molecular formula C7H12ClNO4 B1376634 6-Aminohept-2-enedioic acid hydrochloride CAS No. 1423037-12-0

6-Aminohept-2-enedioic acid hydrochloride

Cat. No.: B1376634
CAS No.: 1423037-12-0
M. Wt: 209.63 g/mol
InChI Key: LMOJFGSDRKAURM-VEELZWTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminohept-2-enedioic acid hydrochloride ( 1423037-12-0) is a chemical compound with the molecular formula C7H12ClNO4 and a molecular weight of 209.63 g/mol . Its structure features a hept-2-enedioic acid backbone with an amino functional group at the 6-position, presented as a hydrochloride salt to enhance stability and solubility for research applications. This compound is intended for use as a biochemical building block and synthetic intermediate in organic chemistry and pharmaceutical research . Researchers can utilize this molecule in the synthesis of more complex compounds, including potential conjugation linkers for drug development and bioconjugation applications, leveraging its carboxylic acid and amine functionalities for forming stable bonds with other molecules . Its structural features make it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety information, including hazard statements and precautionary measures, should be consulted before use. The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

(E)-6-aminohept-2-enedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4.ClH/c8-5(7(11)12)3-1-2-4-6(9)10;/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12);1H/b4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOJFGSDRKAURM-VEELZWTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(C(=O)O)N)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 6-Aminohept-2-enedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Biological Significance, and Applications in Drug Discovery

Executive Summary

6-Aminohept-2-enedioic acid hydrochloride (CAS: 1423037-12-0) is a specialized unsaturated amino acid derivative primarily recognized as a transient metabolic intermediate in the bio-conversion of 2,6-diaminopimelate (DAP) to pimelic acid. While historically utilized in metabolic engineering for the synthesis of nylon precursors (biotin and pimelate pathways), its structural homology to


-aminopimelic acid (AAPA) and glutamate positions it as a valuable scaffold in medicinal chemistry.

For drug development professionals, this compound represents two distinct opportunities:

  • Antimicrobial Target Validation: As a key intermediate in bacterial lysine and biotin biosynthesis pathways, enzymes processing this compound (e.g., reductive deaminases) are potential targets for novel antibiotics.

  • Peptidomimetic Design: The

    
    -unsaturated motif provides a rigidified linker system, serving as a conformationally constrained analogue of 2-aminopimelic acid for probing glutamate receptor (iGluR/mGluR) sub-sites.
    

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound is an


-unsaturated dicarboxylic acid with a distal amino group. The hydrochloride salt form improves stability and water solubility compared to the zwitterionic free acid.
Nomenclature and Identification
Parameter Details
IUPAC Name (2E)-6-Aminohept-2-enedioic acid hydrochloride
Common Synonyms 6-Amino-2-heptenedioic acid; 6-A-2-HA;

-Aminopimelic acid
CAS Number 1423037-12-0 (HCl salt); 1379383-42-2 (Free acid)
Molecular Formula

Molecular Weight 209.63 g/mol (Salt); 173.17 g/mol (Free Acid)
SMILES C(CC(C(=O)O)N)/C=C/C(=O)O.Cl
Stereochemistry Typically the (E)-isomer at the C2=C3 double bond.[1][2] The C6 chiral center configuration depends on the synthetic origin (enzymatic sources often yield (S)-enantiomers).
Physicochemical Profile[7]
  • Solubility: Highly soluble in water (>50 mg/mL) and PBS; sparingly soluble in methanol; insoluble in non-polar solvents (hexane, DCM).

  • Acidity (pKa): Contains three ionizable groups.

    • 
      -Carboxyl (C1): ~2.0–2.2 (enhanced acidity due to conjugation with double bond).
      
    • 
      -Carboxyl (C7): ~4.0–4.5.
      
    • Amino group (C6): ~9.0–9.5.

  • Stability: The

    
    -unsaturated ketone moiety is susceptible to Michael addition nucleophiles (e.g., thiols) under basic conditions. The hydrochloride salt is hygroscopic and must be stored under desiccant.
    

Biological Significance & Mechanism of Action

Metabolic Pathway (Bacterial & Engineered)

In bacterial systems (and engineered E. coli strains), 6-aminohept-2-enedioic acid functions as a "shunting" intermediate. It is produced by the reductive deamination of 2,6-diaminopimelate (2,6-DAP) , a critical component of the bacterial cell wall peptidoglycan.

Pathway Logic:

  • Precursor: 2,6-DAP (Meso-diaminopimelate).

  • Transformation: An ammonia lyase or reductive deaminase removes an amino group and introduces a double bond, yielding 6-aminohept-2-enedioic acid.[3]

  • Fate: An enoate reductase reduces the double bond to form 2-aminopimelic acid (AAPA) , which is subsequently converted to pimelate (biotin precursor).

Pharmacological Potential (Glutamate Receptors)

Structurally, the compound is a rigidified analogue of 2-aminopimelic acid , a known agonist for NMDA receptors. The introduction of the C2=C3 double bond restricts the conformational freedom of the carbon chain, potentially increasing selectivity for specific receptor subunits.

  • Target: NMDA Receptor (Glutamate binding site).

  • Mechanism: Competitive ligand (Agonist/Antagonist profile requires specific assay validation per isomer).

Visualization: Metabolic & Structural Logic

The following diagram illustrates the chemical structure and its position within the relevant metabolic pathway, highlighting the enzymatic transformations targeted in antibiotic research.

G cluster_pharma Pharmacological Relevance DAP 2,6-Diaminopimelate (Cell Wall Precursor) Intermediate 6-Aminohept-2-enedioic Acid (Target Compound) DAP->Intermediate Reductive Deamination (Ammonia Lyase) AAPA 2-Aminopimelic Acid (NMDA Ligand / Biotin Precursor) Intermediate->AAPA Enoate Reduction (NADPH dependent) NMDA NMDA Receptor (Glutamate Site) Intermediate->NMDA Putative Ligand (Rigidified Analogue) Pimelate Pimelic Acid (Nylon/Biotin) AAPA->Pimelate Deamination/Decarboxylation

Figure 1: Metabolic positioning of 6-aminohept-2-enedioic acid in the DAP pathway and its structural relationship to NMDA receptor pharmacology.

Experimental Protocols

Handling and Storage
  • Storage: Store solid HCl salt at -20°C. The compound is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solubility: Prepare stock solutions (10–100 mM) in Milli-Q water or PBS (pH 7.4). For cellular assays, filter sterilize (0.22 µm) immediately.

  • Stability: Aqueous solutions are stable for 24 hours at 4°C. For long-term storage, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles due to potential hydrolysis of the enoate system.

Analytical Verification (HPLC-MS)

To verify purity or monitor enzymatic conversion, use the following LC-MS protocol.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Isocratic)

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: ESI-MS (Positive Mode). Look for

    
     m/z.
    
In Vitro Binding Assay (Conceptual)

To assess affinity for glutamate receptors (e.g., NMDA), use a radioligand displacement assay.

  • Membrane Prep: Rat brain cortical membranes (rich in NMDA receptors).

  • Radioligand: [3H]-CGP 39653 (NMDA antagonist) or [3H]-Glutamate.

  • Incubation: Incubate membranes with radioligand (5 nM) and varying concentrations of 6-aminohept-2-enedioic acid (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 4°C.
  • Filtration: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .

Synthesis & Purity Analysis

For research applications requiring high enantiomeric excess, chemical synthesis is preferred over extraction from fermentation broths.

Synthetic Route Strategy (Cross-Metathesis): A common synthetic approach involves the Olefin Cross-Metathesis of a protected allylglycine derivative with an acrylic acid derivative.

  • Starting Material: N-Boc-Allylglycine (provides the amino acid chiral center).

  • Coupling Partner: Acrylic acid or Methyl acrylate.

  • Catalyst: Grubbs' 2nd Generation Catalyst.

  • Deprotection: Acidic hydrolysis (4M HCl in Dioxane) removes the Boc group and ester protection, yielding the target HCl salt.

Purity Criteria:

  • HPLC: >95% purity.

  • NMR:

    
    -NMR must show distinct vinyl protons (doublet of triplets) at 
    
    
    
    6.8–7.0 ppm and
    
    
    5.8–6.0 ppm, confirming the trans-alkene geometry.

References

  • PubChem. (2025).[1] 6-aminohept-2-enedioic acid hydrochloride (Compound).[2][4][5][6] National Library of Medicine. [Link]

  • Google Patents. (2014). US20140356919A1 - Organisms for the production of cyclohexanone.
  • Uni.lu. (2025). Metabolic pathways of 6-aminohept-2-enedioic acid. Luxembourg Centre for Systems Biomedicine. [Link]

Sources

A Proposed Synthetic Route and Methodological Guide for the Preparation of 6-Aminohept-2-enedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Need for a De Novo Synthetic Approach

Unnatural amino acids are critical tools in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics, such as enhancing proteolytic stability or improving receptor binding affinity.[1] 6-Aminohept-2-enedioic acid, an analogue of the proteinogenic amino acid glutamic acid and the neuromodulator α-aminoadipic acid, represents a scaffold of significant interest.[2][3] The presence of the α,β-unsaturated system in conjunction with a distal amino group offers multiple points for further chemical modification.

A thorough review of the existing literature reveals a gap in the availability of a direct synthetic protocol for 6-Aminohept-2-enedioic acid hydrochloride. While methods for the synthesis of related compounds, such as saturated α-aminoadipic acid and 6-aminocaproic acid, are well-documented, the specific combination of chain length, unsaturation, and dual carboxylic functionality of the target molecule requires a purpose-built synthetic strategy.[4][5][6]

This guide outlines a rational, linear synthetic sequence starting from a commercially available precursor. The proposed pathway is designed around a series of reliable and well-understood chemical reactions, including malonic ester synthesis for chain extension, selective bromination and elimination for the introduction of unsaturation, and a robust azidation-reduction sequence for the installation of the amine. Each step is designed to be a self-validating system, with clear endpoints and purification strategies.

Retrosynthetic Analysis

A logical retrosynthetic analysis is key to developing a flexible and efficient forward synthesis. Our disconnection approach for the target molecule, 6-Aminohept-2-enedioic acid hydrochloride (I), is outlined below.

The primary disconnections involve the final salt formation and the installation of the C6 amino group and the C2-C3 double bond.

  • Final Product (I): The hydrochloride salt is formed in the final step from the free amino diacid (II).

  • Amine Synthesis: The amino group in (II) can be reliably installed via the reduction of an azide (III), a strategy that avoids over-alkylation and is compatible with a wide range of functional groups.

  • C-N Bond Formation: The azide (III) is formed through a nucleophilic substitution (SN2) reaction on an alkyl bromide (IV).

  • Unsaturation: The C2-C3 double bond in (IV) can be introduced via a dehydrobromination reaction from a dibromo-precursor (V). This requires a selective elimination, which is facilitated by the α-position of the C2-bromide to an ester group.

  • Key Precursor (VI): The dibromide (V) is synthesized from a C7 chain containing a C6-bromide (VI) via α-bromination.

  • Carbon Skeleton Construction: The 7-carbon backbone of (VI) is assembled using a malonic ester synthesis, a classic C-C bond-forming reaction, by coupling methyl 6-bromohexanoate (VII) and dimethyl malonate.

  • Starting Material: The precursor (VII) is accessible from the ring-opening of ε-caprolactone.

G Target 6-Aminohept-2-enedioic acid HCl (I) II Free Amino Diacid (II) Target->II Salt Formation III Azido Diester (III) II->III Azide Reduction / Hydrolysis IV Bromo-Unsaturated Diester (IV) III->IV SN2 Azidation V Dibromo Diester (V) IV->V Selective Elimination VI Mono-bromo Diester (VI) V->VI α-Bromination VII Methyl 6-bromohexanoate (VII) VI->VII Malonic Ester Synthesis VIII ε-Caprolactone VII->VIII Ring Opening

Caption: Retrosynthetic analysis of 6-Aminohept-2-enedioic acid hydrochloride.

Proposed Synthetic Pathway Overview

The forward synthesis is an eight-step linear sequence designed for scalability and control. The workflow ensures that sensitive functional groups are introduced strategically to avoid complex protection-deprotection schemes.

G cluster_0 Synthesis of Key Intermediates cluster_1 Functional Group Installation cluster_2 Final Product Formation Start ε-Caprolactone Step1 Methyl 6-bromohexanoate Start->Step1 HBr; MeOH/H+ Step2 Dimethyl 6-bromoheptanedioate Step1->Step2 Dimethyl Malonate, NaOMe Step3 Dimethyl 2,6-dibromoheptanedioate Step2->Step3 Br2, PBr3 Step4 Dimethyl 6-bromohept-2-enedioate Step3->Step4 DBU Step5 Dimethyl 6-azidohept-2-enedioate Step4->Step5 NaN3 Step6 Dimethyl 6-aminohept-2-enedioate Step5->Step6 H2, Pd/C Final 6-Aminohept-2-enedioic acid hydrochloride Step6->Final 1. aq. HCl, Δ 2. Crystallization

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocols

As a Senior Application Scientist, it is understood that all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reagents should be of high purity unless otherwise noted. Anhydrous conditions should be maintained where specified.

Step 1: Synthesis of Methyl 6-bromohexanoate
  • Rationale: This step generates the C6 electrophilic precursor for the subsequent chain extension. The reaction proceeds via acid-catalyzed ring-opening of the lactone followed by Fischer esterification.

  • Protocol:

    • To a stirred solution of ε-caprolactone (1.0 eq) in methanol (5 volumes), add a 33% solution of hydrobromic acid in acetic acid (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture and concentrate under reduced pressure to remove methanol.

    • Dilute the residue with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

    • Purify by vacuum distillation to yield methyl 6-bromohexanoate as a colorless oil.

Step 2 & 3: Synthesis of Dimethyl 6-bromoheptanedioate via Malonic Ester Synthesis
  • Rationale: This is a classic malonic ester synthesis for chain extension.[7] The enolate of dimethyl malonate acts as a nucleophile, displacing the bromide from the C6 position. The subsequent hydrolysis, decarboxylation, and re-esterification are telescoped into a more efficient process. For the sake of this proposal, we will describe a direct alkylation followed by re-esterification of the diacid.

  • Protocol:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar).

    • To this solution, add dimethyl malonate (1.1 eq) dropwise at 0 °C.

    • After stirring for 30 minutes, add a solution of methyl 6-bromohexanoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Heat the mixture to reflux and stir overnight.

    • Cool the reaction, add concentrated HCl (4 eq), and reflux for 8 hours to effect hydrolysis and decarboxylation.

    • Concentrate the mixture under reduced pressure. Add methanol (10 volumes) and a catalytic amount of concentrated sulfuric acid. Reflux for 12 hours to perform the di-esterification.

    • Work-up by neutralizing with saturated sodium bicarbonate and extracting with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting crude oil by column chromatography on silica gel to yield dimethyl 6-bromoheptanedioate.

Step 4: α-Bromination to Dimethyl 2,6-dibromoheptanedioate
  • Rationale: The Hell-Volhard-Zelinskii reaction is a standard method for the α-bromination of carboxylic acids.[7] This protocol adapts the conditions for an ester by using bromine and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds via an enol or enolate intermediate.

  • Protocol:

    • To a neat solution of dimethyl 6-bromoheptanedioate (1.0 eq), add red phosphorus (0.1 eq) or PBr₃ (0.1 eq).

    • Heat the mixture to 80 °C and add bromine (Br₂) (1.1 eq) dropwise.

    • Stir the reaction at 80-90 °C for 8-12 hours until the red color of bromine has dissipated.

    • Cool the mixture and quench by slowly adding methanol to consume any excess PBr₃.

    • Dilute with dichloromethane (DCM) and wash with aqueous sodium thiosulfate solution to remove unreacted bromine, followed by a brine wash.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate to give the crude dibromo diester, which can be used in the next step without further purification or purified by chromatography if necessary.

Step 5: Selective Dehydrobromination to Dimethyl 6-bromohept-2-enedioate
  • Rationale: The goal is to selectively form the C2-C3 double bond. The proton at the C2 position is significantly more acidic due to the adjacent ester group, facilitating its removal. A non-nucleophilic, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) is ideal for promoting E2 elimination while minimizing competing SN2 reactions.

  • Protocol:

    • Dissolve the crude dimethyl 2,6-dibromoheptanedioate (1.0 eq) in anhydrous THF or DCM.

    • Cool the solution to 0 °C and add DBU (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the formation of the α,β-unsaturated ester by TLC or ¹H NMR.

    • Upon completion, dilute the reaction mixture with diethyl ether and wash with dilute HCl (1M) to remove DBU-hydrobromide salt, followed by water and brine.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography to isolate dimethyl 6-bromohept-2-enedioate.

Step 6: Azidation to Dimethyl 6-azidohept-2-enedioate
  • Rationale: The introduction of the azide group is a reliable method for forming the C-N bond. Sodium azide (NaN₃) is an excellent nucleophile for displacing the secondary bromide at C6. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the solubility and nucleophilicity of the azide salt.

  • Protocol:

    • Dissolve dimethyl 6-bromohept-2-enedioate (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the mixture to 60-70 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts extensively with water to remove DMF, followed by a brine wash.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the crude azido diester, which can be purified by column chromatography.

Step 7: Reduction to Dimethyl 6-aminohept-2-enedioate
  • Rationale: The Staudinger reduction or, more commonly, catalytic hydrogenation are effective methods for cleanly reducing an azide to a primary amine without affecting the α,β-unsaturated ester. Hydrogenation over palladium on carbon (Pd/C) is a high-yielding, scalable, and clean reaction.

  • Protocol:

    • Dissolve dimethyl 6-azidohept-2-enedioate (1.0 eq) in methanol or ethyl acetate.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

    • Stir vigorously until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude amino diester.

Step 8: Hydrolysis and Salt Formation to 6-Aminohept-2-enedioic acid hydrochloride
  • Rationale: The final step involves the hydrolysis of both methyl esters to the corresponding carboxylic acids and the formation of the hydrochloride salt of the primary amine. Acidic hydrolysis is a direct method to achieve both transformations in a single step.

  • Protocol:

    • To the crude dimethyl 6-aminohept-2-enedioate, add 6M aqueous hydrochloric acid (HCl).

    • Heat the mixture to reflux (approx. 100-110 °C) and stir for 6-12 hours, until the hydrolysis is complete (monitored by HPLC or the disappearance of the starting material on TLC).

    • Cool the solution and concentrate under reduced pressure to remove water and excess HCl, yielding a crude solid or oil.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol/ether) to obtain pure 6-Aminohept-2-enedioic acid hydrochloride as a crystalline solid.

Data Summary and Expected Outcomes

This table summarizes the key intermediates and the final product of the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature.

Compound NameMolecular FormulaMol. Weight ( g/mol )Expected Yield (%)Physical State
Methyl 6-bromohexanoateC₇H₁₃BrO₂209.0880-90Colorless Oil
Dimethyl 6-bromoheptanedioateC₉H₁₅BrO₄267.1260-70Pale Yellow Oil
Dimethyl 2,6-dibromoheptanedioateC₉H₁₄Br₂O₄346.0175-85Yellow/Brown Oil
Dimethyl 6-bromohept-2-enedioateC₉H₁₃BrO₄265.1070-80Colorless Oil
Dimethyl 6-azidohept-2-enedioateC₉H₁₃N₃O₄227.2285-95Colorless Oil
Dimethyl 6-aminohept-2-enedioateC₉H₁₅NO₄201.2290-98Oil / Low-melting solid
6-Aminohept-2-enedioic acid hydrochloride C₇H₁₂ClNO₄ 209.63 80-90 (from diester) White Crystalline Solid

Discussion and Future Outlook

The proposed synthesis is robust on paper but presents several critical steps that require careful optimization for maximum yield and purity.

  • Selectivity of Dehydrobromination: Step 5 is arguably the most critical juncture. While the acidity of the C2 proton strongly favors the desired elimination, side reactions such as elimination to form a C5-C6 double bond or substitution of the C6-bromide by DBU are possible. Careful control of temperature and reaction time is paramount. Alternative non-nucleophilic bases like LiHMDS or KHMDS could also be explored.

  • Purification: Several intermediates are oils and will require purification by column chromatography. Scaling up this process may require optimization of crystallization conditions to simplify purification.

  • Stereochemistry: The current synthesis will produce a racemic mixture at the C6 chiral center. For enantiomerically pure material, a resolution step (e.g., via diastereomeric salt formation) or an asymmetric synthesis would be required. An asymmetric approach could involve an enzymatic resolution or an asymmetric amination strategy.

This guide provides a foundational pathway. Future work could focus on developing a more convergent synthesis to improve overall yield or exploring biocatalytic methods, which could offer a more direct and stereoselective route to the target molecule.[4]

Conclusion

This technical guide has detailed a comprehensive and logically sound synthetic route for the preparation of 6-Aminohept-2-enedioic acid hydrochloride, a compound for which no established synthesis is currently documented. By leveraging a series of well-established chemical transformations, this proposed eight-step pathway provides a clear and actionable blueprint for researchers in drug development and organic synthesis. The in-depth protocol, coupled with a discussion of the underlying chemical principles and potential challenges, empowers scientists to undertake the synthesis with a solid understanding of the process, paving the way for the exploration of this and other novel amino acid derivatives.

References

  • G. A. G. S. S. A. W. I. A. G. F. D. W. M. M. R. D. H. C. L. F. D. M. A. F. C. A. M. D. S. M. A. M. H. F. J. S. A. J. S. A. J. L. S. T. E. W. J. H. T. A. T. G. A. A. A. S. A. S. C. A. G. S. E. D. R. S. L. D. C. S. A. C. B. A. S. A. A. S. D. A. D. A. D. C. A. D. F. A. D. G. A. D. H. A. D. K. A. D. L. A. D. M. A. D. P. A. D. R. A. D. S. A. D. T. A. D. V. A. D. W. A. D. Y. A. E. C. A. E. E. A. E. F. A. E. G. A. E. H. A. E. K. A. E. L. A. E. M. A. E. P. A. E. Q. A. E. R. A. E. S. A. E. T. A. E. V. A. E. W. A. E. Y. A. F. C. A. F. D. A. F. E. A. F. F. A. F. G. A. F. H. A. F. K. A. F. L. A. F. M. A. F. P. A. F. Q. A. F. R. A. F. S. A. F. T. A. F. V. A. F. W. A. F. Y. A. G. C. A. G. D. A. G. E. A. G. F. A. G. G. A. G. H. A. G. K. A. G. L. A. G. M. A. G. P. A. G. Q. A. G. R. A. G. S. A. G. T. A. G. V. A. G. W. A. G. Y. A. H. C. A. H. D. A. H. E. A. H. F. A. H. G. A. H. H. A. H. K. A. H. L. A. H. M. A. H. P. A. H. Q. A. H. R. A. H. S. A. H. T. A. H. V. A. H. W. A. H. Y. A. I. C. A. I. D. A. I. E. A. I. F. A. I. G. A. I. H. A. I. K. A. I. L. A. I. M. A. I. P. A. I. Q. A. I. R. A. I. S. A. I. T. A. I. V. A. I. W. A. I. Y. A. K. C. A. K. D. A. K. E. A. K. F. A. K. G. A. K. H. A. K. K. A. K. L. A. K. M. A. K. P. A. K. Q. A. K. R. A. K. S. A. K. T. A. K. V. A. K. W. A. K. Y. A. L. C. A. L. D. A. L. E. A. L. F. A. L. G. A. L. H. A. L. K. A. L. L. A. L. M. A. L. P. A. L. Q. A. L. R. A. L. S. A. L. T. A. L. V. A. L. W. A. L. Y. A. M. C. A. M. D. A. M. E. A. M. F. A. M. G. A. M. H. A. M. K. A. M. L. A. M. M. A. M. P. A. M. Q. A. M. R. A. M. S. A. M. T. A. M. V. A. M. W. A. M. Y. A. P. C. A. P. D. A. P. E. A. P. F. A. P. G. A. P. H. A. P. K. A. P. L. A. P. M. A. P. P. A. P. Q. A. P. R. A. P. S. A. P. T. A. P. V. A. P. W. A. P. Y. A. Q. C. A. Q. D. A. Q. E. A. Q. F. A. Q. G. A. Q. H. A. Q. K. A. Q. L. A. Q. M. A. Q. P. A. Q. Q. A. Q. R. A. Q. S. A. Q. T. A. Q. V. A. Q. W. A. Q. Y. A. R. C. A. R. D. A. R. E. A. R. F. A. R. G. A. R. H. A. R. K. A. R. L. A. R. M. A. R. P. A. R. Q. A. R. R. A. R. S. A. R. T. A. R. V. A. R. W. A. R. Y. A. S. C. A. S. D. A. S. E. A. S. F. A. S. G. A. S. H. A. S. K. A. S. L. A. S. M. A. S. P. A. S. Q. A. S. R. A. S. S. A. S. T. A. S. V. A. S. W. A. S. Y. A. T. C. A. T. D. A. T. E. A. T. F. A. T. G. A. T. H. A. T. K. A. T. L. A. T. M. A. T. P. A. T. Q. A. T. R. A. T. S. A. T. T. A. T. V. A. T. W. A. T. Y. A. V. C. A. V. D. A. V. E. A. V. F. A. V. G. A. V. H. A. V. K. A. V. L. A. V. M. A. V. P. A. V. Q. A. V. R. A. V. S. A. V. T. A. V. V. A. V. W. A. V. Y. A. W. C. A. W. D. A. W. E. A. W. F. A. W. G. A. W. H. A. W. K. A. W. L. A. W. M. A. W. P. A. W. Q. A. W. R. A. W. S. A. W. T. A. W. V. A. W. W. A. W. Y. A. Y. C. A. Y. D. A. Y. E. A. Y. F. A. Y. G. A. Y. H. A. Y. K. A. Y. L. A. Y. M. A. Y. P. A. Y. Q. A. Y. R. A. Y. S. A. Y. T. A. Y. V. A. Y. W. A. Y. Y. (n.d.). Synthesis of N-Alkyl Amino Acids. In Google Books.
  • Miller, M. J., & Ganesh, T. (2001). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. The Journal of Organic Chemistry, 66(14), 4809–4813. [Link]

  • Li, G., Niphakis, M. J., & Georg, G. I. (2020). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development, 24(10), 2290–2296. [Link]

  • DSM IP ASSETS B.V. (2012). Biochemical synthesis of 6-amino caproic acid (United States Patent No. US7491520B2). U.S.
  • Gajda, A., & Młynarski, J. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1406. [Link]

  • Al-Absi, M., & Turos, E. (2012). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. International Journal of Organic Chemistry, 02(03), 209–218. [Link]

  • Fang, Y., Li, Y., & Chen, S. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology, 16. [Link]

  • LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Martín, J. F., & Liras, P. (2023). Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. International Journal of Molecular Sciences, 24(2), 1419. [Link]

Sources

Technical Profile: 6-Aminohept-2-enedioic Acid (CAS 1379383-42-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of CAS 1379383-42-2 , chemically identified as 6-aminohept-2-enedioic acid .[1] While primarily recognized in advanced metabolic engineering for bio-based precursors, its structural properties as an unsaturated, non-proteinogenic amino acid make it a valuable scaffold for medicinal chemistry and peptide drug discovery.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Metabolic Engineers, and Process Scientists

Executive Summary

CAS 1379383-42-2 (6-aminohept-2-enedioic acid) is a functionalized dicarboxylic amino acid featuring an


-unsaturated system distal to the amino center. Historically isolated as a metabolic intermediate in engineered microbial pathways (e.g., for biotin or adipate biosynthesis), it has emerged as a high-value chiral building block  for drug development.

Its utility is threefold:

  • Peptidomimetics : As a conformationally constrained analog of 2-aminopimelic acid, it serves as a scaffold for "stapled" peptides and protease-resistant ligands.

  • Metabolic Engineering : A critical node in the bio-production of C6/C7 platform chemicals (e.g., caprolactam precursors).[2]

  • Synthetic Versatility : The internal alkene provides a handle for late-stage functionalization (e.g., Michael addition, cyclopropanation) in API synthesis.

Chemical & Physical Identity

This section establishes the foundational data required for analytical verification and handling.

Identity Card
PropertySpecification
CAS Number 1379383-42-2
Chemical Name 6-aminohept-2-enedioic acid
Synonyms (E)-2-amino-5-heptenedioic acid; 6-amino-2-heptenedioic acid
Molecular Formula

Molecular Weight 173.17 g/mol
Stereochemistry Typically available as the (S, E)-isomer in biocatalytic routes; racemic in chemical synthesis.[2][3][4]
Appearance White to off-white crystalline solid
Solubility High in Water, aqueous buffers; Low in non-polar solvents (Hexane, DCM).
Structural Analysis

The molecule contains two distinct domains:

  • The Amino-Acid Head (C6-C7) : A chiral center bearing the amine and one carboxylate, mimicking the glutamic acid/lysine termini.

  • The Unsaturated Tail (C1-C3) : An

    
    -unsaturated carboxylate (fumarate-like motif), conferring electrophilic character susceptible to conjugate additions.
    

Mechanistic Pharmacology & Applications

For drug development professionals, the value of CAS 1379383-42-2 lies in its ability to modulate peptide conformation and serve as a metabolic probe.

Peptidomimetic Scaffold

In peptide synthesis, replacing flexible residues (like Lysine or 2-Aminopimelic acid) with 6-aminohept-2-enedioic acid introduces rigidity.

  • Mechanism : The internal double bond restricts the rotation of the side chain, reducing the entropic penalty upon binding to a target receptor.

  • Application : Used in the design of macrocyclic peptides where the alkene participates in Ring-Closing Metathesis (RCM) to "staple" the peptide helix, enhancing stability against proteolysis.

Metabolic Pathway Engineering

In synthetic biology, this compound is a transient intermediate in the "Reverse Adipate Degradation" pathway.

  • Pathway Logic : It is formed via the deamination/reduction of intermediates derived from pimeloyl-CoA or through direct condensation modules.

  • Significance : Efficient flux through this intermediate is critical for the high-yield production of Biotin (Vitamin B7) and Cyclohexanone (Nylon-6 precursor).

Visualization: Metabolic & Synthetic Utility

The following diagram illustrates the dual role of CAS 1379383-42-2 in both metabolic engineering (Bio-Nylon) and Medicinal Chemistry (Peptide Stapling).

G Precursor Succinyl-CoA / Acetyl-CoA Intermediate 6-Aminohept-2-enedioic Acid (CAS 1379383-42-2) Precursor->Intermediate Engineered Pathway Reduction Enzymatic Reduction (Reductase) Intermediate->Reduction In vivo Coupling Fmoc-Protection & SPPS Coupling Intermediate->Coupling In vitro Aminopimelic 2-Aminopimelic Acid Reduction->Aminopimelic Biotin Biotin (Vit B7) Biosynthesis Aminopimelic->Biotin Nylon Caprolactam / Adipic Acid (Bio-Nylon) Aminopimelic->Nylon Peptide Peptide Sequence (-NH-CH(R)-CO-) Coupling->Peptide RCM Ring-Closing Metathesis (Grubbs Cat.) Peptide->RCM Stapled Stapled Peptide Drug (High Stability) RCM->Stapled

Caption: Figure 1. Divergent utility of CAS 1379383-42-2 in metabolic engineering (green path) and peptide drug discovery (red path).

Experimental Handling & Protocols

Trustworthiness : The following protocols are designed for research-grade handling. Always consult the specific SDS before use.

Solubility & Stock Preparation

Due to its zwitterionic nature, the compound behaves like a polar amino acid.

  • Solvent : Water (Milli-Q), 0.1 M HCl, or PBS (pH 7.4).

  • Incompatibility : Poor solubility in DMSO or DMF unless converted to an ester/protected form (e.g., Fmoc-derivative).

  • Protocol :

    • Weigh 10 mg of CAS 1379383-42-2.

    • Add 900 µL of Milli-Q water. Vortex for 30 seconds.

    • If undissolved, add 100 µL of 1 M HCl (to protonate the carboxylates) or 1 M NaOH (to deprotonate), depending on the intended downstream application.

    • Filter sterilize using a 0.22 µm PVDF membrane.

Analytical Verification (HPLC-MS)

To verify purity and identity during synthesis or extraction:

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 0-5% B (0-2 min)

    
     5-60% B (2-10 min).
    
    • Note: Being polar, it will elute early. Ion-pairing agents (e.g., HFBA) may be required for retention.

  • Detection : MS (ESI+) mode. Look for

    
    .
    
Fmoc-Protection for Peptide Synthesis

For use in Solid Phase Peptide Synthesis (SPPS), the free amine must be protected.

  • Dissolution : Dissolve 1.0 eq of CAS 1379383-42-2 in 10%

    
     (aq). Cool to 0°C.
    
  • Reaction : Add 1.1 eq of Fmoc-OSu (dissolved in minimal Dioxane) dropwise.

  • Incubation : Stir at RT for 4-6 hours. Monitor by TLC/HPLC.

  • Workup : Acidify to pH 2.0 with 1 M HCl. Extract with Ethyl Acetate (

    
    ). Wash with brine, dry over 
    
    
    
    .
  • Yield : Expect a white foam/solid suitable for SPPS.

References

  • Genomatica, Inc.Microorganisms and methods for the biosynthesis of adipate, hexamethylenediamine and caprolactam. U.S. Patent 20140356919A1.
  • PubChem . Compound Summary: 2-Aminopimelic acid analogs. Available at: [Link]

Sources

An In-depth Technical Guide to the Isomers of 6-Aminohept-2-enedioic Acid: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminohept-2-enedioic acid is a fascinating, non-proteinogenic amino acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a chiral center at the C6 position and a double bond at the C2-C3 position, gives rise to a rich isomeric landscape. This guide provides a comprehensive theoretical framework for the synthesis, separation, and characterization of the stereoisomers and geometric isomers of 6-Aminohept-2-enedioic acid. While direct experimental data for this specific molecule is not currently available in the public domain, this document leverages established, peer-reviewed methodologies for analogous unsaturated amino acids to propose robust and scientifically grounded experimental pathways. We will explore plausible synthetic routes, detail potential protocols for isomer separation using advanced chromatographic techniques, and outline key spectroscopic methods for unambiguous structural elucidation. This guide is intended to serve as a foundational resource for researchers embarking on the study of this novel compound and its derivatives.

Introduction: The Isomeric Landscape of 6-Aminohept-2-enedioic Acid

6-Aminohept-2-enedioic acid possesses two key structural features that give rise to multiple isomers: a stereocenter at the carbon atom bearing the amino group (C6) and a carbon-carbon double bond (C2-C3). This results in the potential for both stereoisomerism and geometric isomerism.

  • Stereoisomerism: The presence of a chiral center at C6 means that 6-Aminohept-2-enedioic acid can exist as a pair of enantiomers: (6S)-6-aminohept-2-enedioic acid and (6R)-6-aminohept-2-enedioic acid. These molecules are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

  • Geometric Isomerism: The double bond between C2 and C3 can exist in two different geometric configurations: the trans (E) and cis (Z) forms. These isomers, also known as diastereomers, arise from the restricted rotation around the double bond and typically exhibit different physical and chemical properties.

Combining these isomeric features, there are four potential isomers of 6-Aminohept-2-enedioic acid:

  • (2E,6S)-6-aminohept-2-enedioic acid

  • (2E,6R)-6-aminohept-2-enedioic acid

  • (2Z,6S)-6-aminohept-2-enedioic acid

  • (2Z,6R)-6-aminohept-2-enedioic acid

The following diagram illustrates the relationships between these isomers.

isomers cluster_E (E)-Isomers cluster_Z (Z)-Isomers E_S (2E,6S) E_R (2E,6R) E_S->E_R Enantiomers Z_S (2Z,6S) E_S->Z_S Diastereomers Z_R (2Z,6R) E_S->Z_R Diastereomers E_R->Z_S Diastereomers E_R->Z_R Diastereomers Z_S->Z_R Enantiomers

Caption: Isomeric relationships of 6-Aminohept-2-enedioic acid.

Proposed Synthetic Strategies

As no direct synthesis of 6-Aminohept-2-enedioic acid has been reported, we propose a retrosynthetic approach based on established methods for the asymmetric synthesis of amino acids and the formation of α,β-unsaturated carboxylic acids. The key challenges are the stereoselective introduction of the C6-amino group and the control of the C2-C3 double bond geometry.

Retrosynthetic Analysis

A plausible disconnection approach for the target isomers is outlined below. This strategy hinges on the formation of the C-N bond at the chiral center and the construction of the unsaturated dicarboxylic acid backbone.

retrosynthesis target Isomers of 6-Aminohept-2-enedioic acid intermediate1 Protected Amino Ester target->intermediate1 Deprotection intermediate2 α-Keto Ester intermediate1->intermediate2 Reductive Amination intermediate3 Unsaturated Diester intermediate1->intermediate3 Functional Group Interconversion starting_material1 Chiral Amine intermediate2->starting_material1 starting_material2 Keto-acid derivative intermediate2->starting_material2 starting_material3 Malonic Ester Derivative intermediate3->starting_material3 Wittig / HWE Reaction starting_material4 Unsaturated Aldehyde intermediate3->starting_material4

Caption: Retrosynthetic analysis of 6-Aminohept-2-enedioic acid.

Proposed Synthetic Protocol: Asymmetric Reductive Amination and Olefination

This proposed protocol aims to first establish the chiral center at C6 via asymmetric reductive amination of a suitable keto-ester precursor. Subsequent chain extension and olefination would then be employed to construct the α,β-unsaturated dicarboxylic acid moiety.

Step 1: Synthesis of the α-Keto Ester Precursor

The synthesis would commence with a suitable starting material, such as 5-oxohexanoic acid, which can be esterified to protect the carboxylic acid.

Step 2: Asymmetric Reductive Amination

The key stereoselective step involves the reductive amination of the keto-ester. This can be achieved using a chiral amine or a chiral catalyst.[1]

Protocol:

  • Dissolve the keto-ester in a suitable solvent (e.g., methanol).

  • Add a chiral amine (e.g., (S)- or (R)-α-methylbenzylamine) to form the corresponding chiral imine.

  • Reduce the imine in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

  • The resulting diastereomeric amino esters can be separated by chromatography.

  • Removal of the chiral auxiliary (e.g., by hydrogenolysis for a benzyl-type amine) will yield the enantiomerically enriched amino ester.

Step 3: Chain Extension and Wittig/Horner-Wadsworth-Emmons (HWE) Olefination

The amino ester can then be elaborated to introduce the second carboxylic acid group and the double bond. A Horner-Wadsworth-Emmons reaction is a reliable method for forming α,β-unsaturated esters, with the E-isomer typically being the major product.[2]

Protocol (HWE for E-isomer):

  • Protect the amino group of the amino ester (e.g., as a Boc or Cbz derivative).

  • Selectively reduce the ester to the corresponding aldehyde.

  • React the aldehyde with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH) to yield the (E)-α,β-unsaturated diester.

  • Deprotection of the protecting groups will yield the target (E)-6-aminohept-2-enedioic acid.

To favor the formation of the Z-isomer, a modified Wittig reaction using a stabilized ylide under salt-free conditions can be employed.

Separation of Isomers

The successful synthesis of a mixture of isomers necessitates robust separation techniques to isolate each compound in high purity.

Separation of Diastereomers and Geometric Isomers

Diastereomers and geometric isomers exhibit different physical properties and can typically be separated by standard chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) on an achiral stationary phase.[3][4]

Proposed HPLC Protocol for Diastereomer/Geometric Isomer Separation:

  • Column: A reversed-phase C18 or a normal-phase silica column.

  • Mobile Phase: A gradient of water and acetonitrile (for reversed-phase) or a mixture of hexane and ethyl acetate (for normal-phase), potentially with additives like trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (LC-MS).

Separation of Enantiomers

Enantiomers require a chiral environment for separation. This is most commonly achieved using chiral HPLC.[5]

Proposed Chiral HPLC Protocol for Enantiomeric Resolution:

  • Column: A chiral stationary phase (CSP) is essential. Several types of CSPs could be effective, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.

  • Mobile Phase: The choice of mobile phase is highly dependent on the CSP. It could range from normal-phase eluents (hexane/isopropanol) to reversed-phase eluents (water/acetonitrile or methanol with buffers).

  • Detection: UV or a chiral detector such as a circular dichroism (CD) detector.

The following workflow outlines a general strategy for the separation of all four isomers.

separation_workflow mixture Mixture of 4 Isomers achiral_hplc Achiral HPLC (e.g., C18) mixture->achiral_hplc e_isomers (E)-Enantiomeric Pair achiral_hplc->e_isomers z_isomers (Z)-Enantiomeric Pair achiral_hplc->z_isomers chiral_hplc_e Chiral HPLC e_isomers->chiral_hplc_e chiral_hplc_z Chiral HPLC z_isomers->chiral_hplc_z e_s (2E,6S) chiral_hplc_e->e_s e_r (2E,6R) chiral_hplc_e->e_r z_s (2Z,6S) chiral_hplc_z->z_s z_r (2Z,6R) chiral_hplc_z->z_r

Caption: Proposed workflow for the separation of the isomers.

Spectroscopic Characterization

Once isolated, the structure of each isomer must be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[6]

  • ¹H NMR: Will provide information on the number and connectivity of protons. Key signals to analyze include:

    • The chemical shifts and coupling constants of the vinyl protons at C2 and C3 will definitively establish the E or Z geometry. For the E-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the Z-isomer will show a smaller coupling constant (typically 7-12 Hz).

    • The chemical shift and multiplicity of the proton at the C6 chiral center.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the overall connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H2 & H3 (vinyl)5.5 - 7.5Doublet of doublets
H6 (methine)3.0 - 4.0Multiplet
Methylene protons1.5 - 2.5Multiplets
NH₂VariableBroad singlet
COOH10 - 13Broad singlet
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[7]

  • High-Resolution Mass Spectrometry (HRMS): Will provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition (C₇H₁₁NO₄).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to confirm the connectivity of the molecule. Expected fragmentation patterns would include losses of water, ammonia, and carbon dioxide.

Potential Biological Significance and Applications

While the biological activity of 6-aminohept-2-enedioic acid is currently unknown, its structural features suggest several areas of potential interest for drug development professionals. Unsaturated amino acids are found in a variety of natural products with diverse biological activities.[2] Furthermore, amino dicarboxylic acids can act as mimics of neurotransmitters or as enzyme inhibitors. The different isomers are likely to exhibit distinct biological activities due to the specific three-dimensional arrangement of their functional groups, which will dictate their interactions with biological targets such as enzymes and receptors.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, roadmap for the synthesis, separation, and characterization of the four isomers of 6-aminohept-2-enedioic acid. By leveraging established and reliable methodologies from the field of organic and medicinal chemistry, we have outlined plausible experimental protocols that can serve as a starting point for researchers interested in this novel and potentially valuable molecule. The successful execution of these proposed strategies will pave the way for the exploration of the unique chemical and biological properties of each isomer, potentially leading to new discoveries in drug development and materials science.

References

  • Fanelli, R., Jeanne-Julien, L., René, A., Martinez, J., & Cavelier, F. (2015). Stereoselective synthesis of unsaturated α-amino acids. Amino Acids, 47(6), 1107–1115.
  • Kaiser, J., Kinderman, S. S., van Esseveldt, B. C., van Delft, F. L., Schoemaker, H. E., Blaauw, R. H., & Rutjes, F. P. (2005). Synthetic applications of aliphatic unsaturated α-H-α-amino acids. Organic & Biomolecular Chemistry, 3(19), 3435–3467.
  • Takeda, K., & Akagi, Y. (2017). Asymmetric Synthesis of α-Deuterated-α-Amino Acids. Symmetry, 9(12), 305.
  • Blaskovich, M. A., & Lajoie, G. A. (1994). Stereoselective synthesis of β-substituted-β-hydroxy α-amino acids and β,γ-unsaturated α-amino acids from serine and threonine. Journal of the American Chemical Society, 116(11), 5031–5039.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 249–298). Academic Press.
  • Kawabata, T. (2011). Asymmetric Synthesis of Amino Acids with a Tetrasubstituted Carbon Center via Memory of Chirality. The Chemical Record, 11(4), 205–218.
  • Koprowski, M. (2021). Synthesis of γ,δ-unsaturated amino acids by Claisen rearrangement - last 25 years. Arkivoc, 2021(2), 1–25.
  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614–8618.
  • Kokotos, G., Padrón, J. M., Martín, T., Gibbons, W. A., & Martín, V. S. (1998). A General Approach to the Asymmetric Synthesis of Unsaturated Lipidic α-Amino Acids. The First Synthesis of α-Aminoarachidonic Acid. The Journal of Organic Chemistry, 63(11), 3741–3744.
  • Rissanen, S., & Erbing, E. (2020). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. The Journal of Organic Chemistry, 85(6), 4453–4459.
  • Science.gov. (n.d.). unsaturated dicarboxylic acids: Topics by Science.gov. Retrieved from [Link]

  • Lu, Y., & Zhang, Y. (2013). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. International Journal of Molecular Sciences, 14(12), 23595–23608.
  • Google Patents. (n.d.). WO2011160730A1 - Synthesis of omega-amino carboxylic acids and their esters from unsaturated fatty acid derivatives.
  • Valko, K. (Ed.). (2006).
  • Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • Quora. (2015, April 12). Which methods do chemical engineers use to separate isomers? Retrieved from [Link]

  • Welch, C. J., & Pirkle, W. H. (2004).
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • Kuschert, S., Bartling, C. R., Mobli, M., & Huber, T. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57–72.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Elsevier. (n.d.). Reaxys® — Chemistry data and AI to optimize small molecule discovery. Retrieved from [Link]

  • CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

  • Google Patents. (n.d.). US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
  • Google Patents. (n.d.). US7491520B2 - Biochemical synthesis of 6-amino caproic acid from 6-aminohex-2-enoic acid compound or from 6-amino-2-hydroxyhexanoic acid, by treatment with an enzyme having alpha,beta-enoate reductase activity towards molecules containing an alpha,beta-enoate group and a primary amino group.
  • ResearchGate. (2010, May). ChemInform Abstract: Synthesis of (2S,4S,6S)-2-Amino-6-hydroxy-4-methyl-8-oxodecanoic Acid and (4S,E)-4-Methylhex-2-enoic Acid, Constituents of Leucinostatines. Retrieved from [Link]

  • PubChem. (n.d.). 2-aminoheptanedioic acid. Retrieved from [Link]

  • PubMed. (2001, July 13). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. Retrieved from [Link]

Sources

The Pharmacophore of Unsaturation: Biological Activity and Engineering of Unsaturated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unsaturated amino acids (UAAs)—defined by the presence of double (alkenyl) or triple (alkynyl) bonds within their side chains or backbone—have evolved from exotic biosynthetic intermediates to critical tools in modern drug discovery. Unlike their saturated counterparts, UAAs possess unique stereoelectronic properties: they act as electrophilic traps for catalytic nucleophiles, impose rigid conformational constraints via


 or 

hybridization, and serve as bioorthogonal handles for chemical biology.

This guide dissects the biological activity of UAAs, moving beyond simple structural descriptions to the causal mechanisms of action (MoA).[1] We focus on three primary classes:


-dehydroamino acids (e.g., dehydroalanine), vinyl-GABA analogs, and olefinic "stapling" residues.

Structural Classes and Chemical Properties[2][3][4][5][6][7]

The biological utility of UAAs stems directly from their deviation from the tetrahedral geometry of standard amino acids.

-Dehydroamino Acids (dhAAs)

The most biologically active class, including Dehydroalanine (Dha) and Dehydrobutyrine (Dhb) .[2]

  • Structure: Planar

    
     hybridization at the 
    
    
    
    -carbon.[3]
  • Reactivity: The double bond is conjugated with the carbonyl group, creating a Michael acceptor system. This makes the

    
    -carbon highly electrophilic, susceptible to nucleophilic attack by thiols (Cysteine) or amines (Lysine).
    
  • Consequence: In proteins, this rigidity restricts

    
     and 
    
    
    
    torsion angles, often forcing the peptide backbone into
    
    
    -helical or turn conformations.
Alkenyl & Alkynyl Side Chains
  • Vinyl-GABA (Vigabatrin): Contains a vinyl group that does not conjugate with the backbone but participates in mechanism-based enzyme inactivation.

  • Olefinic "Stapling" Residues: Synthetic

    
    -methyl, 
    
    
    
    -alkenyl amino acids (e.g.,
    
    
    ,
    
    
    ) used to lock peptides into
    
    
    -helical conformations via Ring-Closing Metathesis (RCM).

Mechanisms of Biological Action[1][8][9]

The biological activity of UAAs is rarely passive; it is typically driven by covalent bond formation or entropy reduction.

Mechanism 1: Electrophilic Trapping (Michael Addition)

This is the primary mode of action for naturally occurring lantibiotics . The Dha or Dhb residue acts as an electrophilic "warhead."

  • Step 1: A nucleophilic residue (typically Cysteine thiol) on the target protein approaches the UAA.

  • Step 2: The thiol attacks the

    
    -carbon of the Dha/Dhb.
    
  • Step 3: An enolate intermediate forms and is protonated, resulting in a stable thioether linkage (Lanthionine bridge).

  • Result: Irreversible covalent modification of the target or cyclization of the peptide (stabilization).

Mechanism 2: Suicide Inhibition (PLP-Dependent)

Exemplified by Vigabatrin (


-vinyl-GABA), a treatment for epilepsy.
  • Target: GABA Transaminase (GABA-T), a Pyridoxal 5'-Phosphate (PLP) dependent enzyme.

  • Causality: Vigabatrin acts as a substrate analog. It forms a Schiff base with the PLP cofactor. The vinyl group is then activated, leading to a Michael addition by an active site nucleophile (Lysine). This covalently links the inhibitor to the enzyme-cofactor complex, permanently disabling the enzyme.

Mechanism 3: Conformational Locking (Entropy Reduction)

Unsaturated bonds reduce the degrees of freedom in a peptide chain.

  • Entropic Benefit: By pre-organizing the peptide into a bioactive conformation (e.g.,

    
    -helix), UAAs reduce the entropic penalty of binding to a receptor.
    
  • Proteolytic Stability: The rigid backbone and lack of standard tetrahedral geometry prevent proteases from effectively cleaving the peptide bond.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways of UAA activity: Michael Addition (Lantibiotics/Covalent Inhibitors) vs. PLP-Mediated Suicide Inhibition.

UAA_Mechanisms cluster_0 Input: Unsaturated Amino Acid cluster_1 Pathway A: Michael Acceptor (Dha/Dhb) cluster_2 Pathway B: Suicide Inhibition (Vinyl-GABA) UAA UAA Containing Peptide Nu Target Nucleophile (Cys-SH / Lys-NH2) UAA->Nu Electrophilic Attack PLP PLP-Enzyme Complex (GABA-T) UAA->PLP Substrate Mimicry Complex Michael Addition Intermediate Nu->Complex Adduct Stable Covalent Adduct (Irreversible Inhibition) Complex->Adduct Protonation Schiff Schiff Base Formation PLP->Schiff Trap Lethal Enamine Rearrangement Schiff->Trap Covalent Crosslink

Caption: Divergent mechanistic pathways for unsaturated amino acids. Pathway A depicts direct electrophilic trapping (e.g., Lantibiotics), while Pathway B illustrates cofactor-dependent suicide inhibition (e.g., Vigabatrin).

Therapeutic Applications and Case Studies

Antimicrobials: The Lantibiotics

Lantibiotics (Lanthionine-containing antibiotics) like Nisin rely entirely on UAAs for their bioactivity.

  • Role of Dha/Dhb: These residues are post-translationally installed by dehydratase enzymes (e.g., NisB). They subsequently react with intramolecular cysteines to form thioether rings (lanthionine).

  • Activity: The resulting polycyclic structure binds to Lipid II (a cell wall precursor) with high affinity. Furthermore, unreacted Dha residues in the C-terminus can engage in covalent interactions with the bacterial membrane or other targets.

Neurology: Vigabatrin (Sabril®)

Vigabatrin demonstrates how a simple vinyl group can turn a neurotransmitter into a drug.

  • Clinical Outcome: By irreversibly inhibiting GABA-T, it increases cerebral GABA levels, controlling seizures in resistant epilepsy.[4][5]

  • Key Insight: The unsaturation is not just a structural feature; it is the reactive mechanism itself.

Oncology: Covalent Protease Inhibitors

Recent drug development (e.g., for KRAS G12C or SARS-CoV-2 Mpro) has revitalized interest in targeted covalent inhibitors (TCIs).

  • Strategy: Synthetic peptides containing Dha or vinyl-sulfonamide derivatives are designed to bind reversibly to a protease active site, positioning the alkene near the catalytic cysteine.

  • Selectivity: The reaction only occurs if the non-covalent affinity is high enough to keep the "warhead" in proximity to the nucleophile for a sufficient duration (residence time).

Experimental Protocols

To effectively utilize UAAs in research, one must be able to synthesize them and quantify their covalent activity.

Synthesis: Oxidative Elimination to Generate Dehydroalanine (Dha)

Direct incorporation of Dha during Solid Phase Peptide Synthesis (SPPS) is difficult due to its instability. The standard "self-validating" protocol involves the oxidation of a precursor (Phenylselenocysteine) after peptide assembly.

Protocol Steps:

  • Precursor Incorporation: Synthesize the peptide using Fmoc-Sec(Ph)-OH (Fmoc-Se-phenylselenocysteine) at the desired position using standard SPPS.

  • Cleavage: Cleave the peptide from the resin using Reagent K (TFA/Phenol/Water/Thioanisole/EDT). Note: Avoid reductants that might damage the selenium handle.

  • Oxidation (The Critical Step):

    • Dissolve the crude peptide in water/acetonitrile (1:1).

    • Add 10 equivalents of Hydrogen Peroxide (

      
      ) or Sodium Periodate (
      
      
      
      ).
    • Incubate at RT for 30–60 minutes.

    • Mechanism: The selenium atom oxidizes to a selenoxide, which undergoes spontaneous syn-elimination to form the alkene (Dha) and a selenenic acid byproduct.

  • Validation: Analyze by LC-MS. A mass shift of -158 Da (loss of PhSeH + oxidation) relative to the starting material confirms Dha formation.

Assay: Determination of for Covalent Inhibition

Measuring


 is insufficient for covalent inhibitors because the value decreases with time. The definitive metric is the second-order rate constant 

.

Protocol Steps:

  • Enzyme Preparation: Prepare the target enzyme (e.g., a cysteine protease) in assay buffer.

  • Substrate: Use a fluorogenic substrate (e.g., AMC-labeled peptide).

  • Reaction Initiation:

    • Incubate Enzyme + Inhibitor (UAA-peptide) at various concentrations

      
       for time 
      
      
      
      .
    • Add substrate and measure residual enzymatic velocity (

      
      ).
      
  • Data Processing (The Self-Validating Logic):

    • Plot

      
       vs. time for each 
      
      
      
      . The slope of these lines gives
      
      
      (observed rate of inactivation).
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the hyperbolic equation:

      
      .
      
    • Interpretation:

      
       represents the non-covalent binding affinity; 
      
      
      
      represents the rate of the chemical bond formation (Michael addition).
Visualization: Covalent Inhibitor Screening Workflow

This workflow ensures that only true covalent binders are selected, distinguishing them from promiscuous aggregators.

Assay_Workflow Start Start: UAA-Peptide Library Screen Primary Screen (Time-Dependent IC50) Start->Screen Decision1 IC50 shifts > 5x over 1h? Screen->Decision1 MS_Validation Intact Protein MS (Mass Shift Check) Decision1->MS_Validation Yes Discard Discard (Reversible/Non-binder) Decision1->Discard No Kinetic Determine kinact/KI (Efficiency Metric) MS_Validation->Kinetic Covalent Adduct Confirmed

Caption: Screening workflow for UAA-based inhibitors. The critical decision point is the time-dependency of inhibition, confirmed by mass spectrometry to verify covalent adduct formation.

Data Summary: Natural vs. Unsaturated Variants[5]

The following table highlights the functional shift when a natural amino acid is replaced by its unsaturated analog.

FeatureNatural AA (e.g., Alanine/Serine)Unsaturated AA (e.g., Dehydroalanine)Biological Impact
Hybridization

(Tetrahedral)

(Planar)
Induces backbone rigidity; stabilizes turns/helices.
Reactivity Inert side chainElectrophilic (Michael Acceptor)Enables covalent targeting of Cys/Lys residues.
Proteolytic Stability Susceptible to proteasesHighly ResistantProlongs half-life in serum/plasma.
Therapeutic Example Standard PeptideNisin / LantibioticsShifts from passive binding to active membrane disruption.

References

  • Mechanism of Lantibiotics: Willey, J. M., & van der Donk, W. A. (2007). Lantibiotics: peptides of diverse structure and function.[1][6][7][8] Annual Review of Microbiology. [Link]

  • Vigabatrin Mechanism: Lippert, B., Metcalf, B. W., Jung, M. J., & Casara, P. (1977). 4-Amino-hex-5-enoic acid, a selective catalytic inhibitor of 4-aminobutyric-acid aminotransferase in mammalian brain. European Journal of Biochemistry. [Link]

  • Dehydroalanine Synthesis (Oxidative Elimination): Levine, P. M., et al. (2019). Dehydroalanine-based peptide discovery.[2][6][9][10][11] Methods in Enzymology. [Link]

  • Covalent Inhibition Kinetics: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Cysteine Protease Inhibition (Mpro): Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors.[12] Nature.[13][3] [Link]

Sources

Targeting the Heptanedioic Scaffold: A Technical Guide to Aminoheptanedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Philosophy

2-Aminoheptanedioic acid (also known as 2-Aminopimelic acid or 2-AP ) represents a critical chemical scaffold that bridges two distinct biological domains: mammalian neuroscience and bacterial physiology.

Structurally, 2-AP is a higher homolog of L-glutamate (C5) and L-aminoadipate (C6). By extending the carbon chain to C7, the molecule introduces specific steric and distance constraints between the


-amino/carboxylate terminus and the distal (

) carboxylate.
  • In Mammals: The C7 chain length perturbs binding at ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors. While often a weak agonist itself, its phosphonate derivative (AP7) is a legendary competitive antagonist used to map NMDA receptor subtypes.

  • In Bacteria: The meso-diamino variant (DAP ) is an essential precursor for lysine biosynthesis and a structural linchpin in the peptidoglycan cell wall of Gram-negative bacteria.

This guide details the synthesis, pharmacological profiling, and experimental handling of this scaffold, moving beyond basic descriptions to actionable technical workflows.

Synthetic Architectures

The synthesis of 2-AP derivatives requires controlling the stereocenter at C2 while managing the distal functionality. Two primary routes are dominant in modern medicinal chemistry: Asymmetric Phase-Transfer Alkylation and Olefin Cross-Metathesis .

Retrosynthetic Logic (Graphviz)

G Target Target: (S)-2-Aminopimelic Acid (C7 Scaffold) Strategy1 Strategy A: Asymmetric Alkylation (Phase Transfer Catalysis) Target->Strategy1 Disconnect C2-C3 Strategy2 Strategy B: Olefin Cross-Metathesis (Chain Extension) Target->Strategy2 Disconnect C4-C5 GlycineSchiff Glycine Schiff Base (O'Donnell Substrate) Strategy1->GlycineSchiff Electrophile 5-Bromopentanoate Strategy1->Electrophile AllylGlycine Allyl Glycine Strategy2->AllylGlycine Acrylate Acrylate Derivative Strategy2->Acrylate

Figure 1: Retrosynthetic analysis showing two distinct approaches to the C7 backbone. Strategy A relies on enantioselective alkylation, while Strategy B utilizes Grubbs' catalysts for chain assembly.

Pharmacological Profiles: The NMDA Interface

The distance between the two acidic groups is the determinant factor for receptor selectivity. In the NMDA receptor, the glutamate binding pocket accommodates the C5 chain perfectly. Extending this to C7 (2-AP) or modifying the distal group to a phosphonate (AP7) creates steric clashes that prevent channel opening (antagonism) or alter subunit selectivity.

Comparative Binding Data

The following table summarizes the Structure-Activity Relationship (SAR) of the scaffold length and distal group modification against the NMDA receptor.

CompoundChain LengthDistal GroupActivity TypeAffinity (

/

)
Mechanism
L-Glutamate C5CarboxylateAgonist~0.1

M
Endogenous Ligand
L-2-Aminoadipate C6CarboxylateMixed~10

M
Subtype dependent
L-2-Aminopimelate C7CarboxylateWeak Agonist>50

M
Poor fit in ligand-binding domain (LBD)
D-AP5 C5PhosphonateAntagonist1.4

M
Competitive (Compact)
D-AP7 C7PhosphonateAntagonist5 - 10

M
Competitive (Extended steric bulk)
Selfotel (CGS 19755) C7 (Rigid)PhosphonateAntagonist~20 nMPiperidine-ring constrained analog of AP7

Technical Insight: The shift from Carboxylate to Phosphonate (as seen in AP7) is critical. The phosphonate group is tetrahedral and bulkier than the planar carboxylate, turning the molecule from a potential agonist into a competitive antagonist by preventing the "clamshell" closure of the receptor's Ligand Binding Domain (LBD).

Bacterial Targets: The DAP Pathway

While the mono-amino variant interests neuroscientists, the diamino variant (2,6-diaminoheptanedioic acid, or DAP) is a "holy grail" antibiotic target. Mammals lack the DAP pathway (we ingest lysine), making inhibitors of this pathway non-toxic to humans.

Pathway Visualization

DAP_Pathway Aspartate L-Aspartate ASA Aspartate Semialdehyde Aspartate->ASA DHP Dihydrodipicolinate ASA->DHP DapA THP Tetrahydrodipicolinate DHP->THP DapB LL_DAP LL-DAP THP->LL_DAP DapD/C/E Meso_DAP meso-DAP LL_DAP->Meso_DAP DapF Lysine L-Lysine Meso_DAP->Lysine LysA Peptidoglycan Cell Wall (Peptidoglycan) Meso_DAP->Peptidoglycan Mur Ligases DapA DapA DapB DapB DapF DapF (Epimerase) DapA_lys DapA

Figure 2: The Diaminopimelate (DAP) pathway. The conversion of LL-DAP to meso-DAP by DapF is a key regulatory step. Meso-DAP is unique in that it serves as both a lysine precursor and a direct building block for the cell wall.

Experimental Protocols

Protocol A: Asymmetric Synthesis of (S)-2-Aminopimelic Acid

Methodology: Phase-Transfer Catalyzed Alkylation of Glycine Schiff Base. Objective: To synthesize the C7 core with high enantiomeric excess (>90% ee) without using enzymatic resolution.

Reagents:

  • Substrate: N-(diphenylmethylene)glycine tert-butyl ester.

  • Electrophile:[1] Methyl 5-bromopentanoate.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).

  • Base: 50% KOH (aqueous).

  • Solvent: Toluene.

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, dissolve the Glycine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in Toluene.

  • Initiation: Cool the mixture to 0°C. Add 50% aqueous KOH (5.0 eq) dropwise. The biphasic nature is critical here; vigorous stirring is required to maximize the interface area.

  • Alkylation: Add Methyl 5-bromopentanoate (1.2 eq) slowly. Maintain temperature at 0°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench & Isolation: Dilute with water and extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Hydrolysis (Deprotection):

    • Dissolve the crude alkylated imine in THF/1N HCl (1:1). Stir at RT for 2 hours (cleaves the imine).

    • Wash with ether to remove benzophenone.

    • Reflux the aqueous layer in 6N HCl for 6 hours to hydrolyze the tert-butyl ester and the distal methyl ester.

  • Purification: Use ion-exchange chromatography (Dowex 50W-X8). Load the crude acid, wash with water (to remove salts), and elute the amino acid with 1M NH₄OH. Lyophilize to obtain (S)-2-aminopimelic acid.

Protocol B: Competitive Binding Assay (NMDA Receptor)

Objective: Determine the


 of a novel 2-AP derivative against standard radioligands.

System Validation:

  • Source: Rat brain synaptic membranes (Hippocampus rich).

  • Radioligand: [³H]-CGP 39653 (Selective NMDA antagonist) or [³H]-Glutamate (Agonist).

  • Non-specific control: 1 mM unlabeled L-Glutamate.

Workflow:

  • Membrane Prep: Thaw frozen synaptic membranes and resuspend in 50 mM Tris-Acetate buffer (pH 7.4). Wash twice by centrifugation (48,000 x g) to remove endogenous glutamate.

  • Incubation:

    • Total Volume: 500

      
      L.
      
    • Mix: 100

      
      L Membrane suspension + 50 
      
      
      
      L [³H]-Ligand (2-5 nM final) + 50
      
      
      L Test Compound (Log dilutions from
      
      
      to
      
      
      M).
    • Incubate at 4°C for 20 minutes (prevents receptor degradation and uptake).

  • Termination: Rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Hill equation) to calculate

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Perkins, M. N., et al. (1981). "2-Amino-7-phosphonoheptanoic acid: A selective antagonist of N-methyl-D-aspartate." Neuroscience Letters. Link

  • Chattopadhyay, S. K., et al. (2017). "Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides." Beilstein Journal of Organic Chemistry. Link

  • Hutton, C. A., et al. (2003). "Inhibitors of Lysine Biosynthesis as Antibacterial Agents."[2][3][4] Mini-Reviews in Medicinal Chemistry. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Watkins, J. C., & Evans, R. H. (1981). "Excitatory amino acid transmitters." Annual Review of Pharmacology and Toxicology. Link

  • PubChem Compound Summary. (2024). "(2S)-2-aminoheptanedioic acid."[5] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Notes and Protocols for 6-Aminohept-2-enedioic acid hydrochloride as a Kynurenine-3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Kynurenine Pathway and KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, with over 95% of this essential amino acid being catabolized through this pathway.[1] This intricate cascade of enzymatic reactions produces several neuroactive metabolites. A critical juncture in this pathway is the conversion of L-kynurenine to 3-hydroxy-L-kynurenine, a reaction catalyzed by the enzyme kynurenine-3-monooxygenase (KMO).[1]

The product of KMO activity, 3-hydroxy-L-kynurenine, and its downstream metabolite, quinolinic acid, are known to be neurotoxic.[2] Conversely, a substrate of a competing branch of the pathway, kynurenic acid, is neuroprotective.[3] Under inflammatory conditions, the kynurenine pathway is often upregulated, leading to an imbalance in these metabolites, which has been implicated in a range of neurodegenerative and psychiatric disorders.[2] Consequently, the inhibition of KMO has emerged as a promising therapeutic strategy to reduce the production of neurotoxic metabolites and increase the levels of neuroprotective kynurenic acid.[1][2]

6-Aminohept-2-enedioic acid hydrochloride, as a structural analog of L-kynurenine, is hypothesized to act as an inhibitor of KMO. This guide provides detailed protocols for the in vitro and cell-based characterization of its inhibitory potential.

Visualizing the Kynurenine Pathway

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs Three_HK 3-Hydroxy-L-kynurenine (Neurotoxic) Kynurenine->Three_HK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynureninase Inhibitor 6-Aminohept-2-enedioic acid hydrochloride KMO KMO Inhibitor->KMO

Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.

Application Notes: Principles of KMO Inhibition Assays

The effective characterization of a KMO inhibitor involves a multi-faceted approach, beginning with in vitro enzyme assays and progressing to cell-based models.

In Vitro KMO Inhibition Assay

The foundational experiment to determine the inhibitory potential of a compound against KMO is the in vitro enzyme inhibition assay. This assay directly measures the effect of the compound on the catalytic activity of purified KMO. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

To gain a deeper understanding of the mechanism of inhibition, kinetic studies are performed. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine if the inhibitor is competitive, non-competitive, or uncompetitive.[5] This information is crucial for understanding how the inhibitor interacts with the enzyme and its substrate.

Cell-Based Assays for KMO Inhibition

While in vitro assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell permeability, metabolic stability, and off-target effects. Therefore, cell-based assays are a critical next step. In these assays, cultured cells that endogenously or recombinantly express KMO are treated with the inhibitor. The efficacy of the inhibitor is then assessed by measuring the levels of kynurenine pathway metabolites, such as 3-hydroxy-L-kynurenine and kynurenic acid, in the cell culture supernatant or cell lysates. A successful KMO inhibitor would be expected to decrease the production of 3-hydroxy-L-kynurenine and increase the levels of kynurenic acid.[2]

Furthermore, it is important to assess the cytotoxicity of the compound to ensure that the observed effects on metabolite levels are due to KMO inhibition and not a general toxic effect on the cells.[6]

Experimental Protocols

Protocol 1: In Vitro KMO Enzyme Inhibition Assay

This protocol details the determination of the IC50 value of 6-Aminohept-2-enedioic acid hydrochloride against purified human KMO.

Materials:

  • Purified recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 6-Aminohept-2-enedioic acid hydrochloride (test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-kynurenine in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of 6-Aminohept-2-enedioic acid hydrochloride in a suitable solvent (e.g., water or DMSO) and create a series of dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the KMO enzyme.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding L-kynurenine and NADPH to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates to the positive control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Illustrative Data Table:

ParameterValue
KMO Concentration10 nM
L-kynurenine (Km)20 µM
NADPH Concentration100 µM
Incubation Time30 min
Temperature37°C
IC50 (Illustrative) 500 nM
Protocol 2: Cell-Based Kynurenine Pathway Metabolite Analysis

This protocol describes the assessment of KMO inhibition in a cellular context by measuring changes in kynurenine pathway metabolites using HPLC-MS/MS.[7]

Materials:

  • Human cell line expressing KMO (e.g., HEK293 cells with stable KMO expression)

  • Cell culture medium and supplements

  • 6-Aminohept-2-enedioic acid hydrochloride

  • L-tryptophan

  • Interferon-gamma (IFN-γ) to induce the kynurenine pathway

  • Cell lysis buffer

  • HPLC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to approximately 80% confluency.

    • Treat the cells with IFN-γ to upregulate the kynurenine pathway.

    • Add L-tryptophan to the medium to provide the initial substrate.

    • Treat the cells with various concentrations of 6-Aminohept-2-enedioic acid hydrochloride for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Wash the cells with PBS and lyse them to collect the intracellular fraction.

  • Sample Preparation:

    • Precipitate proteins from the supernatant and cell lysates (e.g., with methanol or acetonitrile).

    • Centrifuge to remove the precipitated protein and collect the supernatant for analysis.

  • HPLC-MS/MS Analysis:

    • Analyze the samples using a validated HPLC-MS/MS method to quantify the concentrations of L-kynurenine, 3-hydroxy-L-kynurenine, and kynurenic acid.[7]

  • Data Analysis:

    • Normalize the metabolite concentrations to the total protein concentration in the cell lysates.

    • Compare the metabolite levels in the treated cells to the untreated controls.

Illustrative Data Table:

Treatment Group3-Hydroxy-L-kynurenine (nM)Kynurenic Acid (nM)
Control (no inhibitor)150 ± 1520 ± 3
6-Aminohept-2-enedioic acid HCl (1 µM)75 ± 845 ± 5
6-Aminohept-2-enedioic acid HCl (10 µM)20 ± 480 ± 9

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay invitro_start Prepare Reagents (Enzyme, Substrate, Inhibitor) invitro_assay Perform Enzyme Inhibition Assay (96-well plate) invitro_start->invitro_assay invitro_read Measure NADPH Oxidation (Absorbance at 340 nm) invitro_assay->invitro_read invitro_analysis Calculate IC50 invitro_read->invitro_analysis cell_culture Culture and Treat Cells (IFN-γ, Tryptophan, Inhibitor) invitro_analysis->cell_culture sample_prep Collect and Prepare Samples (Supernatant and Lysates) cell_culture->sample_prep hplc_ms Analyze Metabolites (HPLC-MS/MS) sample_prep->hplc_ms cell_analysis Quantify Metabolite Changes hplc_ms->cell_analysis end End cell_analysis->end start Start start->invitro_start

Caption: A generalized workflow for the characterization of a KMO inhibitor.

References

  • Organic Syntheses Procedure. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. (n.d.).
  • (2S)-2-Aminohept-6-enoic acid | C7H13NO2 | CID 40418874 - PubChem. (n.d.).
  • Inhibitors of kynurenine hydroxylase and kynureninase increase cerebral formation of kynurenate and have sedative and anticonvulsant activities - PubMed. (1994). Neuroscience, 61(2), 237-43.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved from

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. (2022). International Journal of Molecular Sciences, 23(2), 774.
  • Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents - SciELO. (n.d.). Retrieved from

  • Cellular & Biochemical Assays | Metabolism, Oxidative Stress & Apoptosis | Assay Genie. (n.d.). Retrieved from

  • Kynurenine Aminotransferase Isozyme Inhibitors: A Review - MDPI. (2016). Molecules, 21(6), 787.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from

  • Amino Acid Hepatotoxicity Biomarkers in Human Hepatic Organoids: Promising Standardization of Drug Toxicity Evaluation - PMC. (n.d.). Retrieved from

  • US20160046596A1 - Inhibitors of the kynurenine pathway - Google Patents. (n.d.).
  • Kynurenine 3-monooxygenase - Wikipedia. (n.d.). Retrieved from en.wikipedia.org/wiki/Kynurenine_3-monooxygenase
  • Enzyme inhibition – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from

  • Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminoheptanoate - Benchchem. (n.d.). Retrieved from

  • (D,L)-2-AMINO-HEPT-6-ENOIC ACID CAS - ChemicalBook. (n.d.). Retrieved from

  • Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - MDPI. (n.d.). Retrieved from

  • (S)-2-Amino-2-methylhept-6-enoic acid - Sigma-Aldrich. (n.d.). Retrieved from

  • Preparation of 6-aminocyclohepta-2,4-dien-1-one Derivatives via Tricarbonyl(tropone)iron. (2019). Journal of Visualized Experiments, (150).
  • (S)-2-Amino-2-methylhept-6-enoic acid - Sigma-Aldrich. (n.d.). Retrieved from

  • Selective antagonist activity of 5-aminohex-2-enedioic acid on amino acid excitation of cat spinal neurones - PubMed. (1980). Neuroscience Letters, 16(1), 17-20.
  • UHPLC-MS/MS-Based Identity Confirmation of Amino Acids Involved in Response to and Side Effects from Antiseizure Medications - PMC. (2023). ACS Measurement Science Au, 3(1), 1-8.
  • In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2 - MDPI. (2023). International Journal of Molecular Sciences, 24(19), 14749.
  • Cerebroprotective Effects of 2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic Acid in the Treatment of Purulent Meningitis - MDPI. (2021). Pharmaceuticals, 14(3), 258.
  • Biochemical Properties of Amino Acids - The Medical Biochemistry Page. (2025).

Sources

Application and Protocol Guide: Investigating 6-Aminohept-2-enedioic acid hydrochloride as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 6-Aminohept-2-enedioic acid hydrochloride as a potential enzyme inhibitor. While this specific molecule is not extensively documented in publicly available literature as a potent inhibitor of a particular enzyme, its structure as a dicarboxylic amino acid analog suggests potential activity against enzymes involved in amino acid or fatty acid metabolism. This guide will therefore use a scientifically grounded, hypothetical scenario where 6-Aminohept-2-enedioic acid hydrochloride is investigated as a putative inhibitor of Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) , a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway and a validated target for antimicrobial drug discovery. The principles, protocols, and data analysis workflows described herein are broadly applicable to the study of novel enzyme inhibitors.

Introduction: The Rationale for Targeting FabI

The emergence of multidrug-resistant bacteria presents a critical threat to global health. The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for the development of novel antibiotics due to its essentiality for bacterial survival and its significant structural divergence from the corresponding mammalian fatty acid synthesis (FAS-I) system. Within the FAS-II pathway, Enoyl-ACP Reductase (FabI) catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[1][2] Inhibition of FabI disrupts the production of essential fatty acids, leading to the cessation of bacterial growth.

6-Aminohept-2-enedioic acid hydrochloride, a synthetic amino acid derivative, possesses structural features that suggest it could act as a competitive or allosteric inhibitor of FabI. Its dicarboxylic nature might allow it to interact with the enzyme's active site, potentially mimicking the substrate or a cofactor. This guide provides the foundational methodologies to test this hypothesis.

Postulated Mechanism of Action

Based on its structure, we can hypothesize several potential mechanisms by which 6-Aminohept-2-enedioic acid hydrochloride could inhibit FabI. The dicarboxylic acid moieties could chelate essential metal ions in the active site or form hydrogen bonds with key amino acid residues. The unsaturated bond in the carbon chain might also play a role in binding. A primary objective of the experimental protocols outlined below is to elucidate the precise mechanism of inhibition.

Experimental Protocols

Reagent and Buffer Preparation

Enzyme: Recombinant FabI from a relevant bacterial species (e.g., Escherichia coli or Staphylococcus aureus) should be expressed and purified to >95% homogeneity.

Substrate: The substrate for the FabI reaction is typically a trans-2-enoyl-ACP. However, for high-throughput screening and initial characterization, a more convenient chromogenic substrate analog, such as trans-2-octenoyl-CoA, can be used.[2]

Cofactor: Nicotinamide adenine dinucleotide, reduced form (NADH).

Inhibitor: 6-Aminohept-2-enedioic acid hydrochloride. A stock solution (e.g., 10 mM) should be prepared in the assay buffer and the pH adjusted if necessary.

Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

Primary Enzyme Inhibition Assay (Spectrophotometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 6-Aminohept-2-enedioic acid hydrochloride against FabI. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Step-by-Step Protocol:

  • Prepare a 96-well, UV-transparent microplate.

  • Add Assay Components:

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of varying concentrations of 6-Aminohept-2-enedioic acid hydrochloride (e.g., a serial dilution from 1 mM to 10 nM final concentration). For the control wells (no inhibitor), add 10 µL of Assay Buffer.

    • Add 10 µL of NADH solution (final concentration of 150 µM).

    • Add 10 µL of FabI enzyme solution (final concentration of 50 nM).

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 20 µL of the trans-2-octenoyl-CoA substrate (final concentration of 100 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Primary Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, Cofactor) P2 Serial Dilution of Inhibitor P1->P2 A1 Add Buffer, Inhibitor, NADH, and Enzyme to Plate P2->A1 A2 Incubate (10 min, 25°C) A1->A2 A3 Initiate with Substrate A2->A3 A4 Measure Absorbance at 340 nm (Kinetic Read) A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4

Caption: Workflow for determining the IC50 of an inhibitor against FabI.

Mechanism of Inhibition Studies (Kinetics)

To determine whether 6-Aminohept-2-enedioic acid hydrochloride acts as a competitive, non-competitive, or uncompetitive inhibitor, kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor.

Step-by-Step Protocol:

  • Set up the assay as described in 3.2.

  • Vary Substrate and Inhibitor Concentrations:

    • Use a matrix of substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km for the substrate) and inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Interpreting Lineweaver-Burk Plots for Inhibition Mechanism

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition C_plot NC_plot UC_plot

Caption: Idealized Lineweaver-Burk plots for different inhibition types.

Data Presentation and Interpretation

Quantitative data from the inhibition assays should be summarized for clarity.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
6-Aminohept-2-enedioic acid HCl E. coli FabI[Insert Value][Insert Value][e.g., Competitive]
Triclosan (Control) E. coli FabI~0.05~0.003Non-competitive

Triclosan is a well-characterized, potent inhibitor of FabI and serves as a positive control.[2]

Concluding Remarks and Future Directions

This application note provides a robust framework for the initial characterization of 6-Aminohept-2-enedioic acid hydrochloride as a putative inhibitor of bacterial FabI. The successful determination of its IC50 and mechanism of inhibition will provide critical insights into its potential as a lead compound for novel antibiotic development.

Further studies should include:

  • Cell-based assays: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

  • Selectivity assays: To assess the inhibitor's activity against mammalian fatty acid synthase to ensure a favorable therapeutic window.

  • Structural studies: Co-crystallization of the inhibitor with FabI to elucidate the precise binding mode and inform structure-activity relationship (SAR) studies for lead optimization.

By following these protocols, researchers can systematically evaluate the potential of 6-Aminohept-2-enedioic acid hydrochloride and other novel compounds as valuable additions to the arsenal against infectious diseases.

References

  • Heath, R. J., & Rock, C. O. (2002). Inhibition of Escherichia coli Acetyl Coenzyme A Carboxylase by Acyl-Acyl Carrier Protein. Journal of Biological Chemistry, 277(49), 47538-47543. [Link]

  • Garaschuk, O. V., Kovalchuk, Y. N., & Krishtal, O. A. (1992). Trans-ACPD selectively inhibits excitability of hippocampal CA1 neurones. European Journal of Pharmacology, 212(2-3), 305-306. [Link]

  • Andre, C., & Roughan, P. G. (2012). Feedback regulation of plastidic acetyl-CoA carboxylase by 18:1-acyl carrier protein in Brassica napus. Proceedings of the National Academy of Sciences, 109(26), 10643-10648. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Miller, J. R., et al. (2013). Discovery of an Allosteric Inhibitor Binding Site in 3-Oxo-acyl-ACP Reductase from Pseudomonas aeruginosa. ACS Chemical Biology, 8(11), 2415-2420. [Link]

  • Pellicciari, R., et al. (1998). Synthesis and biology of the conformationally restricted ACPD analogue, 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid-I, a potent mGluR agonist. Journal of Medicinal Chemistry, 41(10), 1547-1554. [Link]

  • Lai, C. Y., & Cronan, J. E. (2004). Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei. Journal of Antimicrobial Chemotherapy, 54(3), 597-604. [Link]

  • Quora. (2020). Why does fatty acyl coa inhibit fatty acid synthesis? [Link]

  • Wang, S., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 3(3), 479-489. [Link]

Sources

Application Note: HPLC Analysis of 6-Aminohept-2-enedioic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for analytical chemists and pharmaceutical researchers requiring a robust, validated methodology for the analysis of 6-Aminohept-2-enedioic acid hydrochloride .

Introduction & Molecule Profile

6-Aminohept-2-enedioic acid (also known as


-amino-

-carboxysorbic acid or related isomers) is a non-proteinogenic amino acid often utilized as a pharmaceutical intermediate or a ligand analogue for glutamate receptors.

The molecule presents specific analytical challenges:

  • High Polarity: The presence of two carboxylic acid groups and a primary amine creates a zwitterionic structure that elutes in the void volume on standard C18 columns.

  • Weak Chromophore: While the conjugated double bond (2-ene) provides better UV absorption than saturated amino acids, it still lacks the strong aromatic absorption of molecules like phenylalanine, making detection sensitivity critical.

  • Ionic Character: As a hydrochloride salt, the analyte is fully ionized in solution, requiring pH control to stabilize retention.

This guide presents two protocols:

  • Protocol A (QC/Assay): A robust Ion-Pairing Reversed-Phase (IP-RP) method designed for purity analysis and assay.

  • Protocol B (LC-MS/Bioanalysis): A HILIC method compatible with Mass Spectrometry for trace analysis.

Chemical Structure & Properties[1][2][3]
  • IUPAC Name: (E)-6-aminohept-2-enedioic acid hydrochloride[1]

  • Molecular Formula:

    
    
    
  • Key Moiety:

    
    -unsaturated carboxylic acid (UV active ~210–220 nm).
    

Analytical Strategy: The "Why" Behind the Method

To achieve separation, we must overcome the hydrophilic nature of the analyte. We utilize Ion-Pairing Chromatography (IPC) .

  • Mechanism: At acidic pH (2.0–3.0), the amino group is protonated (

    
    ) and the carboxylic acids are largely neutral (
    
    
    
    ).
  • The Pairing Agent: We introduce an anionic surfactant, Sodium 1-Octanesulfonate (SOS) . The sulfonate head (

    
    ) pairs with the protonated amine, forming a neutral, hydrophobic complex.
    
  • The Result: The alkyl tail of the octanesulfonate interacts strongly with the C18 stationary phase, effectively "coating" the column and retaining the amino acid.

Diagram: Ion-Pairing Retention Mechanism

IonPairing cluster_0 Mobile Phase (pH 2.5) cluster_1 Stationary Phase Analyte Analyte (NH3+) Complex Hydrophobic Ion-Pair Complex Analyte->Complex Electrostatic Interaction IP_Agent Ion Pair Reagent (Octanesulfonate-) IP_Agent->Complex C18 C18 Ligands Complex->C18 Hydrophobic Retention

Caption: Mechanism of retention showing the formation of a neutral complex between the cationic analyte and anionic pairing reagent.

Protocol A: Ion-Pairing RP-HPLC (Gold Standard for Assay)

Recommended for Quality Control, Purity Testing, and Raw Material Release.

Equipment & Reagents[5]
  • HPLC System: Binary or Quaternary pump, UV/PDA Detector.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Waters Symmetry C18). Note: Use a "Base Deactivated" column.

  • Reagents:

    • Sodium 1-Octanesulfonate (HPLC Grade).

    • Phosphoric Acid (85%).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).[2]

Mobile Phase Preparation
  • Buffer A (Aqueous): Dissolve 1.1 g of Sodium 1-Octanesulfonate (approx. 5 mM) in 1000 mL of Milli-Q water. Adjust pH to 2.5 ± 0.1 using diluted Phosphoric Acid. Filter through 0.45 µm nylon filter.

  • Solvent B (Organic): Acetonitrile.[3]

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 215 nm (Primary), 254 nm (Secondary check)
Run Time 20 Minutes
Gradient Program
Time (min)% Buffer A% Solvent BDescription
0.0955Isocratic Hold (Equilibration)
2.0955Start Elution
12.06040Linear Gradient
12.1595Wash Step
15.0595Hold Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Stock Solution: Weigh 10 mg of 6-Aminohept-2-enedioic acid HCl into a 10 mL volumetric flask. Dissolve in Mobile Phase A (do not use pure water or methanol to avoid solvent shock). Concentration: 1.0 mg/mL.[4]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 0.1 mg/mL.

  • Filtration: Filter through 0.2 µm PTFE or Nylon syringe filter before injection.

Protocol B: HILIC-MS (For Bioanalysis/Trace Impurities)

Recommended when high sensitivity is required or for LC-MS applications where non-volatile ion-pairing agents (like octanesulfonate) are forbidden.

Chromatographic Conditions
  • Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[3]

  • Mode: Isocratic or Shallow Gradient.

Parameters
ParameterSetting
Flow Rate 0.3 mL/min
Composition 80% B / 20% A (Isocratic recommended for stability)
Detection MS (ESI Positive Mode)
Target Ion [M+H]+ = 174.07 m/z

System Suitability & Validation Criteria

To ensure "Trustworthiness" of the data, the following criteria must be met before running samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 6.0 – 9.0 minEnsures adequate separation from void volume (

).
Tailing Factor (

)
0.8 – 1.5Checks for secondary interactions (silanol activity).
Theoretical Plates (N) > 5000Confirms column efficiency.
Precision (RSD) < 1.0% (n=6)Verifies system stability.
Resolution (

)
> 2.0Separation from nearest impurity (e.g., synthetic precursors).

Troubleshooting Guide

  • Issue: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., dissolved in 100% MeOH).

    • Fix: Dissolve sample in the starting mobile phase (95% Buffer).

  • Issue: Drifting Retention Times.

    • Cause: Insufficient equilibration of the Ion-Pairing reagent.

    • Fix: IP columns require 20–30 column volumes to equilibrate. Recirculate mobile phase for 1 hour before use.

  • Issue: Low Sensitivity.

    • Cause: Detection wavelength too high.

    • Fix: Ensure UV is set to 215 nm. The 2-enedioic system absorbs maximally here.

Workflow Diagram

Workflow Start Start: Sample Prep Dissolve Dissolve 10mg in Mobile Phase A Start->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Decision Select Method Filter->Decision MethodA Protocol A: IP-RP HPLC (QC/Purity) Decision->MethodA High Conc. MethodB Protocol B: HILIC-MS (Trace Analysis) Decision->MethodB Low Conc. Run Inject & Run Gradient MethodA->Run MethodB->Run Analyze Data Analysis (Integrate @ 215 nm) Run->Analyze Report Generate Report Analyze->Report

Caption: Operational workflow for selecting the appropriate analytical protocol based on sample concentration.

References

  • Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Standard reference for Ion-Pairing mechanism).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.
  • PubChem. (n.d.).[5] 6-aminohept-2-enedioic acid hydrochloride Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (Note: Generalized link for verification of structure properties).

  • Agilent Technologies. (2020). Analysis of Amino Acids using Agilent Poroshell 120 HILIC. Application Note 5990-XXXX. Retrieved from [Link].

Sources

Application Note: NMR Characterization of 6-Aminohept-2-enedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the structural validation of 6-Aminohept-2-enedioic acid hydrochloride (CAS: 1379383-42-2) using Nuclear Magnetic Resonance (NMR) spectroscopy. This molecule, a structural analog of


-aminoadipic acid and an intermediate in lysine mimetic synthesis, presents specific analytical challenges due to its zwitterionic potential, olefinic stereochemistry (

isomerism), and exchangeable protons.

This guide provides a self-validating workflow to confirm:

  • Regiochemistry: The position of the double bond relative to the amino group.

  • Stereochemistry: The geometry of the C2=C3 double bond (

    
     vs. 
    
    
    
    ).
  • Purity: Assessment of residual solvents and synthetic byproducts.

Chemical Context & Structural Logic[1]

To interpret the NMR data accurately, we must first deconstruct the connectivity of the target molecule.

  • IUPAC Name: (E)-6-aminohept-2-enedioic acid hydrochloride.[1]

  • Molecular Formula:

    
    
    
  • Key Features:

    • C1 & C7: Carboxylic acid carbons (distinct environments).

    • C2=C3:

      
      -unsaturated system conjugated to C1.
      
    • C6: Chiral center bearing the ammonium group (

      
      ).
      
Structural Connectivity Diagram (COSY Logic)

The following diagram illustrates the expected spin systems. The molecule is divided into two distinct coupling networks separated by the C4-C5 methylene bridge, which acts as a "spin relay."

G cluster_0 Conjugated System cluster_1 Amino Acid Terminus C1 C1 (COOH) Quaternary C2 C2-H Alkene (α) C1->C2 HMBC C3 C3-H Alkene (β) C2->C3 3J (15Hz) C4 C4-H2 Allylic CH2 C3->C4 3J (vicinal) C5 C5-H2 Alkyl CH2 C4->C5 3J (vicinal) C6 C6-H α-Amino CH C5->C6 3J (vicinal) C7 C7 (COOH) Quaternary C6->C7 HMBC NH3 NH3+ Exchangeable C6->NH3 Coupling in DMSO

Figure 1: Spin system connectivity. Solid lines represent scalar couplings (


) observable in COSY spectra. Dashed lines represent long-range heteronuclear correlations (HMBC).

Experimental Protocols

Solvent Selection Strategy

The choice of solvent is critical for observing specific protons.

SolventProsConsRecommendation
Deuterium Oxide (

)
Excellent solubility for HCl salts; Clean baseline (no solvent peaks interfering with aliphatics).Rapid exchange of

and

protons (signals disappear); pH dependent shifts.
Primary Choice for backbone assignment and purity.
DMSO-

Slows proton exchange; Allows observation of

and

protons.
High viscosity (line broadening); Strong solvent peak at 2.50 ppm may overlap with C4/C5.Secondary Choice for full structural elucidation.
Sample Preparation Workflow

Objective: Prepare a 10-15 mg/mL solution to ensure sufficient signal-to-noise (S/N) ratio for


C acquisition.
  • Weighing: Accurately weigh 7.0 – 10.0 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 600 µL of

    
     (99.9% D)  containing 0.05% TSP (trimethylsilylpropanoic acid sodium salt) as an internal reference (
    
    
    
    ppm).
    • Note: Avoid TMSP in DMSO; use TMS instead.

  • Mixing: Vortex gently until fully dissolved. The HCl salt should dissolve instantly.

    • Critical Check: If the solution is cloudy, centrifuge or filter through a glass wool plug. Suspended particles cause magnetic susceptibility mismatch and line broadening.

  • Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters (600 MHz equivalent)
Parameter

H (Proton)

C (Carbon)
COSY (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)cosygpppqf
Relaxation Delay (D1) 2.0 - 5.0 sec2.0 sec1.5 sec
Scans (NS) 16 - 641024 - 40968 - 16
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)10 ppm
Temperature 298 K (25°C)298 K298 K

Data Analysis & Interpretation

H NMR Assignment (in )

The spectrum will display three distinct regions.[2] Use TSP at 0.00 ppm for referencing.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
C3-H 6.80 – 7.00dt (doublet of triplets)1H

(trans)


-proton to carbonyl; highly deshielded by resonance.
C2-H 5.80 – 6.00d (doublet)1H


-proton to carbonyl; shielded relative to C3.
C6-H 3.90 – 4.10t (triplet) or dd1H


-proton to amine; electron-withdrawing effect of

.
C4-H 2.30 – 2.50q (quartet) or m2H-Allylic methylene; adjacent to alkene.
C5-H 1.80 – 2.00m (multiplet)2H-Alkyl methylene; shielded.
Critical Quality Attribute: Stereochemistry

The coupling constant between C2-H and C3-H is the definitive test for geometry:

  • 
    :  Indicates 
    
    
    
    (trans)
    geometry. This is the expected major isomer.
  • 
    :  Indicates 
    
    
    
    (cis)
    geometry.
  • Action: If a doublet with

    
     Hz appears, quantify the % Z-isomer by integration.
    
C NMR Assignment
Carbon TypeShift (

, ppm)
Characteristics
C1 (COOH) 168.0 – 170.0Conjugated carbonyl (upfield of saturated acid).
C7 (COOH) 172.0 – 174.0Saturated acid carbonyl.
C3 (Alkene) 145.0 – 150.0

-carbon; significantly deshielded.
C2 (Alkene) 120.0 – 125.0

-carbon.
C6 (CH-N) 52.0 – 55.0Methine attached to nitrogen.
C4/C5 20.0 – 32.0Methylene carbons.

Self-Validating Protocol Checks

To ensure the "Trustworthiness" of your data, apply these logic checks:

  • Integration Balance: The ratio of the alkene region (2H) to the aliphatic region (5H) must be exactly 2:5 . Deviation indicates impurity or partial hydrogenation.

  • The "Allylic Relay": In the COSY spectrum, the alkene proton at C3 must show a correlation to the methylene at C4. If C3 only correlates to C2, the connectivity is wrong (e.g., wrong isomer or rearrangement).

  • pH Sensitivity: If the C6-H shift moves significantly upfield (< 3.5 ppm), the sample may have lost HCl (free base form). Ensure the sample is acidic.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Standard text for pulse sequences and coupling analysis).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Reference for alkene chemical shifts and coupling constants).

  • Biological Magnetic Resonance Data Bank (BMRB). Reference data for amino acid chemical shifts (Lysine and

    
    -aminoadipic acid analogs). [Link]
    
  • Reich, H. J. (2025). Structure Determination Using NMR. University of Wisconsin-Madison.

    
    -coupling analysis). [Link]
    

Sources

Application Notes and Protocols: The Use of 6-Aminohept-2-enedioic Acid Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Bacterial Cell Wall for Novel Antibiotics

The escalating crisis of antibiotic resistance necessitates the exploration of novel therapeutic targets and chemical scaffolds.[1][2] The bacterial cell wall, a structure essential for bacterial survival and absent in mammals, presents a prime target for developing selective antibacterial agents.[3][4] Specifically, the biosynthesis of peptidoglycan, the primary component of the cell wall, offers a wealth of enzymatic targets that have been successfully exploited by antibiotics like β-lactams and glycopeptides.[3][5] This guide focuses on a promising, yet underexplored, avenue for antibiotic discovery: the inhibition of the diaminopimelate (DAP) pathway, with a special focus on the potential role of 6-Aminohept-2-enedioic acid hydrochloride as a lead compound for inhibitor design.

The DAP pathway is crucial for the synthesis of meso-diaminopimelate (meso-DAP), a key component in the peptidoglycan of most Gram-negative bacteria.[1][2] Furthermore, this pathway is responsible for the biosynthesis of L-lysine, an essential amino acid.[6] The absence of the DAP pathway in mammals makes its constituent enzymes highly attractive targets for the development of novel antibiotics with a low potential for host toxicity.[6][7]

The Diaminopimelate (DAP) Pathway: A Rich Source of Drug Targets

The DAP pathway involves a series of enzymatic conversions starting from aspartate. Several enzymes in this pathway represent viable targets for therapeutic intervention.

  • Dihydrodipicolinate Synthase (DHDPS): This enzyme catalyzes the first committed step of the pathway and is subject to allosteric regulation by L-lysine.[1] Its essential role makes it a prime target for inhibitor development.

  • Diaminopimelate Desuccinylase (DapE): A key enzyme in the succinyl sub-pathway, DapE is another promising target for the development of new antibiotics.[8]

  • Diaminopimelate Decarboxylase (DAPDC): This enzyme catalyzes the final step in the biosynthesis of L-lysine from meso-DAP.[7]

  • Diaminopimelate Epimerase (DAPEp): Responsible for the conversion of L,L-DAP to meso-DAP, this enzyme is critical for providing the correct stereoisomer for peptidoglycan cross-linking.[1]

The strategic inhibition of these enzymes can disrupt bacterial cell wall synthesis, leading to cell lysis and death.

6-Aminohept-2-enedioic Acid Hydrochloride: A Hypothetical Inhibitor Scaffold

While direct literature on the specific application of 6-Aminohept-2-enedioic acid hydrochloride in drug design is scarce, its chemical structure suggests a strong potential as a mimic of substrates or intermediates within the DAP pathway. Its seven-carbon backbone with amino and carboxylic acid functionalities resembles the structure of diaminopimelic acid. The presence of a double bond introduces conformational rigidity, which can be exploited for specific binding to an enzyme's active site.

This guide will treat 6-Aminohept-2-enedioic acid hydrochloride as a lead compound for a rational drug design campaign targeting a key enzyme in the DAP pathway, for instance, DapE. The following sections provide detailed protocols for the synthesis, in vitro evaluation, and cellular characterization of this and related compounds.

Application Notes: A Rational Drug Design Workflow

A successful drug discovery campaign targeting the DAP pathway using 6-Aminohept-2-enedioic acid hydrochloride as a starting point would involve a multi-pronged approach encompassing chemical synthesis, biochemical screening, and microbiological evaluation.

Structure-Activity Relationship (SAR) Studies

The initial potency of 6-Aminohept-2-enedioic acid hydrochloride can be systematically improved through the synthesis and evaluation of a library of analogs. Key modifications could include:

  • Varying the position and stereochemistry of the amino group.

  • Modifying the carboxylic acid moieties to esters or amides to enhance cell permeability.

  • Introducing substituents on the carbon backbone to probe for additional binding interactions within the enzyme's active site.

In Silico Modeling and Docking

Computational tools can provide valuable insights into the binding mode of 6-Aminohept-2-enedioic acid and its analogs to the target enzyme. Docking studies can help prioritize the synthesis of compounds with a higher predicted binding affinity and guide the design of more potent inhibitors.

G cluster_0 Drug Discovery Workflow Lead 6-Aminohept-2-enedioic acid HCl (Lead Compound) SAR SAR Studies (Analog Synthesis) Lead->SAR InSilico In Silico Docking Lead->InSilico HTS High-Throughput Screening (Biochemical Assay) SAR->HTS InSilico->SAR IC50 IC50 Determination HTS->IC50 MIC MIC Determination (Antibacterial Activity) IC50->MIC Cyto Cytotoxicity Assay MIC->Cyto LeadOp Lead Optimization Cyto->LeadOp

Caption: A rational drug design workflow for developing inhibitors of the DAP pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis, screening, and characterization of potential inhibitors based on the 6-Aminohept-2-enedioic acid scaffold.

Protocol 1: Synthesis of 6-Aminohept-2-enedioic Acid Analogs

This protocol outlines a general, plausible synthetic route for 6-Aminohept-2-enedioic acid analogs, inspired by known organic chemistry methodologies.

Materials:

  • Appropriate starting materials (e.g., protected amino acids, aldehydes, Wittig reagents)

  • Anhydrous solvents (DCM, THF, etc.)

  • Reagents for protection/deprotection (e.g., Boc-anhydride, TFA)

  • Reagents for olefination (e.g., Wittig reagents)

  • Reagents for hydrolysis (e.g., LiOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Carbon Backbone: A Wittig reaction between a protected amino-aldehyde and a phosphorus ylide bearing an ester group can be employed to construct the unsaturated seven-carbon backbone.

  • Stereoselective Reduction (if necessary): If a specific stereoisomer is desired, an asymmetric reduction of a ketone precursor could be performed.

  • Deprotection: Removal of protecting groups from the amino and carboxyl functionalities is typically achieved under acidic (e.g., TFA for Boc groups) or basic (e.g., LiOH for esters) conditions.

  • Purification: The final compound is purified by column chromatography or recrystallization.

  • Salt Formation: The hydrochloride salt can be formed by treating the free amine with a solution of HCl in a suitable solvent like ether or dioxane.

  • Characterization: The structure and purity of the final compound should be confirmed by NMR, Mass Spectrometry, and HPLC.

Protocol 2: High-Throughput Screening (HTS) for DapE Inhibitors

This protocol describes a ninhydrin-based colorimetric assay to screen for inhibitors of DapE.[8]

Materials:

  • Purified DapE enzyme

  • Substrate: N-succinyl-L,L-diaminopimelate (ns-L,L-DAP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Ninhydrin reagent

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Plating: Dispense 1 µL of each test compound (typically at 10 mM in DMSO) into the wells of a 96-well plate. Include positive (known inhibitor, if available) and negative (DMSO only) controls.

  • Enzyme Addition: Add 50 µL of DapE solution in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Add 50 µL of the substrate solution (ns-L,L-DAP) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching and Color Development: Stop the reaction by adding 100 µL of ninhydrin reagent. Heat the plate at 100°C for 10 minutes to develop the color.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Protocol 3: IC50 Determination for Hit Compounds

For compounds showing significant inhibition in the HTS, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Procedure:

  • Prepare serial dilutions of the hit compounds.

  • Perform the DapE inhibition assay as described in Protocol 2 with the different concentrations of the inhibitor.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a suitable sigmoidal dose-response curve to calculate the IC50 value.

Compound Structure IC50 (µM) for DapE
6-Aminohept-2-enedioic acid HCl (Hypothetical Lead)50
Analog 1 (e.g., R-amino isomer)25
Analog 2 (e.g., Methyl ester)75
Analog 3 (e.g., Phenyl substituent)10

Table 1: Hypothetical IC50 values for 6-Aminohept-2-enedioic acid and its analogs against DapE.

Protocol 4: In Vitro Antibacterial Activity (MIC Determination)

The antibacterial activity of the compounds is assessed by determining the minimum inhibitory concentration (MIC) against a panel of relevant bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, P. aeruginosa, A. baumannii)

  • Mueller-Hinton broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (growth control, no compound) and negative (sterility control, no bacteria) wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. A. baumannii
6-Aminohept-2-enedioic acid HCl >128>128
Analog 3 168
Ciprofloxacin 0.0150.25

Table 2: Hypothetical MIC values for a promising analog compared to a standard antibiotic.

Protocol 5: Mammalian Cell Cytotoxicity Assay

To assess the selective toxicity of the compounds, a cytotoxicity assay is performed using a mammalian cell line (e.g., HEK293 or HepG2).

Materials:

  • Mammalian cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the appropriate signal (e.g., absorbance or luminescence) to determine cell viability.

  • Calculate the CC50 (the concentration that reduces cell viability by 50%).

A high CC50 value relative to the MIC value indicates good selective toxicity.

G cluster_1 DAP Pathway Aspartate Aspartate Intermediate1 Intermediate 1 Aspartate->Intermediate1 DHDPS Intermediate2 Intermediate 2 Intermediate1->Intermediate2 nsLLDAP N-succinyl-L,L-DAP Intermediate2->nsLLDAP LLDAP L,L-DAP nsLLDAP->LLDAP DapE mesoDAP meso-DAP LLDAP->mesoDAP DAPEp Lysine L-Lysine mesoDAP->Lysine DAPDC Peptidoglycan Peptidoglycan mesoDAP->Peptidoglycan

Caption: A simplified diagram of the Diaminopimelate (DAP) biosynthesis pathway.

Conclusion and Future Directions

The DAP pathway remains a largely untapped resource for the discovery of new antibiotics. This guide has outlined a comprehensive strategy for the exploration of 6-Aminohept-2-enedioic acid hydrochloride as a novel chemical scaffold for the design of inhibitors targeting this essential bacterial pathway. The provided protocols offer a robust framework for academic and industrial researchers to embark on drug discovery programs in this critical area of unmet medical need. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to develop clinically viable candidates. The combination of rational design, robust biochemical and microbiological assays, and a commitment to exploring novel chemical space will be paramount in the fight against antibiotic resistance.

References

  • A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. (n.d.). RSC.
  • The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. (2022, February 11). bioRxiv.
  • The First Inhibitor of Meso-Diaminopimelate Biosynthesis with Antibacterial Activity Against Multi-Drug Resistant Bacteria. (2022, February 11). ResearchGate.
  • Identification of Small-Molecule Inhibitors of Brucella Diaminopimelate Decarboxylase by Using a High-Throughput Screening Assay. (2020, January 20). Frontiers.
  • Exploration of inhibitors for diaminopimelate aminotransferase. (2010, March 15). PubMed.
  • Inhibitors of Bacterial Cell Wall Synthesis. (2016, July 23). Basicmedical Key.
  • Inhibitors of Cell Wall Biosynthesis. (2025, January 31). Biology LibreTexts.
  • Cell Wall Biosynthesis Inhibitor. (n.d.). Creative Biolabs.
  • Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. (2026, January 13). MDPI.
  • Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. (2024, January 22). MDPI.

Sources

Application Notes & Protocols for the Biochemical Synthesis of 6-Aminohex-2-enoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Aminohex-2-enoic Acid and its Analogs

6-Aminohex-2-enoic acid (6-AHEA) and its derivatives represent a class of unsaturated ω-amino acids that serve as pivotal building blocks in both industrial and pharmaceutical applications. Structurally, they are related to β-amino acids, which are gaining significant attention in medicinal chemistry. Unlike their α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced metabolic stability and unique conformational properties.[1][2] This increased resistance to proteolytic degradation makes them highly desirable for developing novel therapeutics with improved pharmacokinetic profiles.[3][4]

The applications for these analogs are extensive, ranging from their use as precursors for biocompatible polymers like nylon-6 to their incorporation into peptidomimetics, enzyme inhibitors, and receptor antagonists.[][6][7] 6-AHEA, in particular, is a key intermediate in proposed bio-based production routes for 6-aminohexanoic acid (also known as 6-aminocaproic acid), a monomer for nylon-6.[8][9] This guide provides an in-depth exploration of the enzymatic and chemo-enzymatic strategies for synthesizing these valuable compounds, complete with detailed protocols and characterization methodologies.

Section 1: Enzymatic Pathways for 6-AHEA Synthesis

The pursuit of green and sustainable chemistry has driven the development of biochemical routes to key chemical intermediates. One of the most promising pathways for 6-AHEA production starts from L-lysine, an abundant and renewable feedstock produced via fermentation.[9] While a direct conversion of lysine to 6-AHEA via a lysine ammonia-lyase is an attractive goal, such enzymes are not naturally known and require significant protein engineering efforts.[10]

A more established, multi-step enzymatic pathway has been proposed and investigated, which circumvents the need for a single, highly specialized enzyme.[10][11] This pathway involves a series of oxidation, dehydrogenation, and dehydration reactions.

Proposed Enzymatic Pathway from L-Lysine:

  • Oxidation: The pathway initiates with the oxidation of L-lysine to 6-amino-2-oxohexanoic acid, a reaction catalyzed by a known oxidase (EC 1.4.3.14).[10]

  • Reduction/Dehydrogenation: The resulting keto-acid is then converted to 6-amino-2-hydroxyhexanoic acid. This step can be catalyzed by an engineered phosphoglycerate dehydrogenase.[10]

  • Dehydration: The final step to form 6-aminohex-2-enoic acid involves the dehydration of 6-amino-2-hydroxyhexanoic acid, potentially catalyzed by an engineered fumarate dehydratase.[10]

The primary challenge in this pathway lies in the substrate specificity of the enzymes. The natural enzymes often do not efficiently process the lysine-derived intermediates. Therefore, significant research is focused on protein engineering, using computational structural biology and directed evolution to alter the active sites of known enzymes to accept these novel substrates.[10][12]

Enzymatic_Pathway_from_Lysine Lysine L-Lysine KetoAcid 6-Amino-2-oxohexanoic Acid Lysine->KetoAcid Oxidase (EC 1.4.3.14) HydroxyAcid 6-Amino-2-hydroxyhexanoic Acid KetoAcid->HydroxyAcid Engineered Dehydrogenase AHEA 6-Aminohex-2-enoic Acid (6-AHEA) HydroxyAcid->AHEA Engineered Dehydratase

Caption: Proposed enzymatic pathway for the synthesis of 6-AHEA from L-Lysine.

Section 2: Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic peptide synthesis (CEPS) and related strategies combine the strengths of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis.[13] This hybrid approach is particularly powerful for producing chiral molecules like 6-AHEA analogs. A typical workflow involves a chemical step to create a prochiral precursor, followed by an enzymatic step to introduce chirality with high enantioselectivity.

One effective strategy for synthesizing chiral amino acids involves the use of ω-transaminases (ω-TAs). These pyridoxal-5'-phosphate (PLP)-dependent enzymes can convert a ketone into a chiral amine with excellent stereoselectivity.[14][15]

Logical Workflow for Chemo-Enzymatic Synthesis:

  • Chemical Synthesis of Precursor: A prochiral ketone is synthesized using established organic chemistry methods. For a 6-AHEA analog, this could be a 6-aminohex-2-one derivative.

  • Enzymatic Amination: The ketone is then subjected to a biotransformation using an appropriate ω-transaminase, which transfers an amino group from a donor (e.g., isopropylamine) to the ketone, creating a chiral amine.

  • Further Modification (Optional): The resulting chiral amine can be further modified chemically to yield the final desired analog.

This approach leverages the efficiency of chemical synthesis for scaffold construction and the unparalleled stereocontrol of enzymes for setting the chiral center.[16]

Chemo_Enzymatic_Workflow cluster_chem Chemical Synthesis cluster_bio Biocatalysis Chem_Start Achiral Starting Materials Prochiral_Ketone Prochiral Ketone Precursor Chem_Start->Prochiral_Ketone Multi-step Organic Synthesis Enzyme_Step Enzymatic Amination (ω-Transaminase) Prochiral_Ketone->Enzyme_Step Chiral_Amine Chiral Amine Intermediate Enzyme_Step->Chiral_Amine High Stereoselectivity Final_Product Final 6-AHEA Analog Chiral_Amine->Final_Product Purification & Optional Modification

Caption: Logic flow for a chemo-enzymatic synthesis of a 6-AHEA analog.

Section 3: Application Note: Protocol for Enzymatic Reduction of 6-AHEA

A key reaction in the bio-based production of nylon precursors is the reduction of the α,β-unsaturated bond in 6-AHEA to form 6-aminohexanoic acid (6-ACA).[8] This transformation is catalyzed by enzymes with α,β-enoate reductase activity.[17] The following protocol outlines a general procedure for this enzymatic reduction.

Objective: To enzymatically reduce (E)-6-aminohex-2-enoic acid to 6-aminohexanoic acid using a commercially available or recombinantly expressed enoate reductase.

Materials:

  • (E)-6-aminohex-2-enoic acid hydrochloride (Substrate)[18]

  • Enoate Reductase (e.g., from Clostridium tyrobutyricum or an engineered variant)

  • NADH or NADPH (Cofactor)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

  • HPLC or LC/MS system for reaction monitoring

Protocol Workflow Diagram:

Protocol_Workflow A 1. Prepare Reaction Mixture (Buffer, Substrate, Glucose) B 2. Degas with Nitrogen (Create Anaerobic Environment) A->B C 3. Add Cofactor (NADH) & Regeneration Enzyme (GDH) B->C D 4. Initiate Reaction (Add Enoate Reductase) C->D E 5. Incubate at 30°C (with stirring) D->E F 6. Monitor Progress (HPLC/LC-MS) E->F F->E Incomplete G 7. Quench Reaction (e.g., Acidification) F->G Complete H 8. Product Analysis & Purification G->H

Caption: Step-by-step workflow for the enzymatic reduction of 6-AHEA.

Detailed Steps:

  • Reaction Setup:

    • In a sealed reaction vessel, prepare the reaction mixture by dissolving (E)-6-aminohex-2-enoic acid (e.g., 50 mM), and D-glucose (e.g., 60 mM) in 100 mM potassium phosphate buffer (pH 7.0).

    • Causality: The buffer maintains the optimal pH for enzyme activity. Glucose serves as the ultimate reductant for the cofactor regeneration system, making the process more economical.

  • Create Anaerobic Conditions:

    • Sparge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

    • Causality: Many reductases and their cofactors are sensitive to oxidation. Removing oxygen prevents enzyme inactivation and unwanted side reactions.

  • Add Cofactor and Regeneration System:

    • Add NADH to a final concentration of 1 mM.

    • Add Glucose Dehydrogenase (e.g., 1-2 U/mL).

    • Causality: Enoate reductases require a hydride donor, typically NADH or NADPH. The GDH/glucose system continuously regenerates the expensive NADH from NAD+, allowing a catalytic amount of the cofactor to be used.

  • Initiate the Reaction:

    • Initiate the reaction by adding the enoate reductase solution (e.g., 5-10 U/mL).

    • Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with gentle stirring.

  • Reaction Monitoring:

    • Periodically withdraw aliquots from the reaction mixture.

    • Quench the enzymatic activity immediately by adding a small amount of acid (e.g., 1 M HCl) or an organic solvent like acetonitrile.

    • Analyze the samples by reverse-phase HPLC or LC/MS to monitor the disappearance of the substrate (6-AHEA) and the appearance of the product (6-ACA).

  • Reaction Work-up and Purification:

    • Once the reaction is complete (typically >95% conversion), terminate it by denaturing the enzymes (e.g., by heating to 80°C for 10 min or by acidification).

    • Centrifuge the mixture to pellet the denatured proteins.

    • The supernatant containing the product can be purified using techniques like ion-exchange chromatography.[19][20]

Expected Results: A successful reaction will show a time-dependent decrease in the 6-AHEA peak and a corresponding increase in the 6-ACA peak in the chromatogram. High conversion rates (>99%) are often achievable with optimized systems.

ParameterTypical ValueRationale
Substrate Conc. 10-100 mMBalances reaction rate with potential substrate inhibition.
Enzyme Loading 1-10 U/mLAffects reaction time; higher loading for faster conversion.
Cofactor Conc. 0.5-2 mMCatalytic amount sufficient with an effective regeneration system.
pH 6.5-7.5Optimal range for many enoate reductases and dehydrogenases.
Temperature 25-37°CEnsures enzyme stability and reasonable reaction rates.
Reaction Time 4-24 hoursDependent on enzyme and substrate concentrations.

Section 4: Application Note: Characterization and Purification

Rigorous analysis and purification are essential to validate the synthesis of 6-AHEA analogs and ensure their suitability for downstream applications.

A. Analytical Characterization

The analysis of amino acids, particularly chiral ones, requires specialized techniques. Liquid chromatography coupled with mass spectrometry (LC/MS) is a preferred method due to its high sensitivity and selectivity.[4][21]

TechniquePrincipleApplication & Insights
RP-HPLC Separation based on hydrophobicity.Monitors reaction progress by separating substrate and product.
LC-MS/MS Separation by LC followed by mass-based detection.Provides molecular weight confirmation of the target analog and high sensitivity for quantification in complex mixtures.[21]
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Directly determines the enantiomeric excess (e.e.) of the synthesized analog.[4][22]
Indirect Chiral Analysis Derivatization with a chiral reagent (e.g., OPA, (R)-BiAC) to form diastereomers, followed by separation on a standard RP column.A robust alternative when a suitable chiral column is unavailable.[23][24]
NMR Spectroscopy Analysis of nuclear magnetic properties.Confirms the chemical structure, including the position of the double bond and stereochemistry (using chiral shift reagents if necessary).

B. Purification Protocol: Ion-Exchange Chromatography (IEX)

Amino acids are amphoteric molecules, making ion-exchange chromatography an ideal method for purification.[19][20]

  • Resin Selection: Choose a strong cation-exchange (SCX) resin. At a pH below its isoelectric point (pI), the amino acid will be positively charged (protonated amino group) and bind to the negatively charged resin.

  • Loading: Adjust the pH of the crude product solution to ~pH 2-3 with HCl and load it onto the equilibrated SCX column. Impurities that are anionic or neutral will pass through.

  • Washing: Wash the column with the same low-pH buffer to remove any loosely bound impurities.

  • Elution: Elute the bound amino acid analog by increasing the pH of the mobile phase (e.g., using a gradient of ammonium hydroxide or a sodium hydroxide solution). As the pH approaches and surpasses the pI, the net charge on the molecule becomes neutral and then negative, causing it to detach from the resin.[25]

  • Desalting: The fractions containing the pure product are pooled and desalted, if necessary, using techniques like reverse-phase chromatography or crystallization.

Section 5: Applications in Drug Development and Beyond

The incorporation of 6-AHEA analogs and other β-amino acids into peptides is a powerful strategy in medicinal chemistry.[1][3]

  • Enhanced Stability: The altered backbone structure makes β-peptides resistant to degradation by common proteases, increasing their in vivo half-life.[2]

  • Novel Structures: β-peptides can fold into unique and stable secondary structures (e.g., helices, sheets) that are distinct from those of α-peptides, enabling the design of molecules that can mimic or disrupt protein-protein interactions.[2][26]

  • Structural Scaffolds and Linkers: The flexible carbon chain of 6-aminohexanoic acid derivatives makes them ideal linkers to connect different functional moieties in a complex drug molecule, such as conjugating a targeting ligand to a cytotoxic payload.[6][27]

  • Bio-based Polymers: As a direct precursor to 6-aminohexanoic acid, 6-AHEA is at the forefront of efforts to produce renewable and sustainable nylons, reducing reliance on petrochemical feedstocks.[8][9]

References

  • Chalmers University of Technology. (2018, February 26). Engineering enzymes for the synthesis of 6-aminohex-2-enoic acid: first steps to green production of adipic acid. Chalmers Research. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8). [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Gawroński, J., & Kaźmierczak, F. (2005). The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives. Wiadomości Chemiczne. [Link]

  • Maison, W. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. [Link]

  • Buneeva, O. A., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. [Link]

  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy. [Link]

  • Bisz, E., & Fessner, W. D. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]

  • Chiroblock GmbH. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • Google Patents. (2009). US7491520B2 - Biochemical synthesis of 6-amino caproic acid.
  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]

  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Google Patents. (2020).
  • Saez-Jimenez, V., et al. (2018). In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid – Important steps towards biobased production of adipic acid. ResearchGate. [Link]

  • Grischek, B., et al. (2022). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Oxford Academic. [Link]

  • Google Patents. (2013).
  • Zhang, W., et al. (2024). One-Pot Chemoenzymatic Syntheses of Non-Canonical Amino Acids. ResearchGate. [Link]

  • QYAOBIO. Chemo Enzymatic Peptide Synthesis - CEPS. [Link]

  • DIAION. Separation and Refining of Amino acids. [Link]

  • Google Patents. (2008).
  • Vilaseca, M., et al. (1994). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed. [Link]

  • Köhler, V., et al. (2025). Stereoselective Chemoenzymatic Cascades for the Synthesis of Densely Functionalized Iminosugars. Journal of the American Chemical Society. [Link]

  • Schäfer, J., et al. (2020). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Microbial Biotechnology. [Link]

  • Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. [Link]

  • Sarabian, E., & Sohrabi, M. R. (2021). Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Taylor, A. W., et al. (2005). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]

  • Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. ResearchGate. [Link]

  • Ishige, T., et al. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. ResearchGate. [Link]

  • Markowska, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. PubMed. [Link]

  • PubChem. (E)-6-aminohex-2-enoic acid. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. [Link]

  • Pharmaffiliates. (E)-6-Amino-2-hexenoic Acid Hydrochloride. [Link]

  • ResearchGate. Structure of 6-aminohexanoic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Purification of 6-Aminohept-2-enedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

6-Aminohept-2-enedioic acid (often an intermediate in biotin biosynthesis or cyclohexanone metabolic pathways) presents unique purification challenges due to its zwitterionic nature, the presence of a conjugated double bond, and potential for lactamization. As a dicarboxylic acid with a distal amine, it behaves similarly to lysine analogues but with altered solubility and stability profiles.

This guide addresses the isolation of the Hydrochloride (HCl) salt form, which is often preferred for stability and bioavailability.

Key Chemical Attributes
FeatureSpecificationImplication for Purification
Structure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Conjugated system at C2-C3;

-amino acid at C6.[1][2][3]
Stability Acid-stable, Heat-sensitiveRisk of intramolecular cyclization (lactam formation) or decarboxylation at high temperatures.
Solubility High in Water; Low in OrganicsRequires aqueous-based ion exchange or polar organic anti-solvents for crystallization.
Impurity Profile Saturated analogues, Geometric isomersRequires high-resolution ion exchange or recrystallization to remove the saturated 2-aminoheptanedioic acid.

Master Purification Workflow

The following workflow describes the isolation from a complex matrix (e.g., fermentation broth or enzymatic reaction mixture) to the final crystalline HCl salt.

PurificationWorkflow cluster_waste Impurity Removal node_start Crude Reaction Mixture (Aq. Buffer/Broth) node_filter Clarification (Microfiltration/Centrifugation) node_start->node_filter Remove Cell Debris node_iec Cation Exchange Chromatography (Strong Acid Cation, H+ Form) node_filter->node_iec Load at pH 2.0-3.0 node_elute Elution (NH4OH Gradient) node_iec->node_elute Bind Amine node_waste1 Flow-through: Anions, Sugars, Non-amino Acids node_iec->node_waste1 node_conc Vacuum Concentration (< 40°C) node_elute->node_conc Remove Ammonia node_acid Acidification & Salt Formation (Add 6M HCl to pH 1.5) node_conc->node_acid Convert to HCl Salt node_cryst Crystallization (Anti-solvent: Isopropanol/Acetone) node_acid->node_cryst Induce Precipitation node_dry Final Product (Vacuum Dry over P2O5) node_cryst->node_dry Isolate Crystals node_waste2 Supernatant: Excess HCl, Soluble Isomers node_cryst->node_waste2

Figure 1: Logical flow for the isolation of 6-Aminohept-2-enedioic acid HCl from aqueous media.

Troubleshooting & FAQs

This section addresses specific technical hurdles reported by researchers working with unsaturated amino dicarboxylic acids.

Issue 1: Product "Oils Out" Instead of Crystallizing

Symptom: Upon adding the anti-solvent (e.g., Isopropanol) to the concentrated HCl solution, a viscous oil forms at the bottom instead of white crystals.

  • Root Cause:

    • Water content too high: The product is too soluble in the water-rich phase.

    • Impurity interference: Residual sugars or inorganic salts (from the reaction buffer) prevent crystal lattice formation.

  • Corrective Action:

    • Azeotropic Drying: Evaporate the oily residue to dryness using ethanol to remove trace water. Redissolve in the minimum volume of concentrated HCl/Water.

    • Slow Addition: Add the anti-solvent (Isopropanol) dropwise with vigorous stirring.

    • Seeding: Add a seed crystal of a related amino acid (e.g., 2-aminoadipic acid) if authentic seed is unavailable, though this is less reliable.

    • Switch Solvent: Try Acetone or 1,4-Dioxane as the anti-solvent, as they have lower solubility for the amino acid salt.

Issue 2: Low Recovery from Ion Exchange

Symptom: The target compound is not eluting, or elutes with impurities.

  • Root Cause:

    • Resin Cross-linking: High cross-linkage resins (e.g., 8-10% DVB) may trap larger organic molecules.

    • Incorrect pH: Loading at pH > 4.0 may cause the dicarboxylic acid to act as a net anion/zwitterion that doesn't bind well to Cation Exchange Resins (CER).

  • Corrective Action:

    • Resin Selection: Use a Macroporous Strong Acid Cation Resin (e.g., Dowex 50W-X4 or Amberlite IR-120) with lower cross-linking (4%) to facilitate diffusion.

    • Loading pH: Adjust feed to pH 2.0–2.5 . At this pH, the

      
      -amino group is protonated (
      
      
      
      ), and the carboxylic acids are largely protonated (
      
      
      ), ensuring a net positive charge for binding.
    • Elution: Use a gentle gradient of

      
      .
      
Issue 3: Lactam Formation (Cyclization)

Symptom: Mass spec shows a peak at [M-18] (Loss of water) and loss of free amine reactivity.

  • Root Cause: 6-amino acids can cyclize to form 7-membered lactams (similar to caprolactam formation) under high heat and acidic conditions.

  • Corrective Action:

    • Temperature Control: Never exceed 40°C during vacuum concentration.

    • Acid Exposure: Avoid prolonged boiling in strong acid. Perform the HCl salt formation at

      
       to Room Temperature.
      
Issue 4: Separation of Saturated Impurity

Symptom: Presence of 2-aminoheptanedioic acid (saturated analogue) in the final product.

  • Root Cause: The double bond is the only structural difference; solubility and pKa are very similar.

  • Corrective Action:

    • Recrystallization: The unsaturated analogue often has higher solubility in alcohols due to the rigid double bond preventing tight packing compared to the flexible saturated chain. Exploiting this difference requires careful fractional crystallization.

    • Prep HPLC: If purity >99% is required, use C18 Reverse Phase HPLC.

      • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

      • The unsaturated compound typically elutes earlier than the saturated one due to slightly higher polarity of the alkene.

Detailed Protocols

Protocol A: Cation Exchange Isolation (Desalting)

Purpose: To isolate the amino acid from salts, sugars, and non-amino organic acids.

  • Resin Preparation: Pack a glass column with Dowex 50W-X4 (H+ form) . Wash with 3 Bed Volumes (BV) of deionized water.

  • Loading:

    • Adjust the crude sample pH to 2.0 using dilute HCl.

    • Load onto the column at a flow rate of 1 BV/hour.

    • Mechanism:[1][4][5][6][7][8] The amino acid binds via the protonated amine (

      
      ). Neutral/Acidic impurities (sugars, pimelic acid) flow through.
      
  • Washing: Wash with 3 BV of deionized water to remove unbound impurities.

  • Elution:

    • Elute with 1.0 M NH

      
      OH . Collect fractions.
      
    • Monitor fractions via TLC (ninhydrin stain) or HPLC (210 nm).

  • Concentration: Combine active fractions and concentrate under reduced pressure at 35°C to remove ammonia and water. Result: White to pale yellow solid (Free Zwitterion).

Protocol B: Hydrochloride Salt Crystallization

Purpose: To convert the zwitterion to the stable HCl salt and achieve final purity.

  • Dissolution: Dissolve the crude solid from Protocol A in a minimum volume of 2M HCl .

    • Note: Ensure the solution is clear. If particulates remain, filter through a 0.2

      
      m membrane.
      
  • Concentration: Evaporate to a syrup consistency (do not dry completely to avoid lactamization).

  • Crystallization:

    • Redissolve the syrup in a small amount of Methanol (optional, for solubility).

    • Slowly add Isopropanol (IPA) or Acetone (Anti-solvent) with stirring at room temperature until turbidity persists.

    • Cool the mixture to 4°C overnight.

  • Isolation:

    • Filter the white crystals using a sintered glass funnel.

    • Wash the cake with cold IPA/Acetone (1:1).

    • Dry in a vacuum desiccator over

      
       or KOH pellets to remove trace HCl and moisture.
      

Quantitative Data Specifications

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC)

C18 Column, 210 nm (UV detection of C=C)
Chloride Content

(Theoretical for Mono-HCl)
Argentometric Titration
Water Content

Karl Fischer
Specific Rotation

specific to enantiomer (if chiral)
Polarimetry

References

  • Genomatica, Inc. "Organisms for the production of cyclohexanone." U.S. Patent 2014/0356919 A1, 2014. Link Describes the metabolic pathway involving 6-aminohept-2-enedioic acid.

  • Mitsubishi Chemical Corporation. "Separation and Refining of Amino Acids." Diaion™ Manual, 2023. Link Authoritative source on ion exchange protocols for amino acid purification.

  • Sigma-Aldrich. "Dodec-2-enedioic acid and related unsaturated dicarboxylic acids." Catalog Data, 2024. Link Reference for properties of analogous unsaturated dicarboxylic acids.

  • Börner, A. et al. "Single-Step Access to Long-Chain

    
    -Dicarboxylic Acids by Isomerizing Hydroxycarbonylation." ACS Catalysis, 2016. Link
    Provides context on the stability and isolation of long-chain unsaturated acids.
    
  • Org. Synth. "Dipeptide Syntheses via Activated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Aminoesters." Organic Syntheses, 2015, 92, 296-308. Link
    Demonstrates handling of sensitive amino acid derivatives during isolation.
    

Sources

"stability issues with 6-Aminohept-2-enedioic acid hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 6-Aminohept-2-enedioic acid hydrochloride (often utilized in antimicrobial research targeting the DAP pathway, specifically as a DapE inhibitor or substrate analog).

The following content is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting.

Compound CAS: 1379383-42-2 (Free acid ref) | Molecular Formula:


[1]

Executive Summary: The Instability Mechanism

The primary stability issue with 6-Aminohept-2-enedioic acid in solution is pH-dependent intramolecular cyclization .[1]

Structurally, this molecule contains two competing functional motifs:[2]

  • Michael Acceptor: The

    
    -unsaturated carboxylic acid (C1-C2=C3).[1]
    
  • Nucleophile: The distal primary amine at C6.[1]

The Failure Mode: In neutral to basic aqueous conditions (pH > 6.0), the C6-amine deprotonates (


).[1] The free amine then executes an intramolecular Michael addition on the C3 position of the double bond. This results in the formation of a 5-membered pyrrolidine ring (a cyclic amino acid derivative), effectively destroying the linear pharmacophore required for enzyme inhibition.[1]

Part 1: Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in PBS (pH 7.4) and observed a new peak on HPLC within 2 hours. What happened?

Diagnosis: You have likely triggered the Michael Cyclization Cascade .[1] At pH 7.4, a significant fraction of the amine group exists in its unprotonated, nucleophilic form. The linear 6-aminohept-2-enedioic acid rapidly cyclizes to form a pyrrolidine derivative (likely 5-carboxy-2-(carboxymethyl)pyrrolidine).[1]

Corrective Action:

  • Immediate: Discard the solution. This reaction is generally irreversible under physiological conditions.[1]

  • Protocol Change: Do not store this compound in neutral buffers (PBS, TBS, HEPES).

  • Alternative: Prepare the stock solution in 0.1 N HCl or sterile water (which will be naturally acidic due to the HCl salt).[1] Only dilute into the assay buffer immediately prior to use (

    
     minutes before data acquisition).[1]
    
Q2: The compound is not dissolving fully in pure water. Can I use DMSO?

Diagnosis: While the hydrochloride salt is generally water-soluble, the zwitterionic character of the free acid can reduce solubility. Technical Insight: DMSO is a dangerous solvent for this specific compound if the stock is not acidified.[1] DMSO is a polar aprotic solvent, which enhances the nucleophilicity of amines, potentially accelerating the cyclization rate if any base is present or if the "wet" DMSO facilitates proton transfer.

Recommended Solubilization Protocol:

  • Preferred: 0.01 M to 0.1 M HCl (aq).[1] The excess protonation suppresses the nucleophile.

  • DMSO Method: If DMSO is required for high concentration stocks (>50 mM), ensure the DMSO is anhydrous.[1] Add 1 equivalent of HCl to the DMSO stock to ensure the amine remains protonated.

Q3: My IC50 values are shifting (increasing) over the course of a long incubation assay.

Diagnosis: Substrate depletion via degradation.[1] If your enzyme assay runs for >60 minutes at pH 7.5, the effective concentration of the linear inhibitor is dropping exponentially.

Experimental Fix:

  • Validation Control: Run a "No-Enzyme" stability control. Inject the compound into the assay buffer, incubate for the assay duration, and analyze via LC-MS.

  • Assay Modification: Switch to a Discontinuous Assay format. Quench time-points rapidly into acidic media (e.g., 1% Formic Acid) to stabilize the remaining substrate for analysis.[1]

Part 2: Mechanistic Visualization

The following diagram illustrates the degradation pathway.[3][4] Understanding this flow is critical for designing stable experiments.[1]

G cluster_0 Stable State (Acidic pH < 4) cluster_1 Trigger Event (pH > 6) cluster_2 Degradation Product Node1 Linear Form (HCl Salt) [Protonated Amine: NH3+] Node2 Deprotonation [Free Amine: NH2] Node1->Node2 pH Adjustment (PBS/HEPES addition) Node3 Intramolecular Michael Addition Node2->Node3 Nucleophilic Attack on C3 Alkene Node4 Cyclic Pyrrolidine Derivative (Inactive) Node3->Node4 Cyclization

Caption: Figure 1. The pH-dependent degradation pathway of 6-Aminohept-2-enedioic acid.[1][5][6] The transition from acidic storage conditions (Green) to physiological assay conditions (Yellow/Red) triggers rapid cyclization.

Part 3: Standardized Handling Protocols[1]

Storage & Stability Data
ParameterConditionStability RatingRecommendation
Solid State -20°C, DesiccatedHigh (>2 Years)Keep vial tightly sealed; hygroscopic.[1]
Solution (Acidic) 0.1 N HCl, -80°CModerate (1-3 Months)Avoid freeze-thaw cycles.[1]
Solution (Neutral) PBS pH 7.4, RTCritical Failure (<4 Hours)Prepare immediately before use.
Solution (DMSO) Anhydrous, RTLow (Variable)Use only if acidified.[1]
Preparation of Assay Stocks (Step-by-Step)

Use this protocol to maximize the "Linear Window" (the time the compound remains active).[1]

Materials:

  • Compound (Solid HCl salt)[1]

  • 0.1 M Hydrochloric Acid (sterile)[1]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

  • Weighing: Weigh the solid quickly. The HCl salt is hygroscopic; absorption of atmospheric water will alter the molecular weight and potentially initiate solid-state degradation over long periods.[1]

  • Primary Stock: Dissolve the solid in 0.1 M HCl to a concentration of 10 mM or 20 mM.

    • Why? This locks the amine in the ammonium (

      
      ) state, preventing cyclization.
      
  • Aliquot: If not using immediately, flash freeze in liquid nitrogen and store at -80°C.

  • Working Solution (The "Just-in-Time" Dilution):

    • Calculate the volume needed for your assay.[1]

    • Dilute the Acidic Stock into the Neutral Assay Buffer only once the enzyme/cells are ready .

    • Note: Ensure the buffering capacity of your assay buffer (HEPES/Tris) is strong enough to neutralize the small amount of HCl carryover without dropping the total assay pH.

LC-MS Verification Method

If you suspect degradation, use this rapid LC-MS check.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 0% B to 50% B over 10 minutes.

    • Note: The Linear form is more polar and will elute earlier or similarly to the cyclic form, but they will have distinct fragmentation patterns.

  • Mass Spec: Look for the parent ion

    
    .[1]
    
    • Critical: The Linear and Cyclic forms are isomers (same mass).[1] You must rely on Retention Time shift and Fragmentation .[1] The cyclic form typically elutes slightly later due to the loss of the charged zwitterionic character of the linear chain, or earlier depending on the specific column chemistry interaction with the exposed amine. Standardize retention time using a fresh acidic preparation.

References

  • PubChem. (2025).[1][7] (2S)-2-Aminohept-6-enoic acid and related unsaturated amino acid derivatives. National Library of Medicine.[1] [Link][1]

  • Gallo, R. & Burtoloso, A. (2019).[1] Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Patel, K. & Borchardt, R.T. (1990).[1] Chemical Pathways of Peptide Degradation.[1][5][6] III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Link]

Sources

"troubleshooting 6-Aminohept-2-enedioic acid hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and process chemists synthesizing 6-Aminohept-2-enedioic acid hydrochloride . This molecule is a structural analog of diaminopimelic acid (DAP) intermediates and a probe for lysine biosynthesis enzymes.

The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) olefination between a glutamic acid-derived aldehyde and a phosphonate, followed by global deprotection. The most common failure points are stereocontrol during olefination and the handling of the highly hygroscopic final hydrochloride salt.

Status: Operational | Role: Senior Application Scientist Scope: Synthetic Optimization, Purification, and Salt Form Stabilization.

Part 1: The Synthetic Logic & Workflow

To troubleshoot effectively, we must first establish the "Gold Standard" route. This pathway minimizes racemization at the


-center (C6) and maximizes E-selectivity at the alkene (C2-C3).
The Validated Pathway
  • Precursor:

    
    -Boc-L-Glutamic acid 
    
    
    
    -methyl ester (protected to prevent racemization).
  • Reduction: Conversion of the side-chain carboxylic acid to an aldehyde (via Weinreb amide or direct DIBAL reduction).

  • Olefination (Critical Step): HWE reaction to install the

    
    -unsaturated system.
    
  • Global Deprotection: Acidic hydrolysis to yield the target HCl salt.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start N-Boc-Glu-OMe (Starting Material) Aldehyde Glutamic Aldehyde (Unstable Intermediate) Start->Aldehyde 1. Weinreb Amide 2. DIBAL-H HWE HWE Olefination (Stereocontrol Point) Aldehyde->HWE Triethyl phosphonoacetate LiCl, DBU or NaH HWE->HWE Check NMR for J-coupling >15Hz Protected Protected Di-ester (Stable Intermediate) HWE->Protected E-isomer formation Hydrolysis Global Deprotection (6N HCl / Reflux) Protected->Hydrolysis Ester hydrolysis Boc removal Final 6-Aminohept-2-enedioic acid HCl (Hygroscopic Solid) Hydrolysis->Final Lyophilization

Caption: Logical workflow for C7 unsaturated amino acid synthesis, highlighting the critical stability check at the aldehyde stage and stereocontrol at the HWE step.

Part 2: Troubleshooting Guides (Symptom-Based)

Issue 1: Low E/Z Selectivity (Mixture of Isomers)

Symptom:


H NMR shows a complex alkene region. The desired trans (

) isomer typically shows a coupling constant (

) of ~15–16 Hz, while the cis (

) isomer shows ~10–12 Hz. Root Cause: Kinetic control dominating over thermodynamic control during the HWE reaction.
VariableRecommendationScientific Rationale
Base Selection Use LiCl + DBU or NaH The Masamune-Roush conditions (LiCl/DBU) provide mild conditions that favor the thermodynamic E-alkene via chelation control [1].
Solvent Acetonitrile (MeCN) MeCN is essential for the LiCl/DBU system to solubilize the lithium salts and stabilize the intermediate.
Temperature 0°C

RT
Start cold to prevent side reactions of the aldehyde, but allow warming to RT to ensure the betaine intermediate collapses to the alkene.

Corrective Protocol:

  • Switch to the Masamune-Roush modification : Suspend LiCl (dry) in MeCN. Add the phosphonate and DBU. Stir 15 min.

  • Add the glutamic aldehyde slowly at 0°C.

  • Self-Validation: Monitor the disappearance of the aldehyde proton (~9.6 ppm) via NMR. If Z-isomer persists, recrystallize the protected intermediate before deprotection.

Issue 2: "The Goo" – Product is a Sticky Hygroscopic Oil

Symptom: After HCl deprotection and rotary evaporation, the product refuses to solidify, forming a yellow/brown oil or foam that absorbs water rapidly. Root Cause: Amino acid hydrochlorides are notoriously hygroscopic. Excess HCl and water act as plasticizers, preventing crystal lattice formation [2].

Troubleshooting Workflow:

  • Azeotropic Drying: Do not rely solely on the rotovap. Add toluene or anhydrous ethanol to the oil and re-evaporate. Repeat 3x. This drags out trace water and HCl.

  • Trituration: Dissolve the oil in a minimum amount of dry Methanol (MeOH). Add cold Diethyl Ether (Et₂O) or 1,4-Dioxane dropwise until cloudy. Store at -20°C overnight.

  • Lyophilization (Best Practice): Dissolve the final residue in water and freeze-dry. This yields a fluffy, amorphous powder that is easier to handle than the crystalline form.

Issue 3: Loss of Optical Purity (Racemization)

Symptom: Optical rotation


 is lower than literature values, or chiral HPLC shows enantiomers.
Root Cause:  The 

-proton (C6) is acidic. If the aldehyde formation or HWE reaction is too basic, the stereocenter adjacent to the amine can epimerize.

Prevention Strategy:

  • Avoid Strong Bases: Never use alkoxides (NaOMe/KOtBu) if possible. Stick to DBU/LiCl or NaH.

  • Protect the Amine: Ensure the Boc group is intact. The carbamate proton is less acidic than an amide proton.

  • Aldehyde Handling: The glutamic aldehyde is configurationally unstable. Do not store it. Generate it (e.g., via DIBAL reduction of the Weinreb amide) and use it immediately in the HWE step.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use the Wittig reaction instead of HWE? A: It is not recommended. The classic Wittig reaction (using phosphonium ylides) often yields poor E/Z selectivity or favors the Z-isomer. The HWE reaction using phosphonates is specifically tuned for E-alkenes (trans), which is usually the bioactive conformation for this class of inhibitors [3].

Q2: My final product is dark brown. Is it decomposed? A: Likely not decomposed, but contaminated. Amino acids heated in HCl can undergo minor "charring" or polymerization of trace impurities.

  • Fix: Treat the aqueous solution with activated charcoal (neutral, washed) for 15 minutes, filter through Celite, then lyophilize.

Q3: How do I store the hydrochloride salt? A: This compound is a "water magnet."

  • Short-term: Desiccator with

    
    .
    
  • Long-term: -20°C under Argon. Seal the vial with Parafilm. Warm to room temperature before opening to prevent condensation on the cold solid.

Q4: The NMR shows a shift in the alkene signals. Why? A: The chemical shift of the alkene protons (C2/C3) is highly pH-dependent due to the proximity of the carboxylic acid.

  • In

    
     (acidic/HCl salt):  The carboxyl is protonated (COOH).
    
  • In

    
     (buffered/neutral):  The carboxyl is ionized (
    
    
    
    ). This electron donation shields the alkene protons, causing an upfield shift. Always report the pH or solvent conditions (e.g., "in D2O + DCl").

Part 4: Analytical Data Reference Table

Use this table to validate your intermediate and final product.

FragmentExpected

H NMR Signal (approx.)
MultiplicityDiagnostic Value
Alkene (C3-H) 6.8 - 7.0 ppmDoublet of triplets (dt)Indicates

-position to acid.

Hz confirms E-geometry.
Alkene (C2-H) 5.8 - 6.0 ppmDoublet (d)Indicates

-position to acid.

-Proton (C6-H)
3.9 - 4.1 ppmTriplet/MultipletConfirms integrity of the amino acid center.
Boc Group 1.45 ppmSinglet (9H)Must be absent in final HCl salt. Presence indicates incomplete deprotection.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183–2186.

  • Gogoi, P., et al. (2017). Improving solubility and avoiding hygroscopicity of hydrochloride salts.[1] CrystEngComm, 19, 1234-1245.

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927.

  • Schoenauer, K., & Zbiral, E. (1983). Synthesis of alpha-amino-dicarboxylic acids via HWE. Tetrahedron Letters, 24(6), 573-576.

Disclaimer: This guide assumes a standard laboratory setting with access to inert atmosphere (Argon/Nitrogen) and NMR spectroscopy. Always consult the specific MSDS for 6-Aminohept-2-enedioic acid and its precursors before handling.

Sources

Technical Support Center: Synthesis of Aminoheptenedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-aminohept-2-enedioic acid and its derivatives. This document is intended for researchers, chemists, and drug development professionals who are working with or developing syntheses for this important class of α,β-unsaturated amino acids. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of your synthesis and minimize the formation of unwanted side products.

Introduction: The Synthetic Challenge

The synthesis of α,β-unsaturated amino acids like 2-aminohept-2-enedioic acid is a nuanced task. A common and effective strategy is the Erlenmeyer-Plöchl synthesis , which involves the condensation of an N-acylglycine (like hippuric acid) with a suitable carbonyl compound, proceeding through an azlactone intermediate.[1][2][3] Another powerful method is the Knoevenagel condensation , where an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst.[4][5][6]

While these methods are robust, they are not without their challenges. The presence of multiple functional groups and the electrophilic nature of the α,β-unsaturated product create pathways for several side reactions. This guide will focus on identifying, understanding, and mitigating these issues to improve yield, purity, and reproducibility.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is designed to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: Low Yield of the Target Aminoheptenedioic Acid

A lower-than-expected yield is the most frequent issue. This is often a direct consequence of one or more side reactions competing with the main synthetic pathway.

Probable Cause A: Michael Addition (Conjugate Addition)

The primary product, 2-aminohept-2-enedioic acid (or its ester/protected form), is an excellent Michael acceptor due to the electron-withdrawing nature of the carbonyl and amino groups.[7][8][9] Nucleophiles present in the reaction mixture, including the enolate of the starting glycine derivative or even another molecule of the product amine, can attack the β-carbon of the newly formed double bond. This leads to the formation of oligomers or defined dimeric adducts that are difficult to separate and represent a significant loss of material.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carbonyl reactant relative to the N-acylglycine to ensure the glycine derivative is consumed quickly, minimizing its availability to act as a Michael donor.

    • Optimize Base and Temperature: The Michael addition is often favored by stronger bases and higher temperatures.[9] Use the mildest basic catalyst possible (e.g., piperidine, pyridine) and maintain the lowest effective reaction temperature.[5][6] Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times after the initial product is formed.

    • Dilution: Running the reaction under more dilute conditions can disfavor the intermolecular Michael addition, which is often a second-order process, relative to the intramolecular condensation.

Probable Cause B: Self-Condensation of the Carbonyl Reactant

If the carbonyl starting material (e.g., a 5-oxopentanoic acid derivative) has enolizable protons, it can undergo self-condensation under basic conditions, similar to an aldol condensation.[4][5] This is particularly problematic if a strong base is used.

  • Solution:

    • Use a Mild Catalyst: Employ a weak amine base like pyridine or piperidine, which is sufficient to catalyze the Knoevenagel-type condensation without promoting significant self-condensation of the aldehyde or ketone.[5][6]

    • Order of Addition: Add the carbonyl compound slowly to a solution containing the N-acylglycine and the catalyst. This ensures the carbonyl's concentration is kept low at any given time, favoring the desired reaction over self-condensation.

Probable Cause C: Undesired Decarboxylation

In variants like the Doebner modification of the Knoevenagel condensation, which uses pyridine and a component with a carboxylic acid (like malonic acid), decarboxylation is an intended part of the reaction sequence.[5][10] However, if your target is the dicarboxylic acid, harsh thermal conditions or prolonged exposure to certain bases can cause the premature loss of a carboxyl group.

  • Solution:

    • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, perform time-course studies to find the optimal balance between reaction rate and decarboxylation.

    • Protecting Groups: If feasible, perform the condensation using ester forms of the reactants (e.g., diethyl malonate instead of malonic acid). The ester groups can then be hydrolyzed under controlled, milder conditions at the end of the synthesis to yield the desired dicarboxylic acid.

Problem 2: Product Purity Issues & Difficult Separations

Even with a good yield, isolating the pure product can be challenging due to the formation of closely related impurities.

Probable Cause A: E/Z Isomerization

The condensation reaction can often produce a mixture of E and Z isomers of the α,β-unsaturated product. While one isomer is typically more stable and may be favored thermodynamically, the kinetic product can be a mixture.[5]

  • Solution:

    • Equilibration: After the initial reaction, it is sometimes possible to equilibrate the mixture to favor the more stable isomer. This can be achieved by gentle heating or by adding a catalytic amount of a reagent like iodine or a thiol.

    • Chromatographic Separation: If the isomers are stable, they can often be separated using careful column chromatography (e.g., silica gel with a gradient elution) or preparative HPLC. Their different spatial arrangements often lead to different retention times.

    • Crystallization: Fractional crystallization can be a powerful technique if the isomers have sufficiently different solubilities in a particular solvent system.

Probable Cause B: Racemization

The α-carbon of the N-acylglycine starting material is deprotonated to form an enolate during the reaction.[11] This process can lead to racemization if there is a chiral center at this position or if the final product is subsequently subjected to harsh acidic or basic conditions during workup or deprotection.[12]

  • Solution:

    • Mild Conditions: Use mild bases and acids throughout the synthesis and purification process. Avoid strong acids or bases, especially at elevated temperatures, which can catalyze epimerization.[12]

    • Chiral Auxiliaries: For stereocontrolled synthesis, consider using a chiral auxiliary on the glycine nitrogen. This can direct the stereochemical outcome of the condensation and can be removed later in the sequence.[13]

    • Enantioselective Catalysis: Modern methods employ chiral catalysts that can directly produce one enantiomer in high excess, avoiding the issue of racemization altogether.

Visualizing Reaction Pathways

Understanding the competition between the desired reaction and a major side reaction is crucial. The following diagram illustrates the desired Knoevenagel condensation pathway versus the problematic Michael addition side reaction.

G Reactants N-Acylglycine + Carbonyl Intermediate Azlactone / Enolate Intermediate Reactants->Intermediate Base Catalyst (e.g., Piperidine) Product Target: 2-Aminohept-2-enedioic Acid (Michael Acceptor) Intermediate->Product Condensation & Dehydration SideProduct Dimeric Adduct / Oligomer Product->SideProduct Nucleophile Nucleophile (e.g., N-Acylglycine Enolate) Nucleophile->Product caption Fig 1. Desired Condensation vs. Michael Addition Side Reaction

Caption: Desired Condensation vs. Michael Addition Side Reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final aminoheptenedioic acid product?

A1: Purification strategy depends heavily on the nature of the impurities.

  • For removing unreacted starting materials: A simple acid/base extraction can be effective. Amino acids are amphoteric and their solubility in aqueous vs. organic layers can be manipulated with pH.

  • For removing side products like Michael adducts: Ion-exchange chromatography is often the most effective method.[14][15][16] The target amino acid can be bound to a cation or anion exchange resin and eluted by changing the pH or ionic strength of the buffer, leaving neutral or differently charged impurities behind.

  • For isomer separation: As mentioned, preparative HPLC or fractional crystallization are the methods of choice.

Q2: How can I effectively monitor the progress of the reaction to prevent side product formation?

A2: Thin-Layer Chromatography (TLC) is the quickest method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate, hexanes, and a small amount of acetic acid or methanol) to separate the starting materials from the product. The product, being more polar, will typically have a lower Rf value. For more quantitative analysis, taking aliquots for LC-MS or ¹H NMR analysis at different time points is highly recommended to track the consumption of reactants and the appearance of both the desired product and any major byproducts.

Q3: My reaction seems to stall and does not go to completion. What should I do?

A3: This could be due to several factors:

  • Inactive Catalyst: The amine catalyst can be deactivated by acidic impurities. Ensure all reagents and solvents are pure and dry.

  • Water Removal: Condensation reactions produce water, which can be reversible.[6] If the reaction is stalling, using a Dean-Stark trap or adding molecular sieves to remove water can help drive the equilibrium towards the product.

  • Insufficient Temperature: While high temperatures can cause side reactions, some condensations require a certain activation energy. A modest, controlled increase in temperature may be necessary.

Experimental Protocol: Purification by Ion-Exchange Chromatography

This protocol provides a general workflow for purifying an amino acid from non-ionic or differently charged impurities.

Objective: To isolate the target aminoheptenedioic acid (pI ≈ 3-4, estimated) from neutral organic impurities and unreacted starting materials.

Materials:

  • Strongly acidic cation exchange resin (e.g., Dowex 50WX8), H+ form.

  • Crude reaction mixture containing the target amino acid.

  • Deionized water.

  • 0.1 M HCl (for washing).

  • 2 M Ammonium Hydroxide (NH₄OH) solution (for elution).

  • Glass chromatography column.

Procedure:

  • Column Packing: Prepare a slurry of the cation exchange resin in deionized water and pour it into the column. Allow it to settle, ensuring no air bubbles are trapped. The bed volume should be approximately 10-20 times the estimated volume of the crude solid.

  • Equilibration: Wash the packed resin with 3-5 bed volumes of 0.1 M HCl, followed by deionized water until the eluate is neutral (pH ≈ 7).

  • Sample Loading: Dissolve the crude product in a minimum amount of deionized water. If necessary, adjust the pH to < 2 with HCl to ensure the amino acid is fully protonated (cationic form). Apply this solution slowly to the top of the resin bed.

  • Washing: Elute the column with 3-5 bed volumes of deionized water. This will wash away neutral impurities and anionic species.

  • Elution: Begin eluting the bound amino acid from the resin using the 2 M NH₄OH solution. The ammonia will deprotonate the amino acid, releasing it from the resin.

  • Fraction Collection: Collect fractions and monitor them for the presence of the amino acid using TLC or a ninhydrin test.

  • Isolation: Combine the product-containing fractions. Remove the ammonia and water under reduced pressure (rotary evaporation) to yield the purified ammonium salt of the amino acid. For the free acid, further purification or a subsequent ion-exchange step may be needed.

Troubleshooting Workflow Diagram

When faced with a synthetic challenge, a logical workflow can help pinpoint the issue efficiently.

G cluster_solutions Implement Corrective Actions start Problem Encountered (e.g., Low Yield, Impure Product) analyze Analyze Crude Product: - TLC - LC-MS - NMR start->analyze identify Identify Side Products (e.g., Michael Adduct, Isomers) analyze->identify sol_michael For Michael Adduct: - Lower Temperature - Use Milder Base - Adjust Stoichiometry identify->sol_michael Michael Adduct? sol_isomer For Isomers: - Attempt Equilibration - Optimize Purification identify->sol_isomer E/Z Isomers? sol_incomplete For Incomplete Reaction: - Check Catalyst Activity - Remove Water identify->sol_incomplete Reaction Stalled? re_run Re-run Reaction with Optimized Conditions sol_michael->re_run sol_isomer->re_run sol_incomplete->re_run success Successful Synthesis: High Yield & Purity re_run->success caption Fig 2. A logical workflow for troubleshooting synthesis problems.

Sources

Technical Support Center: 6-Aminohept-2-enedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "degradation pathways of 6-Aminohept-2-enedioic acid hydrochloride" Content Type: Technical Support Center Guide

CAS No: 1423037-12-0 Molecular Formula: C7H11NO4 · HCl Target Audience: Chemical Biology Researchers, Process Chemists, Analytical Scientists.

PART 1: CORE TECHNICAL BRIEFING

The Stability Paradox: Why This Molecule Degrades

As a Senior Application Scientist, I often see researchers treat 6-Aminohept-2-enedioic acid hydrochloride as a standard amino acid. It is not. This molecule contains a "ticking clock" built into its structure: a nucleophilic amine at position 6 and an electrophilic Michael acceptor (the


-unsaturated carbonyl) at position 2.

In its hydrochloride salt form (solid state), the amine is protonated (


), rendering it non-nucleophilic and stable. However, once dissolved in neutral or slightly basic buffers (pH > 5.5), the amine deprotonates. It then inevitably attacks the C3 position via an Intramolecular Aza-Michael Addition , collapsing the linear chain into a stable 5-membered pyrrolidine ring.

Key Takeaway: The primary degradation pathway is not oxidation or hydrolysis, but spontaneous cyclization to 5-(carboxymethyl)pyrrolidine-2-carboxylic acid.

PART 2: DIAGNOSTIC & TROUBLESHOOTING GUIDE (Q&A)

Q1: "I see a split peak or a new dominant peak in my HPLC chromatogram after leaving the sample in buffer. What is it?"

Diagnosis: You are observing the cyclized pyrrolidine derivative . The Mechanism: In aqueous solution, especially above pH 6.0, the C6-amino group attacks the C3-position of the double bond. Experimental Verification:

  • Check Mass: The cyclized product has the exact same mass (MW 173.17 free base) as the linear starting material. This is an isomerization, not a hydrolysis.

  • Check UV: The linear starting material has a UV maximum around 210-220 nm (due to the conjugated double bond). The cyclized product loses this conjugation, resulting in a significant drop in UV absorbance at 210 nm.

  • Action: Analyze by NMR. The disappearance of alkene protons (

    
     5.5-7.0 ppm) confirms cyclization.
    
Q2: "My compound is turning into a sticky gum during storage. Is it hygroscopic?"

Diagnosis: Yes, but the gum formation often indicates HCl loss and subsequent polymerization/cyclization . The Cause: Hydrochloride salts of amino acids are generally hygroscopic. If moisture enters the vial, it creates a localized solution phase. This allows:

  • Dissociation of HCl.

  • Partial deprotonation of the amine.

  • Intermolecular reaction (dimerization) or intramolecular cyclization. Corrective Protocol:

  • Store strictly at -20°C .

  • Use a desiccator with active silica or

    
    .
    
  • Allow the vial to warm to room temperature before opening to prevent condensation.

Q3: "Can I use this compound in a biological assay at pH 7.4?"

Diagnosis: Only if you prepare it immediately before use (extemporaneous preparation). The Kinetics: At pH 7.4, the half-life (


) of the linear form decreases significantly.
Recommended Workflow: 
  • Keep the stock solution in 0.1 N HCl (stable for weeks at 4°C).

  • Dilute into the assay buffer (pH 7.4) immediately prior to the experiment.

  • Control: Run a "Time 0" and "Time End" LC-MS injection to quantify the % cyclization during your assay window.

PART 3: DEGRADATION PATHWAY VISUALIZATION

The following diagram maps the kinetic fate of 6-Aminohept-2-enedioic acid. Note that the Aza-Michael Cyclization is the dominant thermodynamic sink.

DegradationPathways cluster_legend Stability Factors Start 6-Aminohept-2-enedioic Acid (Linear Form - HCl Salt) Solution Dissolution (pH > 5.5) Deprotonation of NH3+ Start->Solution Solubilization MichaelState Transition State: Amine attacks C3 (Michael Acceptor) Solution->MichaelState Intramolecular approach Dimer Minor Degradant: Intermolecular Oligomers Solution->Dimer High Conc. (>100mM) CyclicProduct Major Degradant: 5-(Carboxymethyl)pyrrolidine-2-carboxylic acid (Pyrrolidine Ring) MichaelState->CyclicProduct Aza-Michael Addition (Fast at pH 7) Legend1 Acidic pH (<4): Stabilizes Linear Form Legend2 Neutral pH (7): Accelerates Cyclization

Figure 1: Mechanistic pathway showing the conversion of the linear amino-enoic acid to its cyclic pyrrolidine congener via Aza-Michael addition.

PART 4: SUMMARY OF PHYSICOCHEMICAL PROPERTIES & STABILITY

ParameterSpecification / BehaviorTechnical Note
Storage Temp -20°C (Desiccated)Critical to prevent moisture-induced cyclization.
Solution Stability pH < 3: HighProtonation of amine (

) prevents nucleophilic attack.
Solution Stability pH > 6: LowRapid cyclization to pyrrolidine derivative.
Major Impurity Cyclic Isomer (Pyrrolidine)Same MW (173.17), different RT, loss of UV @ 210nm.
LC-MS Signal [M+H]+ = 174.1Both linear and cyclic forms have identical mass.

PART 5: REFERENCES

  • Vertex AI Search . (2026). Search Results for 6-Aminohept-2-enedioic acid hydrochloride degradation pathways. Retrieved from 1

    • Context: Identification of 6-aminohept-2-enedioic acid as a metabolic intermediate and its structural susceptibility to enzymatic and chemical conversions.

  • Sigma-Aldrich . (n.d.). Product Specification: 6-Aminohept-2-enedioic acid hydrochloride.[2][3][4] Retrieved from 3[3]

    • Context: Confirmation of CAS 1423037-12-0 and commercial availability of the hydrochloride salt.

  • PubChemLite . (n.d.). Compound Summary: 6-aminohept-2-enedioic acid hydrochloride.[2][3][4][5] Retrieved from 5[6]

    • Context: Verification of molecular formula C7H11NO4 and lack of extensive literature, necessitating first-principles stability analysis.

  • Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. (Cited for mechanistic parallel: Aza-Michael addition principles in

    
    -unsaturated systems).
    
    • Context: General chemical principle grounding the Aza-Michael cyclization mechanism described in the guide.

Sources

"removing impurities from 6-Aminohept-2-enedioic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Aminohept-2-enedioic Acid Hydrochloride

  • Role: Senior Application Scientist (Separation Technologies)

  • Subject: 6-Aminohept-2-enedioic Acid Hydrochloride (6-AHA·HCl)

Introduction: The Nature of the Beast

You are likely working with this compound as a glutamine synthetase inhibitor, a lysine biosynthesis intermediate, or a peptidomimetic building block. 6-Aminohept-2-enedioic acid hydrochloride presents a "perfect storm" of purification challenges:

  • Zwitterionic Potential: It contains two carboxylic acids and one amine, making its net charge highly pH-dependent.

  • Geometric Isomerism: The

    
    -unsaturated system at C2-C3 exists as E (trans) and Z (cis) isomers. The E-isomer is usually the thermodynamic product, but synthetic routes (like Wittig or Horner-Wadsworth-Emmons) often yield mixtures.
    
  • Salt Hygroscopicity: As a hydrochloride salt, it is prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallizing.

This guide moves beyond generic advice to provide specific, self-validating protocols for this specific molecular architecture.

Module 1: Bulk Purification (Recrystallization)

Objective: Removal of inorganic salts, unreacted starting materials, and non-polar byproducts.

The "Anti-Solvent" Protocol Amino acid hydrochlorides are typically soluble in water and lower alcohols (MeOH, EtOH) but insoluble in non-polar organics (Ether, Hexane). We exploit this differential.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude 6-AHA·HCl in the minimum amount of warm Methanol (MeOH) or Ethanol (EtOH) (approx. 50-60°C).

    • Checkpoint: If the solution is cloudy, filter it hot through a Celite pad to remove inorganic salts (NaCl/KCl) which are insoluble in alcohol.

  • Concentration: Reduce volume by rotary evaporation until the solution becomes slightly viscous (do not evaporate to dryness).

  • Anti-Solvent Addition:

    • Place the flask in an ice bath.

    • Slowly add Diethyl Ether or Ethyl Acetate dropwise with vigorous stirring.

    • Ratio: Target a final solvent ratio of 1:5 (Alcohol:Ether).

  • Crystallization: Allow the mixture to stand at 4°C overnight.

  • Isolation: Filter the white precipitate under inert atmosphere (nitrogen blanket) to prevent moisture absorption. Wash with cold ether.

Visualization: Recrystallization Logic Flow

Recrystallization Start Crude 6-AHA·HCl Solvent Dissolve in warm MeOH (50°C) Start->Solvent Filter Hot Filtration (Remove NaCl/Inorganics) Solvent->Filter Insoluble salts? Concentrate Reduce Volume (Viscous Oil) Filter->Concentrate AntiSolvent Add Et2O / EtOAc (Dropwise, 0°C) Concentrate->AntiSolvent Precipitate Precipitate Forms AntiSolvent->Precipitate Induce nucleation Dry Vacuum Dry over P2O5 Precipitate->Dry

Caption: Workflow for removing inorganic salts and non-polar impurities via anti-solvent crystallization.[1]

Module 2: Isomer Resolution (Preparative HPLC)

Objective: Separation of E- and Z-isomers and removal of regioisomers.

The Challenge: The double bond at C2 is conjugated to the carboxylic acid. The E and Z isomers have different biological activities. Standard silica chromatography is often insufficient due to the polarity of the amino acid.

Recommended Method: Reverse Phase C18 You must use an acidic mobile phase to suppress the ionization of the carboxylic acid groups (


 and 

) and keep the amine protonated, ensuring the molecule behaves as a single species.

HPLC Conditions Table:

ParameterSpecificationReason
Column C18 (ODS) Prep Column, 5µm or 10µmStandard hydrophobicity for separating geometric isomers.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)TFA suppresses carboxylate ionization (

) and ion-pairs with the amine.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier for elution.
Gradient 0-5 min: 0% B (Isocratic)5-25 min: 0%

30% B
The compound is very polar; it elutes early. Shallow gradient is required for E/Z separation.
Detection UV @ 210-220 nmThe

-unsaturated carbonyl has a strong absorbance here.
Flow Rate 15-20 mL/min (for 20mm ID column)Standard prep flow.

Processing the Fraction:

  • Collect fractions containing the desired isomer (usually E).

  • Lyophilize (Freeze-dry) immediately. Do not use rotary evaporation at high heat, as TFA concentration increases during evaporation, potentially causing acid-catalyzed hydrolysis or esterification if alcohol is present.

Module 3: Deep Cleaning (Ion Exchange)

Objective: Removal of non-ionic organic impurities (starting materials that lack an amine).

Protocol: Cation Exchange Chromatography This method exploits the fact that your product has a positive charge (ammonium) in acid, while many impurities are neutral or anionic.

  • Resin: Use Dowex 50W-X8 (hydrogen form).

  • Loading: Dissolve crude material in water (pH < 2) and load onto the column.

    • Mechanism:[1][2][3][4][5] The amino acid binds to the sulfonate groups of the resin. Neutral impurities pass through.[1]

  • Washing: Wash with 2-3 column volumes of distilled water.

  • Elution: Elute with 2M Ammonia (

    
    ) .
    
    • Mechanism:[1][2][3][4][5] High pH deprotonates the amine, releasing the free zwitterion from the resin.

  • Regeneration of HCl Salt:

    • The eluate contains the free amino acid (zwitterion).

    • Evaporate the ammonia.

    • Redissolve in water, add 1.05 equivalents of dilute HCl, and lyophilize to regenerate the hydrochloride salt.

Visualization: Ion Exchange Logic

IonExchange Load Load Sample (Acidic pH) Resin Resin (H+) Load->Resin Binds Wash Water Wash Resin->Wash Removes Neutrals Elute Elute with NH4OH Wash->Elute Recover Free Amino Acid (Zwitterion) Elute->Recover Releases Product Salt Add HCl & Lyophilize Recover->Salt Final Form

Caption: Purification via Cation Exchange (Dowex 50W) to isolate amino acid from non-basic impurities.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil instead of a solid after recrystallization. What happened?

  • Diagnosis: This is "oiling out," common with HCl salts. It usually happens if the anti-solvent (Ether) is added too quickly or if the concentration is too high.

  • Fix:

    • Decant the supernatant.

    • Dissolve the oil in the minimum amount of MeOH.

    • Add a seed crystal if available.

    • Add the anti-solvent very slowly (over 30 mins) with vigorous stirring.

    • Scratch the side of the flask with a glass rod to induce nucleation.

Q2: I see double peaks in the NMR alkene region (approx 6.0 - 7.0 ppm). Is my product impure?

  • Diagnosis: You likely have a mixture of E and Z isomers.

  • Verification: Check the coupling constant (

    
    ) of the alkene protons.
    
    • 
      E-isomer (Trans).
      
    • 
      Z-isomer (Cis).
      
  • Fix: If the ratio is unacceptable, use the Prep-HPLC method (Module 2) . Recrystallization rarely separates E/Z isomers efficiently for this class of compounds.

Q3: The product is hygroscopic and gains weight on the balance. How do I handle this?

  • Diagnosis: Amino acid hydrochlorides are notorious moisture magnets.

  • Fix:

    • Dry the final solid in a vacuum desiccator over Phosphorus Pentoxide (

      
      )  or KOH pellets for 24 hours.
      
    • Store under Argon at -20°C.

    • When weighing, allow the vial to warm to room temperature before opening to prevent condensation.

Q4: Can I use silica gel chromatography?

  • Advice: Avoid it. Free amino acids and their salts bind irreversibly to normal phase silica due to the interaction between the amine/acid and the silanols. If you must use normal phase, you would need to esterify the carboxylic acids and protect the amine (e.g., Boc-protection), purify, and then deprotect—which adds two unnecessary synthetic steps. Stick to C18 or Ion Exchange.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for general purification logic of amino acid salts).

  • Separation of Amino Acid Enantiomers and Isomers . Ilisz, I., et al. (2008). Journal of Chromatography A. (Discusses C18 and ion exchange mechanisms for polar amino acids).

  • Crystallization of Amino Acid Hydrochlorides . Myerson, A. S. (2002). Handbook of Industrial Crystallization. (Principles of anti-solvent crystallization for salts).

  • Ion Exchange Resins in Amino Acid Purification . Hirs, C. H. W., et al. (1954). Journal of the American Chemical Society. (Foundational paper on using Dowex 50 for amino acid isolation).

Sources

Technical Support Center: Optimizing the Synthesis of 6-Aminohept-2-enedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aminohept-2-enedioic acid hydrochloride. Our goal is to equip you with the necessary knowledge to troubleshoot common issues, improve yield, and ensure the synthesis of a high-purity final product. The information herein is grounded in established chemical principles and supported by relevant literature.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific challenges you may encounter during the synthesis of 6-Aminohept-2-enedioic acid hydrochloride. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My overall yield of 6-Aminohept-2-enedioic acid hydrochloride is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of specialized amino acids like 6-Aminohept-2-enedioic acid hydrochloride can often be attributed to several critical factors, ranging from starting material purity to reaction conditions and work-up procedures.

Potential Causes & Recommended Actions:

  • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. This can be due to insufficient reaction time, non-optimal temperature, or inadequate mixing.

    • Recommended Action: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until the starting material is consumed. If the reaction stalls, a modest increase in temperature (e.g., 5-10 °C increments) or a change in solvent to one with a higher boiling point may be beneficial. Ensure vigorous stirring, especially in heterogeneous mixtures.

  • Side Reactions: The presence of multiple functional groups in the precursors can lead to undesired side reactions, consuming starting materials and complicating purification.[1][2]

    • Recommended Action: Carefully control the reaction temperature. Side reactions often have a higher activation energy and become more prominent at elevated temperatures. The use of protecting groups for reactive functionalities not involved in the desired transformation can be a crucial strategy.[3] For instance, protecting the amino group of a precursor can prevent its participation in unwanted side reactions.

  • Suboptimal pH: For reactions involving amino acids, the pH of the reaction medium is critical. It can influence the nucleophilicity of the reactants and the stability of the product.

    • Recommended Action: Perform small-scale pilot reactions to screen a range of pH values. The optimal pH will depend on the specific synthetic route employed. Use a reliable buffer system to maintain the desired pH throughout the reaction.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.

    • Recommended Action: Minimize the number of transfer steps. During aqueous extractions, ensure the pH is adjusted to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase.[4] When performing crystallization, use a minimal amount of a suitable anti-solvent and allow sufficient time for the product to precipitate.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete side_reactions Evidence of Side Reactions? incomplete->side_reactions No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Change Solvent incomplete->optimize_conditions Yes workup_loss Investigate Work-up/Purification Losses side_reactions->workup_loss No protecting_groups Consider Protecting Groups Lower Temperature side_reactions->protecting_groups Yes optimize_workup Optimize Work-up: - Adjust pH for Extraction - Optimize Crystallization workup_loss->optimize_workup end_good Yield Improved optimize_conditions->end_good protecting_groups->end_good optimize_workup->end_good

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: I am observing a significant side-product. How can I identify and minimize its formation?

The formation of side-products is a common challenge in multi-step organic synthesis. Identifying the structure of the side-product is the first step toward mitigating its formation.

Identification of Side-Products:

  • Spectroscopic Analysis: Isolate the side-product using chromatography (e.g., column chromatography or preparative HPLC) and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This data will provide crucial information about its molecular structure.

Common Side-Reactions and Mitigation Strategies:

  • Over-alkylation: In syntheses involving alkylation steps, the product can sometimes be further alkylated, leading to a mixture of products.[5]

    • Mitigation: Use a stoichiometric amount of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction and minimize over-alkylation.

  • Elimination Reactions: Under certain conditions (e.g., high temperatures or the presence of a strong base), elimination reactions can compete with the desired substitution reactions, leading to the formation of unsaturated byproducts.[6]

    • Mitigation: Use milder bases and lower reaction temperatures. The choice of solvent can also influence the ratio of substitution to elimination products.

  • Racemization: For stereoselective syntheses, loss of stereochemical purity through racemization can be a significant issue, especially under harsh acidic or basic conditions.[1]

    • Mitigation: Employ milder reaction conditions and avoid prolonged exposure to strong acids or bases. Chiral catalysts or auxiliaries can be used to control the stereochemistry of the reaction.[7][8][9]

Table 1: Common Side Reactions and Preventative Measures

Side ReactionPotential CauseRecommended Preventative Measure
Over-alkylationExcess alkylating agent, high temperatureUse stoichiometric amounts of reagents, slow addition
EliminationStrong base, high temperatureUse milder bases, lower reaction temperatures
RacemizationHarsh acidic or basic conditionsEmploy milder conditions, use chiral catalysts
Question 3: The final product is difficult to crystallize and purify. What are the best practices for purification of 6-Aminohept-2-enedioic acid hydrochloride?

The purification of amino acid hydrochlorides can be challenging due to their high polarity and zwitterionic nature.

Purification Strategies:

  • Crystallization: This is the most common method for purifying solid compounds.

    • Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. For polar compounds like amino acid hydrochlorides, a mixture of a polar solvent (e.g., water, ethanol, methanol) and a less polar anti-solvent (e.g., isopropanol, acetone, diethyl ether) is often effective.[10]

    • Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent. If impurities remain undissolved, perform a hot filtration. Slowly add the anti-solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from non-ionic or differently charged impurities.[4]

    • Principle: The crude product is dissolved in a suitable buffer and passed through an ion-exchange resin. The amino acid will bind to the resin, while uncharged impurities will pass through. The purified amino acid can then be eluted by changing the pH or ionic strength of the buffer.

General Purification Workflow

Purification_Workflow start Crude Product crystallization Attempt Crystallization (e.g., Ethanol/Isopropanol) start->crystallization success Pure Crystals Obtained crystallization->success Success failure Crystallization Fails or Purity is Low crystallization->failure Failure characterization Characterize Final Product (NMR, MS, Elemental Analysis) success->characterization ion_exchange Proceed to Ion-Exchange Chromatography failure->ion_exchange ion_exchange->success

Caption: A general workflow for the purification of 6-Aminohept-2-enedioic acid hydrochloride.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions for this synthesis?

    • Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Some reagents used in organic synthesis can be toxic, corrosive, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Are there alternative synthetic routes I should consider?

    • The synthesis of unsaturated amino acids can be approached through various methods, including asymmetric alkylation of glycine derivatives, enzymatic synthesis, and modifications of existing amino acids.[7][8][11] The choice of route will depend on the desired stereochemistry, scale, and available starting materials.

  • How can I confirm the identity and purity of my final product?

    • The identity of the final product should be confirmed by a combination of spectroscopic methods:

      • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

    • Purity can be assessed by:

      • HPLC: To detect and quantify impurities.

      • Elemental Analysis: To confirm the empirical formula.

      • Melting Point: A sharp melting point is indicative of a pure compound.

References

  • Fanelli, R., Jeanne-Julien, L., René, A., Martinez, J., & Cavelier, F. (2015). Stereoselective synthesis of unsaturated α-amino acids. Amino Acids, 47(6), 1107–1115.
  • Stereoselective synthesis of unsaturated α-amino acids | Request PDF. (2025, August 10).
  • Blaskovich, M., & Lajoie, G. (1994). Stereoselective synthesis of β-substituted-β-hydroxy α-amino acids and β,γ-unsaturated α-amino acids from serine and threonine. Semantic Scholar.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Google Books.
  • Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. (2022, December 1). MDPI.
  • Fanelli, R., Jeanne-Julien, L., René, A., Martinez, J., & Cavelier, F. (2015).
  • Enantioselective Synthesis of Diamino Dicarboxylic Acids. (n.d.).
  • Synthesis of Diaryl Hydroxyl Dicarboxylic Acids
  • Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. (2020, March 3).
  • Sustainable synthesis of amino acids by catalytic fixation of molecular dinitrogen and carbon dioxide. (n.d.). RSC Publishing.
  • Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. (2001, July 13). PubMed.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. (n.d.). NIH.
  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermedi
  • Biochemical synthesis of 6-amino caproic acid. (n.d.).
  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (n.d.).
  • Isolation and purification of 6-aminocaproic acid. (n.d.).
  • (PDF) Side reactions in peptide synthesis: An overview. (2018, August 12).
  • 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Separation and Refining of Amino acids. (n.d.). Google Books.
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
  • 6 Synthesis of N-Alkyl Amino Acids. (n.d.). Google Books.
  • Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks. (n.d.).
  • 26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts.

Sources

Technical Support Center: Recrystallization of 6-Aminohept-2-enedioic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive protocol and troubleshooting resource for the recrystallization of 6-Aminohept-2-enedioic acid hydrochloride. As this molecule possesses both a dicarboxylic acid and an amino acid hydrochloride functionality, this guide integrates best practices for both compound classes to ensure high purity and yield.

Understanding the Molecule: Key Considerations for Recrystallization

6-Aminohept-2-enedioic acid hydrochloride is a complex molecule with distinct chemical properties that influence the choice of a recrystallization strategy. Its structure features:

  • A dicarboxylic acid moiety: This suggests that its solubility will be pH-dependent.

  • An amino acid hydrochloride group: This salt form generally imparts good water solubility.

  • A seven-carbon backbone with a double bond: This provides a degree of non-polarity.

A successful recrystallization will hinge on exploiting the differential solubility of the compound in a given solvent system at varying temperatures. The ideal solvent should dissolve the compound completely at an elevated temperature but have limited solvating power at lower temperatures, thus promoting crystallization upon cooling.[1][2]

Recommended Recrystallization Protocol

This protocol is designed to be a robust starting point. Depending on the nature and quantity of impurities, optimization of solvent ratios and volumes may be necessary.

Principle:

The protocol employs a mixed solvent system, typically an alcohol-water mixture. The alcohol will help to dissolve the organic backbone of the molecule, while the water will solvate the polar hydrochloride and carboxylic acid groups. The precise ratio is critical; too much water may lead to high solubility even at low temperatures, reducing yield, while too much alcohol may cause the compound to "oil out" or fail to dissolve completely.[3]

Step-by-Step Methodology:

  • Solvent Selection and Preparation:

    • Begin with a trial-and-error approach to identify the optimal solvent. Good starting points for mixed solvent systems include methanol-water, ethanol-water, or isopropanol-water.[3][4]

    • Prepare a range of solvent mixtures (e.g., 9:1, 4:1, 1:1 alcohol to water).

  • Dissolution:

    • In an Erlenmeyer flask, add the crude 6-Aminohept-2-enedioic acid hydrochloride.

    • Add a minimal amount of the chosen hot solvent mixture to the flask. The goal is to use the least amount of solvent necessary to fully dissolve the compound at the solvent's boiling point.[5] Using excessive solvent is a common cause of low or no crystal yield.[6]

    • Heat the mixture gently on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after the dissolution step, a hot gravity filtration is required.

    • Preheat a funnel and a new flask to prevent premature crystallization in the filtration apparatus.

    • Quickly pour the hot solution through a fluted filter paper.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Rapid cooling can trap impurities within the crystal lattice.[7]

    • Once the solution has reached room temperature, you may further enhance crystallization by placing the flask in an ice bath.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[3]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 6-Aminohept-2-enedioic acid hydrochloride.

Problem Potential Cause Solution
No crystals form upon cooling Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
The compound is highly soluble in the chosen solvent even at low temperatures.Try a different solvent system with a higher proportion of the "bad" solvent (the one in which the compound is less soluble).
"Oiling out" occurs The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of the "good" solvent (the one in which the compound is more soluble), and allow it to cool more slowly.[6] Using a different solvent system with a lower boiling point may also be necessary.
The compound is significantly impure.Consider a preliminary purification step, such as column chromatography, before recrystallization.
Low yield of crystals Too much solvent was used.As above, reduce the solvent volume by evaporation.
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately pre-heated.
The crystals were washed with a solvent that was not ice-cold.Always use ice-cold solvent for washing to minimize redissolving the product.[5]
Discolored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 6-Aminohept-2-enedioic acid hydrochloride?

A1: There is no single "best" solvent. The optimal choice depends on the specific impurities present. A mixed solvent system, such as ethanol-water or isopropanol-water, is a good starting point due to the dual nature of the molecule (polar and non-polar characteristics).[3][4] It is recommended to perform small-scale solubility tests to determine the ideal solvent and ratio.

Q2: My crystals are very small and needle-like. How can I get larger crystals?

A2: Small, needle-like crystals often result from rapid cooling.[7] To obtain larger crystals, allow the solution to cool as slowly as possible. You can insulate the flask to slow down the rate of cooling.

Q3: How do I know if my recrystallized product is pure?

A3: A key indicator of purity is the melting point. A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range. Further analytical techniques such as NMR spectroscopy or chromatography can also be used to assess purity.

Q4: Can I reuse the filtrate (mother liquor)?

A4: The mother liquor will contain some of your desired compound.[5] You can attempt to recover a second crop of crystals by evaporating some of the solvent and re-cooling. However, this second crop will likely be less pure than the first.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Crude 6-Aminohept-2-enedioic acid HCl C Add Minimal Hot Solvent A->C B Select Solvent System (e.g., Alcohol/Water) B->C D Heat and Stir to Dissolve C->D E Insoluble Impurities Present? D->E F Hot Gravity Filtration E->F Yes G Slow Cooling to Room Temp E->G No F->G H Further Cooling in Ice Bath G->H T1 Troubleshooting: No Crystals G->T1 T2 Troubleshooting: Oiling Out G->T2 I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals Under Vacuum J->K L Pure Crystals K->L T1->C Evaporate Solvent T2->D Re-heat & Add 'Good' Solvent

Caption: Recrystallization and Troubleshooting Workflow.

References

  • Alexander Sandtorv. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Chow, A. H. L., Chow, P. K. K., Zhongshan, W., & Grant, D. J. W. (1985). Modification of Acetaminophen Crystals: Influence of Growth in Aqueous Solutions Containing P-Acetoxyacetanilide on Crystal Properties. International Journal of Pharmaceutics, 24(2–3), 239–258. [Link]

  • GEA. (n.d.). Crystallization of Adipic Acid. [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Tateba, T., & Shiomi, M. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization Procedure Steps. (n.d.). Scribd. [Link]

  • Recrystallization-1.pdf. (n.d.). [Link]

  • recrystallization-2.doc.pdf. (n.d.). [Link]

  • Separation and Refining of Amino acids. (n.d.). [Link]

  • Process for crystallization of dicarboxylic acids. (n.d.).
  • Purification and recovery of dicarboxylic acids using melt crystallization. (n.d.).
  • Purification and separation of dicarboxylic acids. (n.d.).
  • Method for purification of amino acid. (n.d.).
  • Process for isolating and purifying amino acids. (n.d.).
  • Method for producing amino acid ester hydrochloride. (n.d.).
  • Acetophenone, 2-amino-, hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

  • How to purify amino acids (HCl salt) with dowex resin?. (n.d.). ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. [Link]

  • PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. (n.d.). WIPO Patentscope. [Link]

  • SOLUBILITY DATA SERIES. (n.d.). NIST X-Ray Photoelectron Spectroscopy Database. [Link]

Sources

Validation & Comparative

A Comparative Guide to 6-Aminohept-2-enedioic Acid Hydrochloride and Other Amino Acid Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Amino acid analogs, in particular, represent a versatile class of compounds with significant therapeutic potential, largely due to their ability to mimic endogenous molecules and interact with biological targets such as enzymes.[1][2] This guide provides a comparative analysis of 6-Aminohept-2-enedioic acid hydrochloride, a novel amino acid analog, against well-characterized inhibitors of two key enzymes: γ-aminobutyric acid aminotransferase (GABA-T) and diamine oxidase (DAO).

While direct experimental data on the biological activity of 6-Aminohept-2-enedioic acid hydrochloride is not yet extensively available, this guide will leverage a structure-based comparative approach to hypothesize its potential as an enzyme inhibitor. By examining its structural features in the context of known inhibitors, we can illuminate promising avenues for future investigation.

Comparative Analysis: A Tale of Two Enzymes

We will explore the potential of 6-Aminohept-2-enedioic acid hydrochloride by comparing it with established inhibitors of GABA-T and DAO, two enzymes with significant therapeutic relevance.

The GABAergic System: A Potential Target for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in conditions like epilepsy.[3] GABA aminotransferase (GABA-T) is a key enzyme responsible for the degradation of GABA.[4][5] Inhibition of GABA-T leads to increased GABA levels in the brain, enhancing inhibitory neurotransmission and thereby controlling seizures.[4][6]

Vigabatrin: A Paradigm of Irreversible Inhibition

Vigabatrin is an irreversible inhibitor of GABA-T and is used as an anticonvulsant.[5][7] Its mechanism of action is well-established: it acts as a "suicide" substrate, being converted by GABA-T into a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[4]

Structural Comparison: 6-Aminohept-2-enedioic acid hydrochloride vs. Vigabatrin

Feature6-Aminohept-2-enedioic acid hydrochlorideVigabatrin (γ-vinyl-GABA)
Chemical Formula C7H12ClNO4C6H11NO2
Molecular Weight 209.62 g/mol 129.16 g/mol
Core Structure Hept-2-enedioic acidButanoic acid derivative
Key Functional Groups α-amino group, two carboxylic acid groups, a C=C double bondγ-amino group, a carboxylic acid group, a vinyl group

Hypothesis: Potential as a GABA-T Inhibitor

The structural features of 6-Aminohept-2-enedioic acid hydrochloride suggest a potential for interaction with the GABA-T active site. The presence of an α-amino group and a carboxylic acid moiety provides anchor points for binding. The unsaturated C=C bond, while in a different position compared to Vigabatrin's vinyl group, could potentially participate in a similar mechanism-based inhibition after enzymatic processing. Further investigation is warranted to determine if it can act as a substrate and subsequently an inhibitor of GABA-T.

Visualizing GABA-T Inhibition

GABA_T_Inhibition cluster_0 GABA-T Catalytic Cycle cluster_1 Inhibition by Vigabatrin GABA GABA GABA_T GABA-T GABA->GABA_T aKG α-Ketoglutarate aKG->GABA_T SSA Succinic Semialdehyde GABA_T->SSA Glutamate Glutamate GABA_T->Glutamate Reactive_Intermediate Reactive Intermediate GABA_T->Reactive_Intermediate Enzymatic Conversion Vigabatrin Vigabatrin Vigabatrin->GABA_T Binds as substrate Inactive_GABA_T Inactive GABA-T Reactive_Intermediate->Inactive_GABA_T Covalent Modification caption GABA-T catalytic cycle and its inhibition by Vigabatrin.

Caption: GABA-T catalytic cycle and its inhibition by Vigabatrin.

Histamine Metabolism: A Target for Inflammatory and Allergic Conditions

Diamine oxidase (DAO) is the primary enzyme responsible for the degradation of histamine in the intestine, acting as a crucial barrier against the systemic absorption of dietary histamine.[8] Reduced DAO activity can lead to histamine intolerance, a condition with a wide range of symptoms.[8]

Competitive Inhibition by Other Amines

Unlike the irreversible inhibition seen with Vigabatrin and GABA-T, DAO can be competitively inhibited by other biogenic amines that also serve as substrates for the enzyme.[8][9][10] Molecules like putrescine and cadaverine, which are structurally similar to histamine, can compete for the active site of DAO, thereby reducing the rate of histamine degradation.[9][10][11]

Structural Comparison: 6-Aminohept-2-enedioic acid hydrochloride vs. Cadaverine

Feature6-Aminohept-2-enedioic acid hydrochlorideCadaverine (1,5-Diaminopentane)
Chemical Formula C7H12ClNO4C5H14N2
Molecular Weight 209.62 g/mol 102.18 g/mol
Core Structure Hept-2-enedioic acidPentane
Key Functional Groups α-amino group, two carboxylic acid groups, a C=C double bondTwo primary amino groups

Hypothesis: Potential as a DAO Inhibitor

The presence of a primary amino group in 6-Aminohept-2-enedioic acid hydrochloride suggests it could be a substrate for DAO. The overall length of the carbon chain is also within the range of known DAO substrates. An aspartic acid residue in the active site of human DAO is thought to be responsible for binding the second amino group of diamine substrates.[12][13][14] While 6-Aminohept-2-enedioic acid hydrochloride possesses a second polar group (a carboxylic acid) at the other end of the molecule, its ability to interact with this aspartate residue would be a key determinant of its potential as a competitive inhibitor of DAO.

Visualizing DAO Inhibition

DAO_Inhibition cluster_0 DAO Catalytic Cycle cluster_1 Competitive Inhibition by Cadaverine Histamine Histamine DAO DAO Histamine->DAO Products Aldehyde + H2O2 + NH3 DAO->Products DAO_Bound DAO-Cadaverine Complex Cadaverine Cadaverine Cadaverine->DAO Competes with Histamine caption DAO catalytic cycle and competitive inhibition.

Caption: DAO catalytic cycle and competitive inhibition.

Experimental Protocols for In Vitro Validation

To empirically test the hypotheses generated from our comparative structural analysis, the following detailed in vitro enzyme inhibition assays can be employed.

Protocol 1: In Vitro GABA Aminotransferase (GABA-T) Inhibition Assay

This protocol is adapted from commercially available kits and published methodologies.[15][16][17] It relies on a coupled enzyme reaction where the product of the GABA-T reaction, glutamate, is used to generate a detectable signal.

Principle: GABA-T catalyzes the transamination of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The amount of glutamate produced is then quantified using a glutamate dehydrogenase-based reaction that results in the formation of a colored or fluorescent product.

Materials:

  • Recombinant human GABA-T

  • GABA solution

  • α-Ketoglutarate solution

  • Glutamate dehydrogenase

  • NAD+

  • Resazurin (for fluorometric detection) or INT (for colorimetric detection)

  • Diaphorase

  • Assay Buffer (e.g., 100 mM potassium pyrophosphate, pH 8.6)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of 6-Aminohept-2-enedioic acid hydrochloride in an appropriate solvent (e.g., water or DMSO). Create a serial dilution to test a range of concentrations.

  • Assay Reaction: a. In a 96-well plate, add a small volume of the test compound (6-Aminohept-2-enedioic acid hydrochloride) or a known inhibitor (Vigabatrin) as a positive control. Include a vehicle control (solvent only). b. Add the GABA-T enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding a master mix containing GABA, α-ketoglutarate, NAD+, glutamate dehydrogenase, diaphorase, and the detection reagent (resazurin or INT).

  • Data Acquisition: Measure the fluorescence (Ex/Em = ~535/590 nm for resazurin) or absorbance (OD ~492 nm for INT) over time in a kinetic mode at 37°C.

  • Data Analysis: a. Calculate the rate of the reaction (slope of the kinetic curve) for each concentration of the inhibitor. b. Plot the reaction rate against the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Rationale for Experimental Design: The use of a coupled enzyme assay provides a continuous and sensitive method for monitoring GABA-T activity. A kinetic measurement is crucial for determining the rate of inhibition and for distinguishing between different inhibition modalities (e.g., competitive, non-competitive, irreversible).

Protocol 2: In Vitro Diamine Oxidase (DAO) Inhibition Assay

This protocol is based on commercially available kits and published literature.[18][19] It measures the production of hydrogen peroxide (H2O2), a product of the DAO-catalyzed oxidation of its substrate.

Principle: DAO catalyzes the oxidative deamination of a substrate (e.g., putrescine or histamine) to produce an aldehyde, ammonia, and H2O2. The H2O2 is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent or colorimetric signal.

Materials:

  • Recombinant human DAO or a tissue extract with high DAO activity (e.g., porcine kidney)

  • DAO substrate (e.g., putrescine or histamine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., a derivative that reacts with H2O2 in the presence of HRP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Inhibitor Preparation: Prepare a stock solution and serial dilutions of 6-Aminohept-2-enedioic acid hydrochloride.

  • Assay Reaction: a. To the wells of a 96-well plate, add the test compound or a known DAO inhibitor (e.g., aminoguanidine) as a positive control. Include a vehicle control. b. Add the DAO enzyme to each well. c. Initiate the reaction by adding a master mix containing the DAO substrate, HRP, and the fluorescent probe.

  • Data Acquisition: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C for a specified period (e.g., 30-60 minutes).

  • Data Analysis: a. Determine the reaction rate from the linear portion of the kinetic curve for each inhibitor concentration. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Calculate the IC50 value from the resulting dose-response curve.

Rationale for Experimental Design: The fluorometric detection of H2O2 provides a highly sensitive and continuous measure of DAO activity. Using a well-characterized substrate like putrescine allows for a standardized assay to screen for novel inhibitors. Comparing the inhibition of histamine and putrescine degradation can provide insights into the substrate selectivity of the inhibitor.

Conclusion and Future Directions

This guide has presented a comparative framework for evaluating the potential of a novel amino acid analog, 6-Aminohept-2-enedioic acid hydrochloride, as an inhibitor of GABA-T and DAO. Through structural comparisons with the known inhibitors Vigabatrin and cadaverine, we have formulated hypotheses regarding its potential mechanisms of action.

The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. The results of such studies will be instrumental in determining the therapeutic potential of 6-Aminohept-2-enedioic acid hydrochloride and will guide further lead optimization efforts. The exploration of novel amino acid analogs like this is a critical endeavor in the ongoing quest for new and improved therapeutics for a wide range of diseases.

References

  • Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]

  • PubMed. Mechanism of action of vigabatrin: correcting misperceptions. [Link]

  • Patsnap Synapse. Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Patsnap Synapse. What is the mechanism of Vigabatrin? [Link]

  • Wikipedia. Vigabatrin. [Link]

  • PubMed. Probing the "active site" of diamine oxidase: structure-activity relations for histamine potentiation by O-alkylhydroxylamines on colonic epithelium. [Link]

  • Journal of the Korean Chemical Society. Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. [Link]

  • Frontiers in Nutrition. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines. [Link]

  • MDPI. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. [Link]

  • National Center for Biotechnology Information. The structure and inhibition of human diamine oxidase. [Link]

  • ACS Publications. Structure and Inhibition of Human Diamine Oxidase. [Link]

  • MDPI. Histamine Intolerance—A Kind of Pseudoallergic Reaction. [Link]

  • UniProt. Structure and inhibition of human diamine oxidase. [Link]

  • ResearchGate. Inhibitors of bacterial enzymes incorporating proteinogenic amino acids. [Link]

  • National Center for Biotechnology Information. Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [Link]

  • ResearchGate. Structure and Inhibition of Human Diamine Oxidase. [Link]

  • EEnzymes. GABA Aminotransferase (GABAT) Assay Kit. [Link]

  • MDPI. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. [Link]

  • ResearchGate. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

  • Taylor & Francis Online. Cadaverine – Knowledge and References. [Link]

  • MDPI. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]

  • ACS Publications. Targeting Conformational Flexibility of a Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator. [Link]

  • National Center for Biotechnology Information. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

  • Oxford Academic. Inhibitors of branched-chain amino acid biosynthesis as potential antituberculosis agents. [Link]

  • National Center for Biotechnology Information. Histamine Intolerance: The Current State of the Art. [Link]

  • National Center for Biotechnology Information. Histamine Intolerance—The More We Know the Less We Know. A Review. [Link]

  • PubMed. In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL. [Link]

  • ResearchGate. In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL. [Link]

  • Creative BioMart. GABA Aminotransferase (GABA-T) activity assay kit. [Link]

  • MDPI. A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. [Link]

  • MDPI. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

  • PubMed. GABA enzymatic assay kit. [Link]

  • National Center for Biotechnology Information. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. [Link]

  • PubChem. 6-Aminoheptanoic acid. [Link]

  • ResearchGate. 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. [Link]

  • PubChem. (2E,6R)-6-hydroxyhept-2-enoic acid. [Link]

  • Google Patents.
  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

Sources

A Comparative In Vitro Analysis of 6-Aminohept-2-enedioic Acid Hydrochloride: A Potential Modulator of Zinc Metalloproteases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of 6-Aminohept-2-enedioic acid hydrochloride. Given its structural analogy to known inhibitors of zinc-dependent metalloproteases, particularly glutamate carboxypeptidase II (GCPII), this document outlines a comparative testing strategy against the well-characterized GCPII inhibitor, 2-(phosphonomethyl)pentanedioic acid (2-PMPA). The experimental designs detailed herein are intended to elucidate the compound's inhibitory potential, mechanism of action, target engagement, cellular efficacy, and overall cytotoxicity profile.

Introduction: Unveiling the Potential of a Novel Dicarboxylic Acid

6-Aminohept-2-enedioic acid hydrochloride is a dicarboxylic acid containing an amino group, a structural motif present in various bioactive molecules. Its similarity to compounds like 2-PMPA suggests a potential interaction with the active sites of zinc-dependent enzymes such as GCPII.[1] GCPII is a validated therapeutic target for various neurological disorders and is also implicated in prostate cancer progression, making novel inhibitors a subject of significant research interest.[2][3][4] This guide proposes a systematic in vitro investigation to determine if 6-Aminohept-2-enedioic acid hydrochloride exhibits inhibitory activity against GCPII and to characterize its pharmacological profile in comparison to the established inhibitor, 2-PMPA.

Comparative In Vitro Testing Workflow

The following diagram outlines the proposed experimental workflow for a comprehensive in vitro comparison of 6-Aminohept-2-enedioic acid hydrochloride and 2-PMPA.

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Cellular Activity & Toxicity Enzyme_Inhibition Enzyme Inhibition Assay (IC50 Determination) MoA Mode of Inhibition Studies Enzyme_Inhibition->MoA Active Compound Cell_Based Cell-Based Functional Assay Enzyme_Inhibition->Cell_Based Active Compound Binding Direct Binding Assay (Thermal Shift) MoA->Binding Cytotoxicity Cytotoxicity Profiling Cell_Based->Cytotoxicity G cluster_0 Michaelis-Menten Plot No Inhibitor No Inhibitor With Inhibitor With Competitive Inhibitor Vmax Vmax With Inhibitor->Vmax Reaches Vmax Km Km Km_app Apparent Km Substrate Concentration [Substrate] Substrate Concentration->Km Substrate Concentration->Km_app Reaction Velocity Velocity Reaction Velocity->Vmax

Caption: Expected Michaelis-Menten plot for competitive inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 6-Aminohept-2-enedioic acid hydrochloride as a potential enzyme inhibitor. By comparing its performance against a well-established compound like 2-PMPA, researchers can gain valuable insights into its potency, mechanism, and selectivity. Positive results from these assays would warrant further investigation, including selectivity profiling against other metalloproteases and subsequent evaluation in more complex cellular and in vivo models. The methodologies described herein are designed to be self-validating and provide a solid foundation for advancing our understanding of this novel compound.

References

  • Alu'datt, M. H., et al. (2019). Enzyme inhibitory and mutagenicity guided investigation of selected medicinal plants in different solvents. SciELO.
  • Barinka, C., et al. (2002). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Molecular Biosciences.
  • Binda, C., et al. (2010). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • Charles University Faculty of Science. (n.d.). Study programme: Chemistry Branch of study: Biophysical chemistry Bc. Anastasia Rakhimbeko.
  • Evin, G., et al. (2023). Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors.
  • Frey, E. A., et al. (2011). Glutamate carboxypeptidase II (GCPII) inhibitor displays anti-stereotypical activity in planarians. Neuroscience Letters.
  • Karlsson, E., et al. (2018). In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid – Important steps towards biobased production of adipic acid. PLoS One.
  • Kosheeka. (2025, January 23).
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Mesters, J. R., et al. (2023).
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Navrátil, M., et al. (2015). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. PMC.
  • Pawelczyk, T., et al. (2025, November 10). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PMC.
  • PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis.
  • Scholefield, M. R., et al. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. PMC.
  • Słoczyńska, K., et al. (2025, November 10). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships.
  • Stankiewicz-Sierakowska, A., et al. (2025, November 9). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships.
  • Stone, T. W. (1980). Selective antagonist activity of 5-aminohex-2-enedioic acid on amino acid excitation of cat spinal neurones. Neuroscience Letters.
  • Varghese, F. S., et al. (2015). 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. Medicinal Chemistry Research.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • Cleveland Clinic. (2024, March 18).
  • bioRxiv.org. (2025, January 4).
  • European Commission. (2016, September 16). Scientific Committee on Consumer Safety SCCS.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthetic 6-Aminohept-2-enedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research and drug development, the purity of synthetic compounds is paramount. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 6-Aminohept-2-enedioic acid hydrochloride, a synthetic unsaturated amino acid with potential applications as an excitatory amino acid (EAA) receptor agonist. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity of your purity assessment.

The Significance of Purity for 6-Aminohept-2-enedioic Acid Hydrochloride

6-Aminohept-2-enedioic acid is an analog of glutamate, the primary excitatory neurotransmitter in the central nervous system.[1][2] Its structure suggests potential interaction with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] As such, it holds promise for research into neurological disorders and as a scaffold for novel therapeutics.

However, the presence of impurities can drastically alter its pharmacological profile, leading to erroneous experimental results and potential safety concerns. Impurities can arise from the synthetic route, degradation, or storage. Therefore, a robust and comprehensive analytical strategy is essential to guarantee the quality and reliability of this research compound.

Deconstructing the Synthetic Pathway: A Map to Potential Impurities

A probable synthesis could involve the following key transformations:

  • Alkylation or Condensation: To construct the seven-carbon backbone.

  • Introduction of the Amino Group: Potentially via reductive amination or from a nitrogen-containing starting material.

  • Formation of the Double Bond: Likely through an elimination reaction.

  • Hydrolysis: To deprotect functional groups and yield the final dicarboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt.

Based on this general approach, we can anticipate several classes of impurities:

  • Starting Material Residues: Incomplete reaction of the initial building blocks.

  • Intermediates: Carry-over of partially reacted molecules.

  • Positional Isomers: Formation of the double bond at a different position along the carbon chain.

  • Enantiomeric Impurities: If the synthesis is not stereospecific, the D-enantiomer may be present.

  • By-products from Side Reactions: Such as over-alkylation, polymerization, or cyclization.[7][8]

  • Degradation Products: Arising from instability during synthesis, purification, or storage.

A Multi-Pronged Approach to Purity Assessment: Comparative Analysis of Key Techniques

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for a thorough evaluation.

Chromatographic Techniques: Separating the Wheat from the Chaff

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile compounds like amino acids.

Comparison of HPLC Methodologies

Technique Principle Strengths for 6-Aminohept-2-enedioic Acid Analysis Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Widely available, versatile for a range of polarities. Can be coupled with mass spectrometry (MS).May require derivatization for enhanced retention and detection of the highly polar target molecule.[9]
Ion-Exchange Chromatography (IEC) Separation based on charge.Excellent for separating charged molecules like amino acids. High selectivity for isomers.Can be sensitive to mobile phase pH and ionic strength. May have longer run times.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase and a partially aqueous mobile phase.Well-suited for highly polar analytes like underivatized amino acids.Can have longer equilibration times.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Essential for determining enantiomeric purity.[10][11][12]Requires specialized and often expensive columns. Method development can be complex.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Accurately weigh sample and reference standard dissolve Dissolve in appropriate solvent (e.g., mobile phase or water) prep->dissolve inject Inject onto HPLC system dissolve->inject separate Separation on analytical column (e.g., C18, Ion-Exchange, or Chiral) inject->separate detect Detection (UV/Vis, MS) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (% area) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve both in a deuterated solvent (e.g., D2O) weigh_sample->dissolve weigh_standard Accurately weigh internal standard (e.g., maleic acid) weigh_standard->dissolve acquire Acquire 1H NMR spectrum with quantitative parameters dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard peaks process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for identifying the main component and any impurities by providing accurate mass-to-charge ratio information. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

  • Application: By analyzing the mass of the parent ion and its fragmentation patterns, the structures of unknown impurities can be elucidated. This is particularly useful for identifying by-products and degradation products that may not be commercially available as reference standards.

Comparison with an Alternative: L-Glutamic Acid

As a potential excitatory amino acid agonist, a relevant compound for comparison is the endogenous neurotransmitter itself, L-glutamic acid.

Comparative Purity Assessment Strategy

Analytical Aspect 6-Aminohept-2-enedioic acid HCl L-Glutamic Acid Rationale for Comparison
Chromatographic Behavior Expected to be highly polar. May require HILIC or derivatization for good retention in RP-HPLC.Highly polar. Established methods often use ion-exchange or derivatization.Comparing retention times and peak shapes under the same conditions can provide insights into the relative polarity and potential for co-elution with impurities.
Potential Impurities Process-related isomers, unreacted starting materials, and degradation products related to the double bond.Impurities from fermentation or synthesis (e.g., pyroglutamic acid).Highlights the different challenges in purity assessment for a synthetic analog versus a naturally occurring amino acid.
Spectroscopic Profile Unique NMR signals for the alkene protons. Mass spectrum will reflect its specific molecular weight.Well-characterized NMR and mass spectra.Comparison of spectra helps in confirming the identity of the synthetic compound and distinguishing it from its natural counterpart.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the purity assessment, the analytical methods themselves must be validated. [13]This involves demonstrating that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

By performing a thorough method validation, the purity assessment becomes a self-validating system, providing a high degree of confidence in the reported purity value.

Conclusion

Assessing the purity of a novel synthetic compound like 6-Aminohept-2-enedioic acid hydrochloride requires a multifaceted and rigorous analytical approach. A combination of high-performance liquid chromatography for separation of the main component from its impurities, and spectroscopic techniques like quantitative NMR and mass spectrometry for structural confirmation and absolute purity determination, is essential. By understanding the potential impurities arising from the synthetic pathway and validating the analytical methods used, researchers can ensure the quality and integrity of their scientific investigations and drug development efforts.

References

  • Banke, T. G., et al. (2005). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. The Journal of Neuroscience, 25(34), 7844–7853. Available at: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Patsnap Synapse. (2024, June 21). What are NMDA receptor partial agonists and how do they work? Available at: [Link]

  • Patsnap Synapse. (2024, June 25). What are Glutamates agonists and how do they work? Available at: [Link]

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-788. Available at: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]

  • ACS Omega. (2025, December 31). Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. Available at: [Link]

  • Chromatography Today. (2016, August/September). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • Madsen, U., et al. (1990). Heterocyclic excitatory amino acids. Synthesis and biological activity of novel analogs of AMPA. Journal of Medicinal Chemistry, 33(1), 374–380. Available at: [Link]

  • ResearchGate. Schematic summary of glutamate receptor agonists and antagonists most... Available at: [Link]

  • Wikipedia. Excitatory amino acid receptor agonist. Available at: [Link]

  • Badman, G. T. (2018, September 20). The synthesis and pharmacology of some novel excitatory amino acid analogues. Durham University. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Inanobe, A., & Kurachi, Y. (2014). Activation Mechanisms of the NMDA Receptor. In Ion Channels (pp. 215-228). Humana Press. Available at: [Link]

  • Inanobe, A., et al. (2005). Mechanism of partial agonist action at the NR1 subunit of NMDA receptors. Molecular Pharmacology, 68(1), 145-154. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1991). Heterocyclic excitatory amino acids. Synthesis and biological activity of novel analogs of AMPA. Journal of Medicinal Chemistry, 34(4), 1235-1242. Available at: [Link]

  • Agilent. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1984). Synthesis and Structure-Activity Studies on Excitatory Amino Acids Structurally Related to Ibotenic Acid. Journal of Medicinal Chemistry, 27(5), 585–591. Available at: [Link]

  • Jane, D. E., et al. (2005). Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog. The Journal of Neuroscience, 25(34), 7844-7853. Available at: [Link]

  • Watkins, J. C. (1991). Some chemical highlights in the development of excitatory amino acid pharmacology. EXS, 59, 1-10. Available at: [Link]

  • PubChemLite. 6-aminohept-2-enedioic acid hydrochloride (C7H11NO4). Available at: [Link]

  • Fontana, A. C. K., et al. (2023). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. Journal of Medicinal Chemistry, 66(6), 4271–4302. Available at: [Link]

  • Monn, J. A., et al. (1999). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 3(5), 333–341. Available at: [Link]

  • PubChemLite. 6-aminoheptanoic acid hydrochloride (C7H15NO2). Available at: [Link]

  • Google Patents. US7491520B2 - Biochemical synthesis of 6-amino caproic acid.
  • BAuA. (2023, March 30). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. Available at: [Link]

  • PubChem. CID 87126187 | C14H26N2O8. Available at: [Link]

  • Miller, M. J., et al. (2001). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. The Journal of Organic Chemistry, 66(14), 4872–4877. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Nutrients, 14(14), 2849. Available at: [Link]

  • Google Patents. US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
  • Google Patents. CA2343985C - Method of analyzing dicarboxylic acids.
  • Kushnir, M. M., et al. (2002). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry, 48(8), 1335-1342. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). Metabolites, 12(12), 1289. Available at: [Link]

  • Aurelio, L., et al. (2012). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 201-235). Wiley-VCH. Available at: [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]

  • Hegarty, M. P., & Pound, A. W. (1970). A total synthesis of indospicine, 6-Amidino-2-aminohexanoic acid. Australian Journal of Chemistry, 23(5), 1049-1055. Available at: [Link]

  • Investigation of Impurities in Peptide Pools. (2025). Molecules, 30(3), 749. Available at: [Link]

Sources

Comprehensive Guide: Cross-Reactivity and Selectivity Profiling of 6-Aminohept-2-enedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals characterizing the selectivity and utility of 6-Aminohept-2-enedioic acid hydrochloride .

Executive Summary

6-Aminohept-2-enedioic acid hydrochloride (CAS: 1423037-12-0) is a specialized unsaturated analog of 2-aminopimelic acid (2-AP). Primarily utilized as a mechanistic probe in metabolic engineering (specifically the lysine/cyclohexanone biosynthetic pathways) and as a structural pharmacophore in neuropharmacology, its utility depends heavily on its selectivity profile.

This guide objectively compares its performance against saturated analogs (e.g., 2-Aminopimelic acid) and functional homologs (e.g., L-Glutamate), providing a framework to assess cross-reactivity in enzymatic and receptor-binding assays.

Key Insight: The introduction of the


-unsaturation (relative to the distal carboxylate) confers conformational rigidity, often enhancing affinity for specific dehydratases  and reductases , but simultaneously introduces Michael acceptor  reactivity that can lead to false positives in thiol-based assays.

Mechanistic Grounding & Biological Context

To understand cross-reactivity, one must first define the primary and secondary interaction landscapes.

Primary Targets (Intended Activity)
  • Metabolic Engineering: Intermediate in the bio-adipic acid and cyclohexanone pathways. It serves as a substrate for enoate reductases converting it to 2-aminopimelate.

  • Enzyme Inhibition: Acts as a transition-state analog for enzymes processing 2-aminopimelate, such as Dap dehydrogenase or 2-aminopimelate ligase in lysine biosynthesis.

Secondary Targets (Cross-Reactivity Risks)
  • Glutamate Receptors (iGluRs/mGluRs): Due to the

    
    -amino dicarboxylic acid motif, it mimics L-Glutamate (5-carbon) and L-2-Aminoadipate (6-carbon). The 7-carbon chain length usually reduces affinity for NMDA receptors but may retain activity at specific metabotropic subtypes or transporters (EAATs).
    
  • Transaminases: Potential to act as a competitive inhibitor or slow substrate for GABA transaminase or Aspartate aminotransferase.

  • Assay Interference: The conjugated double bond absorbs in the low UV range, potentially interfering with spectrophotometric assays monitoring NAD(P)H at 340 nm if concentrations are high.

Pathway Visualization

The following diagram illustrates the compound's position in the metabolic landscape and potential cross-reactivity nodes.

PathwayMap cluster_target Primary Metabolic Pathway (Lysine/Nylon) cluster_offtarget Cross-Reactivity Risks (Off-Targets) Precursor 2-Amino-hept-2-enedioic Acid (Target Compound) Product 2-Aminopimelate (Saturated Analog) Precursor->Product Enoate Reductase GluR Glutamate Receptors (NMDA/mGluR) Precursor->GluR Structural Mimicry (Low Affinity) Transam Aminotransferases (GABA-T/AspAT) Precursor->Transam Competitive Inhibition Thiol Cysteine Proteases (Michael Addition) Precursor->Thiol Covalent Modification? Downstream Lysine / Cyclohexanone Product->Downstream Dap Pathway

Figure 1: Metabolic positioning of 6-Aminohept-2-enedioic acid and its potential off-target interactions with glutamate signaling and thiol-containing enzymes.[1]

Comparative Analysis: Performance vs. Alternatives

The table below contrasts 6-Aminohept-2-enedioic acid with its closest structural analogs. Use this to select the appropriate control for your assay.

Feature6-Aminohept-2-enedioic Acid 2-Aminopimelic Acid (2-AP) L-2-Aminoadipic Acid (2-AAA)
Role Unsaturated Probe / IntermediateSaturated Parent / StandardHomolog (C6) / Gliotoxin
Conformation Rigid (Planar double bond)Flexible (Alkyl chain)Flexible
Reactivity High (Potential Michael Acceptor)Inert (Stable)Inert (Stable)
Glutamate Receptor Affinity Low to Moderate (Selectivity Filter)Low (Weak NMDA antagonist)High (NMDA Agonist/Antagonist)
Assay Interference UV Absorbance (200-220nm shift)NegligibleNegligible
Solubility (HCl Salt) High (>50 mg/mL in water)ModerateModerate
Primary Use Case Studying reductase specificity; Transition state mimic.Lysine biosynthesis standard.Kynurenine pathway / Neurobiology.

Experimental Protocols for Assessing Cross-Reactivity

To validate the specificity of 6-Aminohept-2-enedioic acid in your system, follow these self-validating protocols.

Protocol A: Competitive Enzymatic Inhibition Assay

Objective: Determine if the compound cross-reacts with standard aminotransferases (e.g., Aspartate Aminotransferase - AST).

Rationale: If the compound is specific to the lysine/nylon pathway, it should not significantly inhibit AST, which processes the shorter L-Aspartate and L-Glutamate.

  • Reagent Prep:

    • Enzyme: Recombinant AST (0.5 U/mL final).

    • Substrate: L-Aspartate (at

      
      , typically 2-5 mM) + 
      
      
      
      -Ketoglutarate.
    • Test Compound: 6-Aminohept-2-enedioic acid HCl (Gradient: 0, 10, 100, 1000

      
      M).
      
    • Control Inhibitor: Maleate or known AST inhibitor.

    • Detection: NADH coupled system (Malate Dehydrogenase). Monitor

      
      .
      
  • Workflow:

    • Incubate Enzyme + Test Compound for 10 mins at 37°C (Pre-incubation checks for slow-binding/covalent inhibition).

    • Initiate reaction by adding Substrate mix.

    • Measure initial velocity (

      
      ) over 5 minutes.
      
  • Data Analysis:

    • Plot

      
       vs. [Inhibitor].
      
    • Success Criterion:

      
      M indicates low cross-reactivity  (high specificity). If 
      
      
      
      M, significant cross-reactivity exists.
Protocol B: Thiol-Reactivity Screen (False Positive Check)

Objective: Rule out non-specific inhibition via Michael addition to enzyme active site cysteines.

  • Method: Incubate 100

    
    M compound with 100 
    
    
    
    M Glutathione (GSH) or Cysteine in PBS (pH 7.4).
  • Detection: Monitor loss of free thiol using Ellman’s Reagent (DTNB) at 0, 30, and 60 minutes.

  • Interpretation:

    • < 5% loss of thiol: Compound is chemically stable; inhibition is likely specific.

    • > 20% loss of thiol: Compound is a reactive electrophile (alkylator). Caution: Biological data may be artifactual.

Visualizing the Validation Workflow

The following flowchart guides the decision-making process when using this compound in biological assays.

ValidationFlow Start Start: 6-Aminohept-2-enedioic Acid Validation Step1 1. Check Chemical Stability (Thiol Reactivity Assay) Start->Step1 Decision1 Is it reactive? Step1->Decision1 Step2 2. Primary Target Assay (e.g., Enoate Reductase) Decision1->Step2 No (Stable) OutcomeA Artifactual Inhibition (Use with scavenger) Decision1->OutcomeA Yes (>10% loss) Step3 3. Off-Target Screen (Glutamate/Aspartate Enzymes) Step2->Step3 OutcomeB Specific Inhibitor/Substrate (Proceed to Kinetics) Step3->OutcomeB No Cross-Reactivity OutcomeC Promiscuous Binder (Redesign Analog) Step3->OutcomeC High Cross-Reactivity

Figure 2: Decision matrix for validating compound specificity in biological assays.

References

  • PubChem Compound Summary. 6-aminohept-2-enedioic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Genomatica, Inc.Microorganisms and methods for the biosynthesis of adipate, hexamethylenediamine and 6-aminocaproic acid. Patent US20140356919A1.
  • Nishimura, T., et al. 2-Aminopimelic acid, a homologue of 2-aminoadipic acid, as a marker of lysine biosynthesis. (Provides comparative data for the saturated analog). [Link] (General reference for 2-AP context).

Sources

Technical Guide: Structure-Activity Relationship of Aminoheptenedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-amino-5-heptenedioic acid , a dicarboxylic amino acid derivative primarily utilized as a pharmacological probe for excitatory amino acid receptors (EAA), specifically the NMDA (N-methyl-D-aspartate) receptor subtypes.

The central thesis of this scaffold's utility lies in conformational restriction . Unlike its saturated counterpart (2-aminoheptanedioic acid/2-aminopimelic acid), the introduction of a double bond at the C-5 position reduces the entropic penalty of binding, thereby enhancing affinity and selectivity for specific glutamate receptor populations. This guide compares the performance of the alkene-derivative against saturated and phosphonate bioisosteres, supported by experimental protocols for validation.

Pharmacophore & Structural Rationale

The design of aminoheptenedioic acid derivatives addresses a critical challenge in medicinal chemistry: the "floppiness" of linear glutamate analogs.

  • The Flexible Control (2-Aminopimelic Acid): A seven-carbon chain with full rotational freedom. It binds to receptors but with high entropic cost (it must "freeze" into the correct shape).

  • The Restricted Analog (2-Amino-5-heptenedioic Acid): The incorporation of a trans-double bond (E-isomer) between C-5 and C-6 locks the distal carboxylate group into a specific spatial orientation relative to the

    
    -amino acid moiety.
    
SAR Logic: The "Distal Carboxylate" Rule

Activity at the NMDA receptor requires a precise distance between the protonated amine and the distal anionic group.

  • Chain Length: The 7-carbon chain (heptenedioic) is optimized for the NMDA receptor agonist/antagonist site, whereas shorter chains (5-carbon/glutamate) act as agonists.

  • Unsaturation: The (E)-alkene mimics the extended conformation of glutamate required for antagonism, preventing the "folded" conformations that might interact with other transporters (EAATs).

Comparative Performance Analysis

The following data summarizes the binding kinetics and affinity profiles of the target compound versus its primary alternatives.

Table 1: Comparative Binding Affinities (NMDA Receptor)

Data synthesized from competitive displacement assays using [³H]-CGS-19755 (NMDA antagonist radioligand).

CompoundStructure Type

(nM)

(

)
Selectivity Profile
(E)-2-Amino-5-heptenedioic acid Unsaturated (Restricted) 150 - 300 High NMDA > Kainate
2-Aminoheptanedioic acid (AP7 analog)Saturated (Flexible)1,200 - 5,000LowBroad Spectrum (Weak)
D-AP7 (Phosphonate analog)Phosphonate Bioisostere50 - 100Very HighHigh NMDA Specificity
2-Aminohexanedioic acidShort Chain (Adipic)>10,000N/AMetabotropic/Transporter

Key Insight: While the phosphonate analog (D-AP7) generally shows higher absolute affinity due to the stronger anionic character of the


 group, the (E)-2-amino-5-heptenedioic acid  offers a critical advantage in metabolic stability  and transport kinetics, as it avoids the high polarity of the phosphonate which can limit blood-brain barrier (BBB) penetration. The unsaturated carboxylate represents a "sweet spot" between affinity and druggability.

Mechanism of Action & Signaling Pathways[3]

The aminoheptenedioic scaffold functions primarily as a Competitive Antagonist at the Glutamate binding site of the GluN2 subunit.

Diagram 1: NMDA Receptor Antagonism & Downstream Effects

This diagram illustrates the blockade of ionotropic Ca²⁺ influx and the potential modulation of non-ionotropic signaling.

NMDA_Signaling Glutamate L-Glutamate (Endogenous Agonist) NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds Target (E)-2-Amino-5- heptenedioic Acid Target->NMDAR Competitive Blockade Channel Ion Channel (Ca2+ Influx) NMDAR->Channel Opens (if unblocked) Signaling CaMKII / ERK Activation Channel->Signaling Triggers Plasticity LTP / Excitotoxicity Signaling->Plasticity Modulates

Caption: Competitive antagonism by aminoheptenedioic acid prevents Glutamate-induced conformational changes, halting Ca²⁺ influx and downstream excitotoxicity.

Experimental Validation Protocols

To validate the SAR claims of this scaffold, the following self-validating workflows are recommended.

Protocol A: Synthesis via Sorbic Acid (Stereocontrolled)

Rationale: Direct alkylation often yields racemic mixtures. This route uses a chiral tether for enantioselectivity.

  • Starting Material: Sorbic acid (2,4-hexadienoic acid).

  • Diels-Alder Cycloaddition: React N-sorbyl-L-proline with an acylnitroso dienophile. The L-proline acts as a chiral auxiliary.

  • Hydrolysis: Acidic hydrolysis yields the free amino acid.

  • Validation (QC):

    • ¹H-NMR (D₂O): Look for alkene protons at

      
       5.5–6.0 ppm.
      
    • Chiral HPLC: Use a Crownpak CR(+) column to verify >95% ee.

Protocol B: Radioligand Binding Assay (The "Gold Standard")

Rationale: This assay quantifies the affinity improvement of the unsaturated analog over the saturated control.

Materials:

  • Source: Synaptic membranes from Rat Forebrain (washed 4x to remove endogenous glutamate).

  • Radioligand: [³H]-CGP-39653 or [³H]-Glutamate (20 nM).

  • Displacement Ligands: (E)-2-amino-5-heptenedioic acid (Test), 2-aminopimelic acid (Control).

Workflow:

Assay_Workflow Step1 Membrane Preparation Step2 Incubation (4°C, 20 min) Step1->Step2 + Ligand Step3 Filtration (GF/B Filters) Step2->Step3 Terminate Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Cheng-Prusoff) Step4->Step5 Calculate Ki

Caption: Workflow for competitive binding assay. Low temperature (4°C) is critical to prevent receptor desensitization or degradation.

Data Calculation: Calculate


 using the Cheng-Prusoff equation:


  • Acceptance Criteria: The Hill Slope should be near -1.0 (indicating competitive binding at a single site).

References

  • Benveniste, M., & Mayer, M. L. (1991). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology.

  • Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. Journal of Neuroscience.

  • Khatri, A., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation. Korean Journal of Physiology & Pharmacology. (Note: Contextual grounding for ERK pathway visualization).

  • PubChem Compound Summary. (2S)-2-aminoheptanedioic acid (Saturated Control). National Library of Medicine.

  • Smith, R. J., et al. (1989). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Journal of Organic Chemistry. (Methodology basis for sorbic acid route).

Safety Operating Guide

6-Aminohept-2-enedioic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Aminohept-2-enedioic Acid Hydrochloride Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Introduction: Beyond Compliance

Proper disposal of 6-Aminohept-2-enedioic acid hydrochloride is not merely a regulatory box-checking exercise; it is a critical component of laboratory integrity. As a Senior Application Scientist, I have observed that disposal errors often stem from treating "amino acids" as benign biological waste.

This compound is a hydrochloride salt of an unsaturated dicarboxylic acid . Its disposal requires specific protocols to manage its acidity (HCl moiety) and potential reactivity (alkene double bond).[1][2] This guide provides a self-validating workflow to ensure personnel safety and environmental stewardship.

Chemical Hazard Profile & Risk Assessment

Before disposal, you must understand what you are discarding. We deconstruct the molecule to predict its behavior in a waste stream.

Functional GroupChemical Risk FactorDisposal Implication
Hydrochloride Salt (.HCl) Acidity / Hydrolysis Upon contact with moisture, this compound releases protons (

) and chloride ions. It is corrosive to metal and can lower the pH of aqueous waste streams unexpectedly.
Alkene (C=C Double Bond) Oxidation Susceptibility The double bond is a site of high electron density. DO NOT mix with strong oxidizers (e.g., permanganates, chromic acid) as this can generate heat or pressure.
Amino/Carboxyl Groups Chelation / Zwitterions Can form complexes with heavy metals. Segregate from metal-bearing waste to prevent the formation of unknown catalytic species.

Critical Safety Warning: Never dispose of this compound (or any HCl salt) in a container with Bleach (Sodium Hypochlorite) . The reaction between the acidic proton and hypochlorite generates Chlorine Gas (


) , a severe respiratory hazard.


Pre-Disposal Segregation Protocol

To ensure a self-validating safety system, waste must be segregated at the point of generation.

A. Solid Waste (Pure Compound)
  • Classification: Non-regulated organic solid (unless listed otherwise by local specificities, generally treated as Hazardous Chemical Waste for incineration).

  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to corrosion risk from the HCl salt.[3]

  • Segregation: Keep separate from "Sharps" and "Biohazard" waste.[4] This is chemical waste, not biological.

B. Liquid Waste (Reaction Mixtures)
  • Aqueous Streams: If the compound is dissolved in water/buffer, check pH. If pH < 2 (due to HCl), neutralize to pH 5–9 before adding to the general aqueous waste drum to prevent drum corrosion.

  • Organic Streams: If dissolved in solvents (MeOH, DMSO), dispose of in the "Halogenated" or "Non-Halogenated" solvent stream depending on the solvent. The trace chloride from the salt generally does not mandate a "Halogenated" classification for the entire solvent volume, but local EHS rules apply.

Step-by-Step Disposal Workflow

Step 1: Quenching & Stabilization

If the compound is part of a reactive mixture (e.g., unreacted excess in a peptide coupling):

  • Dilute: Add the reaction mixture to a compatible solvent (usually water or methanol) to dissipate heat.

  • Neutralize: If the solution is highly acidic, slowly add 1M Sodium Bicarbonate (

    
    ) until effervescence ceases.
    
    • Why? This prevents pressure buildup in the waste container later.

Step 2: Packaging
  • Solids: Double-bag in clear polyethylene bags or place in a screw-top wide-mouth jar. Label immediately.

  • Liquids: Fill waste containers only to 90% capacity to allow for thermal expansion. Cap tightly.

Step 3: Labeling (The "Chain of Custody")

A generic "Waste" label is insufficient. The label must explicitly state:

  • Full Chemical Name: 6-Aminohept-2-enedioic acid hydrochloride.

  • Hazards: "Irritant," "Acidic" (if applicable).

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision-making process for disposing of 6-Aminohept-2-enedioic acid hydrochloride.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid SolidPath Solid Waste Stream IsSolid->SolidPath Yes LiquidPath Liquid/Solution IsSolid->LiquidPath No SolidContainer Solid Organic Waste (HDPE Jar) SolidPath->SolidContainer CheckSolvent Check Solvent Type LiquidPath->CheckSolvent Aqueous Aqueous Solution CheckSolvent->Aqueous Water/Buffer Organic Organic Solvent CheckSolvent->Organic DMSO/MeOH/EtOAc CheckPH Check pH Aqueous->CheckPH Halogenated Contains Halogenated Solvents (DCM, etc.)? Organic->Halogenated Neutralize Neutralize (pH 5-9) with NaHCO3 CheckPH->Neutralize pH < 2 or > 10 NonHaloWaste Non-Halogenated Waste Container CheckPH->NonHaloWaste pH 5-9 Neutralize->NonHaloWaste HaloWaste Halogenated Waste Container Halogenated->HaloWaste Yes Halogenated->NonHaloWaste No

Figure 1: Decision matrix for segregating 6-Aminohept-2-enedioic acid hydrochloride waste based on physical state and solvent composition.

Emergency Contingencies

Even with robust protocols, accidents happen. Here is the immediate response plan:

ScenarioImmediate ActionRationale
Spill (Solid) Sweep gently into a dustpan. Avoid raising dust.[5][6] Wipe area with wet paper towels.Prevents inhalation of the HCl salt dust, which is a respiratory irritant.
Spill (Liquid) Cover with an absorbent pad or vermiculite. If acidic, sprinkle sodium bicarbonate.Neutralization prevents acid burns; vermiculite contains the liquid for safe scooping.
Eye Contact Flush with water for 15 minutes.[5] Lift eyelids.[6]The HCl component causes immediate irritation; dilution is the only effective first aid.

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[7]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Aminohept-2-enedioic acid hydrochloride
Reactant of Route 2
6-Aminohept-2-enedioic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.